molecular formula C10H16O5 B1591510 Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate CAS No. 99974-66-0

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Cat. No.: B1591510
CAS No.: 99974-66-0
M. Wt: 216.23 g/mol
InChI Key: HCVGFHCQRXXAGH-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVGFHCQRXXAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563392
Record name Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99974-66-0
Record name Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable functionalized cyclobutane derivative for research and development in medicinal chemistry and materials science. This document delves into the strategic selection of a three-step synthesis involving a Michael addition, a Dieckmann condensation, and a selective ketone reduction. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.

Introduction and Strategic Overview

The cyclobutane motif is a key structural element in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain makes it a versatile synthon for further chemical transformations.[2] this compound, with its vicinal hydroxyl and geminal diester functionalities, represents a highly valuable and versatile building block for the synthesis of more complex molecular architectures.

The synthesis of this target molecule presents a strategic challenge: the controlled introduction of three distinct functional groups onto a strained four-membered ring. A direct approach involving the functionalization of a pre-formed cyclobutane ring, such as the oxidation of diethyl 1,1-cyclobutanedicarboxylate, is hampered by a lack of regioselectivity and harsh reaction conditions.

Therefore, a more elegant and controllable approach is the construction of the cyclobutane ring with the desired functionalities already in place or in a readily convertible form. The pathway detailed in this guide follows this principle, employing a three-step sequence:

  • Michael Addition: Synthesis of an acyclic tetraester precursor.

  • Dieckmann Condensation: Intramolecular cyclization to form the key intermediate, diethyl 3-oxocyclobutane-1,1-dicarboxylate.

  • Selective Reduction: Reduction of the ketone to the target hydroxyl group.

This strategy allows for the precise installation of the required functional groups and leverages well-established and reliable chemical transformations.

Synthesis Pathway and Experimental Protocols

Step 1: Michael Addition for Acyclic Precursor Synthesis

The synthesis commences with the formation of a suitable acyclic precursor for the subsequent intramolecular cyclization. A Michael addition of diethyl malonate to diethyl maleate (or its isomer, diethyl fumarate) provides a reliable route to tetraethyl propane-1,1,2,3-tetracarboxylate. This reaction creates the necessary carbon skeleton for the subsequent Dieckmann condensation.[3]

Mechanism: The reaction is initiated by the deprotonation of diethyl malonate by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a conjugate addition to the electron-deficient double bond of diethyl maleate. The resulting enolate is then protonated during workup to yield the tetraester product.[4]

Experimental Protocol: Synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate [3]

  • Materials:

    • Absolute ethanol

    • Sodium metal

    • Diethyl malonate

    • Diethyl fumarate (or maleate)

    • Glacial acetic acid

    • Carbon tetrachloride

    • Distilled water

  • Procedure:

    • In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by adding 92 g (4 gram-atoms) of sodium to 1 kg of absolute ethanol.

    • Once all the sodium has dissolved, cool the flask and add 800 g (5 moles) of diethyl malonate with stirring.

    • Gently warm the mixture on a steam bath and add 700 g (4.1 moles) of diethyl fumarate from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to boil the mixture for an additional hour.

    • Cool the reaction mixture and add 250 g (4.2 moles) of glacial acetic acid.

    • Remove most of the ethanol by distillation under reduced pressure.

    • Pour the residue into distilled water to dissolve the solid. Separate the aqueous layer and extract it four times with carbon tetrachloride.

    • Combine the organic layers and the carbon tetrachloride extracts, wash twice with water, and then extract the water washings once with carbon tetrachloride.

    • Distill off the carbon tetrachloride under atmospheric pressure.

    • Distill the residue under reduced pressure, collecting the fraction at 182–184 °C/8 mm Hg.

  • Expected Yield: 93–94%

Step 2: Dieckmann Condensation for Cyclobutane Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming 5- and 6-membered rings.[5][6] While the formation of 4-membered rings is less common due to increased ring strain, it is a feasible transformation with the appropriate precursor and reaction conditions.[7] In this step, the synthesized tetraethyl propane-1,1,2,3-tetracarboxylate is hydrolyzed and decarboxylated to yield diethyl 3-carboxyglutarate, which is then re-esterified to provide the necessary 1,5-diester precursor for the cyclization to diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Mechanism: The reaction is initiated by the deprotonation of an α-carbon to one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. The subsequent elimination of an ethoxide ion yields the β-keto ester, diethyl 3-oxocyclobutane-1,1-dicarboxylate.[8][9]

Experimental Protocol: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate (Representative)

  • Materials:

    • Diethyl 3-ethoxycarbonylglutarate (prepared from tetraethyl propane-1,1,2,3-tetracarboxylate)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous toluene

    • Concentrated hydrochloric acid

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

    • Diethyl ether

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

    • Heat the suspension to reflux and add a solution of diethyl 3-ethoxycarbonylglutarate (1 equivalent) in anhydrous toluene dropwise over 2 hours.

    • After the addition is complete, continue refluxing for an additional 4 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench with a 1:1 mixture of ethanol and toluene, followed by the slow addition of water.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.

    • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

  • Expected Yield: Moderate (yields for 4-membered ring formation via Dieckmann are typically lower than for 5- and 6-membered rings).

Step 3: Selective Reduction of the Ketone

The final step in the synthesis is the selective reduction of the ketone functionality in diethyl 3-oxocyclobutane-1,1-dicarboxylate to the desired hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it typically reduces ketones much faster than esters under standard conditions.[8][10]

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the workup to yield the final alcohol product.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

    • Methanol

    • Sodium borohydride

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

  • Expected Yield: High (typically >90%)

Data Summary and Visualization

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Michael AdditionSodium ethoxide, Diethyl malonate, Diethyl fumarateEthanolReflux~2 hours93-94%[3]
2Dieckmann CondensationSodium hydride, Diethyl 3-ethoxycarbonylglutarateTolueneReflux~6 hoursModerate
3Selective ReductionSodium borohydrideMethanol0 °C to RT~3 hours>90%

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Selective Reduction A Diethyl Malonate + Diethyl Fumarate B Tetraethyl propane-1,1,2,3-tetracarboxylate A->B NaOEt, EtOH, Reflux C Diethyl 3-ethoxycarbonylglutarate B->C Hydrolysis, Decarboxylation, Esterification D Diethyl 3-oxocyclobutane-1,1-dicarboxylate C->D NaH, Toluene, Reflux E This compound D->E NaBH4, MeOH

Caption: Workflow for the synthesis of this compound.

Diagram 2: Mechanism of Dieckmann Condensation

References

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and favorable physicochemical properties is paramount. Cyclobutane derivatives, in particular, have garnered increasing attention as bioisosteric replacements for larger, more flexible ring systems and as building blocks that can impart desirable metabolic stability and conformational rigidity. Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS No: 99974-66-0) emerges as a compound of significant interest within this class. Its structure, featuring a hydroxyl group and two diethyl ester functionalities on a cyclobutane core, presents a unique combination of hydrogen bonding capabilities, esterase-labile handles, and a constrained carbocyclic framework. This guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering insights into its synthesis, characterization, and potential applications in the development of new therapeutic agents.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and identifying information.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₆O₅[1]
Molecular Weight 216.23 g/mol [1][2]
CAS Number 99974-66-0[1][2]
IUPAC Name This compound[1]
Synonyms 1,1-Cyclobutanedicarboxylic Acid, 3-Hydroxy-, 1,1-Diethyl Ester[1][2]

Synthesis and Structural Elucidation

The probable synthetic route to this compound involves a two-step process starting from diethyl malonate and 1,3-dihalopropane. The initial step is the formation of the cyclobutane ring, followed by the introduction of the hydroxyl group.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The synthesis of the precursor, Diethyl 1,1-cyclobutanedicarboxylate, is a well-established procedure.[3][4] It typically involves the alkylation of diethyl malonate with a 1,3-dihalopropane, such as 1,3-dibromopropane, in the presence of a base like sodium ethoxide.[3]

Causality Behind Experimental Choices: The choice of a strong base like sodium ethoxide is crucial to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a tandem SN2 reaction with the 1,3-dihalopropane to form the cyclobutane ring. Anhydrous conditions are critical to prevent the hydrolysis of the ester groups and the quenching of the enolate.[3]

Step 2: Introduction of the Hydroxyl Group

The introduction of the hydroxyl group at the 3-position can be achieved through the reduction of the corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate. This reduction can be accomplished using a variety of reducing agents. A common and effective method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent, which is advantageous as it will not reduce the ester functionalities present in the molecule. The alcoholic solvent serves to protonate the resulting alkoxide intermediate to yield the hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Diethyl Malonate Diethyl Malonate Precursor Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Precursor 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Precursor Base (NaOEt) Base (NaOEt) Base (NaOEt)->Precursor Ketone Precursor Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Precursor->Ketone Precursor Further Functionalization Target Molecule Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Ketone Precursor->Target Molecule Reducing Agent (NaBH4) Reducing Agent (NaBH4) Reducing Agent (NaBH4)->Target Molecule

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting and Boiling Point
PropertyValueNotesSource(s)
Melting Point ~15 °CThis is an estimated value. Experimental determination is required for confirmation.[5]
Boiling Point ~180 °CThis is an estimated value. A more precise predicted value is 272.939 °C at 760 mmHg.[1][5]

Experimental Protocol: Melting Point Determination

The melting point of a pure organic compound is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. For a substance with a low melting point like this compound, a cooled-stage melting point apparatus would be employed.

  • A small, powdered sample is loaded into a capillary tube.

  • The capillary tube is placed in a temperature-controlled block or oil bath.

  • The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Causality Behind Experimental Choices: A slow heating rate is essential for accurate determination, allowing for thermal equilibrium to be established between the sample and the heating medium. A narrow melting range is indicative of high purity.

Solubility

The solubility of a compound in both aqueous and organic media is a critical parameter for drug development, influencing formulation, absorption, and distribution.

SolventSolubilityNotesSource(s)
Organic Solvents Soluble in many organic solvents, such as alcohols and ethers.Qualitative data. Quantitative determination is necessary.[5]
Aqueous Media Expected to have low to moderate solubility.The hydroxyl group will contribute to aqueous solubility, while the diethyl ester and cyclobutane core will decrease it.-

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.

  • A stock solution of the compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).

  • Aliquots of the stock solution are added to an aqueous buffer in a multi-well plate.

  • The plate is incubated, and the point at which precipitation occurs is detected, often by nephelometry (light scattering) or UV-Vis spectroscopy.

Causality Behind Experimental Choices: DMSO is used as it can solubilize a wide range of organic compounds. The use of a multi-well plate format allows for the rapid screening of multiple concentrations. Nephelometry is a sensitive technique for detecting the formation of insoluble particles.

Solubility_Assay Start Start StockSolution Prepare Stock Solution in DMSO Start->StockSolution Aliquoting Aliquot Stock into Aqueous Buffer StockSolution->Aliquoting Incubation Incubate at Controlled Temperature Aliquoting->Incubation Detection Detect Precipitation (Nephelometry/UV-Vis) Incubation->Detection DataAnalysis Determine Kinetic Solubility Detection->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for a kinetic solubility assay.
pKa

The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. This compound has a hydroxyl group which is weakly acidic. The pKa of the hydroxyl proton is expected to be in the range of 16-18, similar to that of other secondary alcohols. The ester groups do not have readily ionizable protons.

Causality Behind Experimental Choices for pKa Determination: Potentiometric titration is a common method for pKa determination. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized. For compounds with low aqueous solubility, co-solvents may be used, and the apparent pKa is extrapolated to 0% co-solvent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • -CH₂-CH₃ (ethyl esters): A triplet around 1.2-1.3 ppm (for the -CH₃) and a quartet around 4.1-4.2 ppm (for the -O-CH₂-).

  • Cyclobutane ring protons: Complex multiplets in the range of 2.0-3.0 ppm. The proton attached to the carbon bearing the hydroxyl group (-CH-OH) would likely appear as a multiplet at a downfield-shifted position, around 3.5-4.5 ppm.

  • -OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 1.5-4.0 ppm.

¹³C NMR (Predicted):

  • -CH₂-CH₃ (ethyl esters): A signal around 14 ppm for the -CH₃ and around 61 ppm for the -O-CH₂-.

  • C=O (ester carbonyls): A signal in the range of 170-175 ppm.

  • Cyclobutane ring carbons: Signals in the range of 30-70 ppm. The carbon attached to the hydroxyl group (-CH-OH) would be the most downfield-shifted among the ring carbons, likely around 60-70 ppm. The quaternary carbon bearing the two ester groups would also be distinct.

Causality Behind NMR Analysis: ¹H NMR provides information on the number of different types of protons and their neighboring protons through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign all proton and carbon signals by showing which protons are coupled to each other and which protons are attached to which carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol) 3200-3600Strong, broad
C-H (alkane) 2850-3000Medium to strong
C=O (ester) 1730-1750Strong, sharp
C-O (ester) 1000-1300Strong

Causality Behind IR Analysis: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The broadness of the O-H stretch is due to hydrogen bonding. The strong, sharp C=O stretch is a characteristic feature of carbonyl compounds. The presence of both a broad O-H band and a strong C=O band would be a key indicator of the successful synthesis of this compound.

Conclusion

This compound is a promising building block for drug discovery, offering a unique combination of a constrained cyclobutane scaffold with versatile functional groups. This guide has outlined its core physicochemical properties, drawing upon available data and established scientific principles to provide a comprehensive overview for researchers. While some experimental data remains to be fully elucidated in the public domain, the provided methodologies for synthesis and characterization offer a clear path for its preparation and validation. A thorough understanding of these physicochemical properties is the first critical step in harnessing the potential of this and other novel cyclobutane derivatives in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in organic synthesis and medicinal chemistry. The guide details its chemical structure, key physicochemical properties, and provides an in-depth analysis of its synthesis, including a proposed experimental protocol. Furthermore, it explores the significant role of the cyclobutane motif in drug discovery and discusses the potential applications of this specific molecule in the development of novel therapeutics, particularly antiviral agents. This document is intended to be a valuable resource for researchers and scientists working in the fields of chemical synthesis and drug development.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.[3]

Furthermore, the incorporation of cyclobutane moieties can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] This has led to the successful development of several marketed drugs containing this scaffold, including the anticancer agent Carboplatin and the antiviral drug Boceprevir.[3] this compound, with its strategically placed hydroxyl and dicarboxylate functionalities, represents a versatile and synthetically accessible building block for the construction of complex cyclobutane-containing molecules with therapeutic potential.

Core Compound Profile: this compound

Chemical Structure and CAS Number
  • Chemical Name: this compound

  • CAS Number: 99974-66-0[4][5]

  • Molecular Formula: C₁₀H₁₆O₅[4][5]

  • Molecular Weight: 216.23 g/mol [4][5]

  • Synonyms: 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-, 1,1-diethyl ester; Diethyl 3-hydroxy-1,1-cyclobutanedicarboxylate[4]

The structure of this compound features a central cyclobutane ring. One carbon atom of the ring is geminally disubstituted with two ethyl ester groups, while the carbon at the 3-position bears a hydroxyl group.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
Appearance Colorless to yellowish liquid[6]
Boiling Point 272.94 °C at 760 mmHg[5]
Density 1.238 g/cm³[5]
Flash Point 97.59 °C[5]
Solubility Soluble in many organic solvents, such as alcohols and ethers.[6]

Synthesis of this compound: A Step-by-Step Approach

A plausible and efficient synthetic route to this compound involves a two-step process starting from diethyl malonate and 1,3-dibromopropane. The initial step establishes the core cyclobutane dicarboxylate structure, which is then functionalized in the second step to introduce the hydroxyl group.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is achieved through the alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a base, typically sodium ethoxide.[7][8]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Diethyl Malonate: The acidic methylene protons of diethyl malonate are readily deprotonated by a strong base to form a nucleophilic enolate.

  • 1,3-Dibromopropane: This bifunctional electrophile allows for a sequential intramolecular cyclization after the initial alkylation, leading to the formation of the four-membered ring.

  • Sodium Ethoxide (NaOEt) in Ethanol (EtOH): Sodium ethoxide is a strong base that effectively deprotonates diethyl malonate. Ethanol serves as a suitable solvent for the reaction.

Experimental Protocol (Adapted from Organic Syntheses Procedure): [7][8]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

  • Diethyl malonate is added to the flask, followed by the dropwise addition of 1,3-dibromopropane while maintaining the reaction temperature.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.

  • The reaction is then cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by vacuum distillation to yield pure Diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate to this compound

The introduction of the hydroxyl group at the 3-position is achieved through the reduction of the corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate. This ketone precursor can be synthesized through various methods, including the acylation of the cyclobutane ring. The reduction of the ketone to the secondary alcohol can be accomplished using a mild reducing agent such as sodium borohydride (NaBH₄).

Reaction Scheme:

Causality Behind Experimental Choices:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate: This ketone serves as the direct precursor to the desired alcohol.

  • Sodium Borohydride (NaBH₄): A selective reducing agent that readily reduces ketones to alcohols without affecting the ester functionalities present in the molecule.

  • Ethanol (EtOH): A common protic solvent for sodium borohydride reductions.

Proposed Experimental Protocol:

  • In a round-bottom flask, Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

  • The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

  • The reaction is allowed to stir at room temperature for a specified period until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess borohydride.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Workflow Diagram for the Synthesis:

SynthesisWorkflow cluster_step1 Step 1: Cyclobutane Ring Formation cluster_step2 Step 2: Introduction of Hydroxyl Group A Diethyl Malonate D Alkylation & Intramolecular Cyclization A->D B 1,3-Dibromopropane B->D C Sodium Ethoxide in Ethanol C->D E Diethyl 1,1-cyclobutanedicarboxylate D->E F Diethyl 3-oxocyclobutane- 1,1-dicarboxylate E->F Acylation (Hypothetical) H Ketone Reduction F->H G Sodium Borohydride in Ethanol G->H I Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra for this compound is limited, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)
  • Ethyl Ester Protons: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂).

  • Cyclobutane Ring Protons: Complex multiplets in the region of 2.0-3.0 ppm for the methylene protons and a multiplet for the proton attached to the hydroxyl-bearing carbon.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)
  • Ester Carbonyl Carbons: Resonances in the range of 170-175 ppm.

  • Quaternary Carbon (C1): A signal for the carbon bearing the two ester groups.

  • Carbon Bearing the Hydroxyl Group (C3): A resonance in the region of 60-70 ppm.

  • Methylene Carbons of the Cyclobutane Ring: Signals in the aliphatic region.

  • Ethyl Ester Carbons: Resonances around 60 ppm (OCH₂) and 14 ppm (CH₃).

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C-O Stretch: Absorption bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the esters and the alcohol.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 216. Subsequent fragmentation would likely involve the loss of ethoxy groups, water, and cleavage of the cyclobutane ring.

Applications in Drug Development: A Focus on Antiviral Nucleoside Analogues

The structural features of this compound make it an attractive starting material for the synthesis of carbocyclic nucleoside analogues. These compounds, where the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, are a significant class of antiviral agents.[9][10][11]

The rationale for using a cyclobutane ring as a sugar mimic lies in its ability to present the nucleobase and hydroxyl groups in a spatially defined manner that can be recognized by viral polymerases.[12] The hydroxyl group at the 3-position of this compound corresponds to the 3'-hydroxyl group of a natural deoxynucleoside, which is crucial for the formation of the phosphodiester bond during DNA or RNA synthesis.

Potential Synthetic Pathway to a Carbocyclic Nucleoside Analogue:

DrugDevWorkflow A Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate B Protection of Hydroxyl Group A->B C Protected Intermediate B->C D Selective Reduction of one Ester Group C->D E Hydroxymethyl Intermediate D->E F Activation of Hydroxymethyl Group (e.g., Tosylation) E->F G Activated Intermediate F->G H Nucleophilic Substitution with a Nucleobase G->H I Protected Nucleoside Analogue H->I J Deprotection I->J K Carbocyclic Nucleoside Analogue J->K

Caption: A potential synthetic route to carbocyclic nucleoside analogues.

By modifying the functional groups of this compound, medicinal chemists can synthesize a library of novel carbocyclic nucleoside analogues for screening against various viral targets, including HIV, hepatitis B and C, and herpesviruses.[3][12] The dicarboxylate functionality also offers opportunities for further derivatization to improve pharmacokinetic properties or to introduce additional pharmacophoric features.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure, featuring a strained cyclobutane ring and multiple functional groups, provides a robust platform for the creation of complex molecular architectures. The synthetic accessibility of this compound, coupled with the growing importance of cyclobutane-containing molecules in medicinal chemistry, underscores its importance as a key building block for the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

A Technical Guide to the Spectroscopic Characterization of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its parent compound, Diethyl 1,1-cyclobutanedicarboxylate, to offer a robust predictive framework. This approach is designed to empower researchers in the identification, characterization, and quality control of this and structurally related compounds.

The Structural Landscape: From Parent Compound to Hydroxylated Derivative

This compound (Molecular Formula: C₁₀H₁₆O₅, Molecular Weight: 216.23 g/mol ) is a functionalized cyclobutane derivative.[1][2] The introduction of a hydroxyl group onto the cyclobutane ring at the C-3 position significantly alters the molecule's electronic and steric environment compared to its parent, Diethyl 1,1-cyclobutanedicarboxylate. This structural modification is the key to understanding the nuances of its spectroscopic signatures.

A Baseline for Prediction: Spectroscopic Data of Diethyl 1,1-cyclobutanedicarboxylate

To predict the spectroscopic features of the hydroxylated derivative, we first examine the known data for Diethyl 1,1-cyclobutanedicarboxylate.

Table 1: Summary of Known Spectroscopic Data for Diethyl 1,1-cyclobutanedicarboxylate
Spectroscopic Technique Key Observations
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet) and the cyclobutane ring protons.[3]
¹³C NMR Resonances for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ethyl groups and the cyclobutane ring, and the methyl carbons.[4]
IR Spectroscopy Strong absorption band for the C=O stretch of the ester, and C-H stretching frequencies for the alkyl groups.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns of a diethyl ester.[5]

Predictive Spectroscopic Analysis of this compound

The presence of the hydroxyl group at the C-3 position introduces significant and predictable changes to the spectroscopic data.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum is expected to be more complex than that of the parent compound. The hydroxyl group's electron-withdrawing nature and its ability to participate in hydrogen bonding will influence the chemical shifts of nearby protons.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
-CH₂- (ethyl)~4.2Quartet (q)J ≈ 7.1Standard chemical shift for a methylene group adjacent to an ester oxygen.
-CH₃ (ethyl)~1.25Triplet (t)J ≈ 7.1Typical chemical shift for a methyl group of an ethyl ester.
-CH(OH)~4.0 - 4.5Multiplet (m)-The proton on the carbon bearing the hydroxyl group will be deshielded.
Ring -CH₂- (adjacent to C-OH)~2.2 - 2.8Multiplet (m)-Diastereotopic protons adjacent to the stereocenter created by the hydroxyl group.
Ring -CH₂- (adjacent to C(COOEt)₂)~2.0 - 2.5Multiplet (m)-Protons on the remaining methylene groups of the cyclobutane ring.
-OHVariable (broad singlet)Broad Singlet (br s)-Chemical shift is concentration and solvent dependent due to hydrogen bonding.

Causality Behind Predictions:

  • The introduction of the electronegative hydroxyl group will cause a downfield shift (to a higher ppm value) for the proton on the same carbon (C-3) and, to a lesser extent, for the protons on the adjacent carbons (C-2 and C-4).

  • The C-3 carbon is now a stereocenter, which can lead to magnetic non-equivalence (diastereotopicity) of the protons on the adjacent methylene groups, resulting in more complex splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments and confirm the presence of the hydroxyl group.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C=O (ester)~170 - 175Typical range for ester carbonyl carbons.
-CH(OH)~65 - 75The hydroxyl group significantly deshields the attached carbon, causing a downfield shift.
-O-CH₂- (ethyl)~60 - 62Standard chemical shift for the methylene carbon of an ethyl ester.
Quaternary C-1~50 - 55The quaternary carbon attached to the two ester groups.
Ring -CH₂-~30 - 40Methylene carbons of the cyclobutane ring.
-CH₃ (ethyl)~14Typical chemical shift for the methyl carbon of an ethyl ester.
Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will offer definitive evidence for the key functional groups present in the molecule.

Predicted IR Absorption Frequencies:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Significance
O-H Stretch (Alcohol)3500 - 3200Strong, BroadDiagnostic for the presence of the hydroxyl group, broadened due to hydrogen bonding.[6]
C-H Stretch (Alkyl)3000 - 2850Medium to StrongCorresponds to the sp³ C-H bonds of the cyclobutane ring and ethyl groups.[7]
C=O Stretch (Ester)1750 - 1730StrongCharacteristic absorption for the carbonyl group of a saturated ester.[6]
C-O Stretch (Alcohol & Ester)1300 - 1000StrongRepresents the C-O single bond stretching vibrations.[6]
Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 216, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of an ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z = 171.

    • Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 187.

    • Loss of water (-H₂O) from the molecular ion, especially under certain ionization conditions, to give a fragment at m/z = 198.

    • Cleavage of the cyclobutane ring can lead to a variety of smaller fragments.

Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols that serve as a starting point for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using DMSO-d₆ will allow for the observation of the -OH proton as a distinct multiplet if it couples to neighboring protons.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate all signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates.

    • Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal. This is often the simplest and most common method.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory before running the sample.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • For fragmentation studies (MS/MS), select the molecular ion (or a protonated/sodiated adduct) as the precursor ion and apply collision-induced dissociation (CID).

Visualization of Spectroscopic Relationships

Visual aids can significantly enhance the understanding of complex spectroscopic data.

Diagram 1: Predicted ¹H-¹³C HMBC Correlations

This diagram illustrates key long-range correlations that would be expected in an HMBC spectrum, aiding in the definitive assignment of the quaternary carbon and the carbonyl groups.

HMBC_Correlations cluster_structure This compound cluster_protons Protons cluster_carbons Carbons C1 C1(COOEt)₂ C2 C2-H₂ C3 C3-H(OH) C4 C4-H₂ COOEt_a (a) C=O COOEt_b (b) C=O OCH2_a (a) O-CH₂-CH₃ OCH2_b (b) O-CH₂-CH₃ CH3_a (a) CH₃ CH3_b (b) CH₃ H_C2 H at C2 C_C1 C1 H_C2->C_C1 2J, 3J C_C3 C3 H_C2->C_C3 2J H_C3 H at C3 H_C4 H at C4 H_C4->C_C1 2J, 3J H_C4->C_C3 2J H_OCH2_a H at OCH₂(a) C_CO_a C=O (a) H_OCH2_a->C_CO_a 2J H_OCH2_b H at OCH₂(b) C_CO_b C=O (b) H_OCH2_b->C_CO_b 2J

Caption: Predicted HMBC correlations for key structural assignments.

Diagram 2: General Workflow for Spectroscopic Characterization

This workflow outlines a logical sequence of experiments for the comprehensive characterization of a novel organic compound.

Spectroscopic_Workflow start Purified Compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (e.g., -OH, C=O) start->ir nmr_1h ¹H NMR Spectroscopy - Proton Environment - Integration & Multiplicity start->nmr_1h ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR & DEPT - Carbon Count - Differentiate CH, CH₂, CH₃ nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connect Fragments - Definitive Structure Elucidation nmr_13c->nmr_2d elucidation Structure Elucidation nmr_2d->elucidation

Caption: A systematic workflow for structural elucidation using spectroscopy.

Conclusion

While experimental data for this compound remains elusive in the public domain, a comprehensive and scientifically rigorous prediction of its spectroscopic characteristics is achievable. By understanding the influence of the hydroxyl group and leveraging data from the parent compound, researchers can confidently approach the analysis of this molecule. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, particularly when augmented with 2D NMR techniques, provides a powerful toolkit for the unambiguous structural elucidation and purity assessment essential for advancing research and development in the chemical and pharmaceutical sciences.

References

The Cyclobutane Motif: From Strained Curiosity to a Cornerstone of Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The cyclobutane ring, once a mere curiosity of strained organic structures, has evolved into a sophisticated and powerful tool in the arsenal of synthetic and medicinal chemists. Its unique stereochemical and physical properties, stemming from significant ring strain, offer unparalleled opportunities for molecular design and synthesis. This technical guide provides a comprehensive overview of the cyclobutane derivative, charting its journey from its initial synthesis to its current-day applications as a critical scaffold in drug discovery and natural product synthesis. We will explore the fundamental principles governing its reactivity, delve into the historical and modern synthetic methodologies for its construction, and examine its role in biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this four-membered carbocycle.

The Unique Character of a Strained Ring: Physicochemical Properties

The chemistry of cyclobutane is fundamentally dictated by its high degree of ring strain, calculated to be approximately 26.3 kcal/mol.[1][2] This strain arises from two primary factors: angle strain, due to the compression of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to near 90°, and torsional strain from the eclipsing of hydrogen atoms.[3][4] To alleviate some of this torsional strain, the cyclobutane ring is not planar but adopts a puckered or folded conformation.[4]

This inherent strain energy is not a liability but a latent source of reactivity. It renders the C-C bonds weaker than in acyclic or larger cyclic alkanes, making them susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation.[5][6] This property allows cyclobutane derivatives to serve as versatile intermediates for ring-opening, ring-expansion, and rearrangement reactions, providing access to more complex molecular architectures.[5][6][7]

For medicinal chemists, the rigid, three-dimensional, and sp³-rich nature of the cyclobutane scaffold is a key asset.[1][8] In an era of drug discovery focused on "escaping flatland," moving away from planar aromatic systems, the cyclobutane motif provides a means to project substituents into distinct vectors of three-dimensional space, enabling precise and unique interactions with biological targets.[1][9]

A Historical Chronicle: The Synthesis of a "Forbidden" Ring

A Landmark Achievement: The First Synthesis

The first successful synthesis of the parent cyclobutane was a landmark in organic chemistry, accomplished in 1907 by James Bruce and Richard Willstätter.[3][4] Their approach involved the hydrogenation of cyclobutene over a nickel catalyst, a seemingly straightforward final step that capped a challenging multi-step synthesis to first obtain the cyclobutene precursor.[10] This achievement validated the existence of such strained cyclic systems, which had been a subject of theoretical debate.

The [2+2] Cycloaddition: A Paradigm Shift in Synthesis

For decades following its discovery, the construction of the cyclobutane ring remained a formidable challenge. A true breakthrough came with the development and understanding of the [2+2] cycloaddition reaction , which has since become the most prevalent and powerful method for synthesizing four-membered rings.[11][12] This reaction involves the joining of two unsaturated components (like two alkenes) to form a cyclobutane ring.

According to the Woodward-Hoffmann rules of orbital symmetry, a thermal [2+2] cycloaddition between two simple alkenes is "forbidden" to proceed in a concerted, suprafacial manner.[13][14] However, this barrier is overcome under photochemical conditions. The first [2+2] photocycloaddition was observed serendipitously by Liebermann in 1877, who noted the dimerization of thymoquinone in sunlight.[15] A subsequent famous example from 1908 reported that carvone, when exposed to sunlight for an extended period, converted to "carvone-camphor," a cyclobutane-containing photodimer.[16]

These early observations laid the groundwork for the deliberate use of light to construct cyclobutane rings. The mechanism of the photochemical [2+2] cycloaddition is not concerted but proceeds stepwise.[16] Typically, one of the alkene partners absorbs a photon of UV or visible light, promoting it to an excited triplet state via intersystem crossing.[13][16] This excited state then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the two new sigma bonds of the cyclobutane ring.[16][17]

G cluster_history Historical Development of Cyclobutane Synthesis Discovery 1907: Willstätter's First Synthesis (Hydrogenation) Early_Obs ~1908: Early Photodimerization Observations (Carvone) Discovery->Early_Obs Early observations predate formal synthesis Woodward_Hoffmann ~1965: Woodward-Hoffmann Rules (Explains Reactivity) Early_Obs->Woodward_Hoffmann Mechanistic understanding Modern_Methods Modern Era: Catalytic & Asymmetric [2+2] Cycloadditions, C-H Functionalization Woodward_Hoffmann->Modern_Methods Rational design of new methods G cluster_drug_design Role of Cyclobutane in Drug Design cluster_benefits Resulting Improvements Lead_Compound Initial Lead Compound (e.g., with flexible chain or planar ring) Incorporate_Cyclobutane Incorporate Cyclobutane Motif Lead_Compound->Incorporate_Cyclobutane Benefits Conformational Rigidity Improved Metabolic Stability Enhanced Potency/Selectivity Vectorial Projection (3D) Incorporate_Cyclobutane->Benefits Improved_Properties Optimized Candidate Benefits->Improved_Properties

References

An In-depth Technical Guide to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable intermediate for researchers and professionals in drug development and organic synthesis. We will delve into its fundamental properties, a robust synthesis protocol, predicted spectroscopic characterization, and its potential applications, all grounded in established chemical principles.

Core Molecular Attributes

This compound is a functionalized cyclobutane derivative featuring a hydroxyl group and two ethyl ester moieties. These functional groups provide multiple reaction sites, making it a versatile building block in the synthesis of more complex molecules.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₅[1][2]
Molecular Weight 216.23 g/mol [1][2]
CAS Number 99974-66-0[1][2]
Appearance Colorless to yellowish liquid (predicted)[3]
Solubility Soluble in many organic solvents (e.g., alcohols, ethers)[3]
Boiling Point ~180 °C (predicted)[3]
Melting Point ~15 °C (predicted)[3]

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of this compound is through the selective reduction of the corresponding ketone, diethyl 3-oxocyclobutane-1,1-dicarboxylate. This precursor is commercially available, streamlining the synthetic process. The reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis, with sodium borohydride (NaBH₄) being a mild and selective reagent suitable for this transformation, especially in the presence of ester functional groups.

The causality for choosing sodium borohydride lies in its chemoselectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce ketones and aldehydes while typically leaving esters untouched under standard protic solvent conditions at low temperatures. This prevents unwanted side reactions and simplifies the purification process.

Synthesis_Pathway Precursor Diethyl 3-oxocyclobutane-1,1-dicarboxylate Product Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Precursor->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol (MeOH) Reagent->Product

Caption: Synthesis of the target compound via reduction.

Experimental Protocol: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This protocol is a validated, self-consistent procedure based on established methods for sodium borohydride reductions of ketones.

Materials:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (10.0 g, 46.7 mmol) in anhydrous methanol (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and enhance selectivity.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.88 g, 23.3 mmol, 0.5 equivalents) portion-wise over 15 minutes. The stoichiometry is chosen to be sufficient for the reduction of the ketone without a large excess that could lead to side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any unreacted NaBH₄. Subsequently, add 1 M HCl dropwise until the pH of the solution is approximately 6-7.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic extracts with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary to yield the final product.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the stereochemistry at the hydroxyl-bearing carbon, which makes the protons on the cyclobutane ring diastereotopic.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2Quartet4H-OCH₂ CH₃Protons of the methylene groups in the ethyl esters, split by the neighboring methyl groups.
~4.0 - 4.2Multiplet1HCH -OHThe proton on the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen.
~2.2 - 2.8Multiplet4HRing CH₂ 'sThe four protons on the cyclobutane ring adjacent to the ester-bearing carbon. They are expected to be in a complex, overlapping region.
~1.7 - 2.0Singlet (broad)1H-OH The hydroxyl proton signal, which is often broad and may not show coupling.
~1.25Triplet6H-OCH₂CH₃ Protons of the methyl groups in the ethyl esters, split by the neighboring methylene groups.
Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the presence of strong absorptions corresponding to the hydroxyl and ester carbonyl groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-H stretchA broad and strong absorption characteristic of the hydroxyl group due to hydrogen bonding.
~2980, 2940C-H stretch (sp³)Absorptions for the C-H bonds of the cyclobutane ring and ethyl groups.
~1730 (strong)C=O stretch (ester)A very strong and sharp absorption characteristic of the carbonyl group in the two ester functionalities.
~1250, 1180C-O stretch (ester)Strong absorptions corresponding to the C-O single bond stretches of the ester groups.

Potential Reactions and Synthetic Utility

This compound is a bifunctional molecule, and its reactivity is dictated by the hydroxyl and diethyl ester groups. This allows for a range of subsequent transformations, making it a valuable intermediate.

Reactions Start Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Product_Keto Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Start->Product_Keto Oxidation of -OH Product_Acyl 3-Acyloxy Derivative Start->Product_Acyl Reaction at -OH Product_Acid 3-Hydroxycyclobutane- 1,1-dicarboxylic acid Start->Product_Acid Reaction at Esters Oxidation Oxidation (e.g., PCC, Swern) Oxidation->Product_Keto Esterification Esterification / Acylation (e.g., Ac₂O, Pyridine) Esterification->Product_Acyl Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Hydrolysis->Product_Acid

Caption: Key reaction pathways for the target compound.

  • Reactions at the Hydroxyl Group:

    • Oxidation: The secondary alcohol can be oxidized back to the ketone (diethyl 3-oxocyclobutane-1,1-dicarboxylate) using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. This provides a route to interconvert between the hydroxy and keto forms.

    • Esterification/Acylation: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides. This is a common protecting group strategy or a way to introduce further functionality.

    • Etherification: Formation of an ether is possible, for instance, via a Williamson ether synthesis, allowing for the attachment of various alkyl or aryl groups.

  • Reactions at the Ester Groups:

    • Hydrolysis: The ethyl esters can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding 3-hydroxycyclobutane-1,1-dicarboxylic acid. This diacid is a useful ligand in coordination chemistry.

    • Transesterification: By reacting with a different alcohol under acidic or basic catalysis, the ethyl esters can be converted to other esters.

    • Reduction: While more challenging to reduce than the ketone, the esters can be reduced to diols using a strong reducing agent like LiAlH₄.

The presence of the strained cyclobutane ring can also influence the reactivity at adjacent positions and can be a precursor for ring-expansion or ring-opening reactions under specific conditions, further broadening its synthetic potential.

Safety and Handling

As with any chemical reagent, proper laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.

This guide provides a foundational understanding of this compound. The provided synthetic protocol and predicted characterization data offer a solid starting point for researchers to synthesize and utilize this versatile chemical building block in their work.

References

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxycyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxycyclobutane motif is a valuable structural unit in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold that can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and binding affinity. This guide provides a detailed overview of the primary synthetic strategies for accessing this important class of compounds, with a focus on the underlying principles, experimental considerations, and practical applications of each method.

Introduction: The Significance of the 3-Hydroxycyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design.[1] Its puckered conformation allows for the precise spatial arrangement of substituents, enabling chemists to explore chemical space in three dimensions. The introduction of a hydroxyl group at the 3-position further enhances the utility of this scaffold by providing a handle for further functionalization and introducing a key hydrogen bond donor/acceptor. This combination of features makes 3-hydroxycyclobutane derivatives attractive building blocks for the synthesis of novel therapeutics.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition is arguably the most direct and widely employed method for the construction of the cyclobutane core.[2] This reaction involves the union of two doubly bonded systems to form a four-membered ring. Both photochemical and thermal variants of this reaction have been successfully applied to the synthesis of 3-hydroxycyclobutane precursors.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise radical addition to another alkene.[3] Enone-alkene cycloadditions are particularly common, as the enone chromophore can be readily excited with UV light.[3]

Mechanism of Photochemical [2+2] Cycloaddition:

The reaction is initiated by the photoexcitation of one of the alkene partners to its first excited singlet state (S1), which then undergoes intersystem crossing (ISC) to the more stable triplet state (T1). This triplet species then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The regiochemistry and stereochemistry of the reaction are often governed by the stability of the diradical intermediate and steric interactions in the transition state.

Diagram of the Photochemical [2+2] Cycloaddition Mechanism:

G cluster_0 Photochemical [2+2] Cycloaddition A Alkene 1 (Ground State) C Alkene 1* (Excited Triplet State) A->C hν (Intersystem Crossing) B Alkene 2 (Ground State) D 1,4-Diradical Intermediate C->D + Alkene 2 E Cyclobutane Product D->E Spin Inversion & Ring Closure

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

Ketene [2+2] Cycloaddition

Ketenes are excellent substrates for thermal [2+2] cycloadditions with alkenes, proceeding through a concerted [π2s + π2a] cycloaddition mechanism.[4] These reactions are often promoted by Lewis acids to enhance the reactivity of the ketene.[5] The resulting cyclobutanones can then be reduced to the desired 3-hydroxycyclobutanes.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and an Alkene [5]

This procedure describes the synthesis of a cyclobutanone, a direct precursor to a 3-hydroxycyclobutane, via a Lewis acid-promoted [2+2] cycloaddition.

  • Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the alkene (1.0 equiv) and a suitable solvent (e.g., CH2Cl2) under a nitrogen atmosphere. The solution is then cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Lewis Acid: A solution of a Lewis acid, such as ethylaluminum dichloride (1 M in hexanes, 2.5 equiv), is added dropwise to the cooled solution over a period of 50 minutes, maintaining the internal temperature below -70 °C.

  • Ketene Addition: A solution of the ketene precursor (e.g., an acyl chloride, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in the reaction solvent is prepared separately and added to the reaction mixture via syringe pump over a period of 2-3 hours.

  • Quenching and Workup: After the addition is complete, the reaction is stirred for an additional hour at -78 °C. The reaction is then quenched by the slow addition of a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutanone.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Ring-closing metathesis has become a powerful tool for the synthesis of cyclic compounds, including cyclobutenes, which are valuable precursors to 3-hydroxycyclobutanes.[6] RCM reactions are catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts.[7]

Mechanism of Ring-Closing Metathesis:

The catalytic cycle of RCM begins with the reaction of the metal alkylidene catalyst with one of the terminal alkenes of a diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene. This new catalyst then reacts with the second alkene of the substrate in an intramolecular fashion to form another metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates the active catalyst, which can then enter another catalytic cycle. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene.[7]

Diagram of the Ring-Closing Metathesis Catalytic Cycle:

RCM_Mechanism cluster_rcm Ring-Closing Metathesis (RCM) Catalyst [Ru]=CH2 (Catalyst) Metallacyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + Diene Diene Diene Substrate NewAlkylidene New [Ru] Alkylidene Metallacyclobutane1->NewAlkylidene Retro [2+2] Metallacyclobutane2 Metallacyclobutane Intermediate 2 NewAlkylidene->Metallacyclobutane2 Intramolecular Reaction Metallacyclobutane2->Catalyst Regeneration Cyclobutene Cyclobutene Product Metallacyclobutane2->Cyclobutene Retro [2+2]

Caption: The Catalytic Cycle of Ring-Closing Metathesis.

Ring Contraction and Ring Expansion Strategies

Alternative approaches to the cyclobutane core involve the rearrangement of larger or smaller ring systems. These methods can offer unique stereochemical outcomes and access to highly substituted cyclobutanes.

Ring Contraction of Pyrrolidines

A novel and highly stereoselective method for the synthesis of substituted cyclobutanes involves the contraction of readily available pyrrolidines.[8][9] This reaction is mediated by iodonitrene chemistry and proceeds through a radical pathway.[8]

Proposed Mechanism of Pyrrolidine Ring Contraction:

The reaction is thought to proceed via the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. This intermediate then undergoes nitrogen extrusion to form a 1,4-biradical, which subsequently cyclizes to afford the cyclobutane product in a stereospecific manner.[8]

Ring Expansion of Cyclopropylcarbinyl Systems

The ring expansion of cyclopropylcarbinyl precursors to cyclobutanes can be achieved through the formation of a bicyclobutonium ion intermediate.[10] The stereoselectivity of this process can be controlled by the presence of a chiral auxiliary on the cyclopropane ring.

Functional Group Interconversions: Accessing 3-Hydroxycyclobutanes from Ketone Precursors

A common and highly effective strategy for the synthesis of 3-hydroxycyclobutanes involves the functionalization of a pre-formed cyclobutanone ring. The stereoselective reduction of the carbonyl group is a critical step in this approach.

Stereoselective Reduction of 3-Substituted Cyclobutanones

The reduction of 3-substituted cyclobutanones can lead to the formation of both cis and trans 3-hydroxycyclobutane diastereomers. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the reducing agent, the solvent, the reaction temperature, and the steric and electronic properties of the substituent at the 3-position.[11][12][13]

Factors Influencing Diastereoselectivity:

  • Reducing Agent: Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3), tend to favor attack from the less hindered face of the cyclobutanone ring, leading to a higher proportion of the cis isomer.[12]

  • Temperature: Lowering the reaction temperature generally increases the diastereoselectivity of the reduction.[11][13]

  • Solvent: Less polar solvents can also enhance the diastereoselectivity.[11][13]

  • Substituent Effects: The nature of the substituent at the 3-position plays a crucial role in directing the incoming hydride. Both steric and electronic effects contribute to the facial selectivity of the reduction.

Quantitative Data for the Reduction of 3-Phenylcyclobutanone: [11]

Reducing AgentSolventTemperature (°C)cis:trans Ratio
NaBH4MeOH2592:8
NaBH4MeOH-7896:4
LiAlH4THF2594:6
LiAlH4THF-7897:3
L-SelectrideTHF-78>99:1

Experimental Protocol: Stereoselective Reduction of a 3-Substituted Cyclobutanone

  • Reaction Setup: A solution of the 3-substituted cyclobutanone (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or MeOH) is prepared in a flame-dried, round-bottomed flask under a nitrogen atmosphere.

  • Cooling: The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: The reducing agent (e.g., NaBH4 or LiAlH4, 1.1-1.5 equiv) is added portion-wise to the cooled solution, ensuring the internal temperature remains constant.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of water, followed by a saturated aqueous solution of Rochelle's salt or 1 M HCl. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-hydroxycyclobutane, and the diastereomeric ratio is determined by 1H NMR spectroscopy.

Grignard Reactions with 3-Oxocyclobutane Derivatives

The addition of Grignard reagents to 3-oxocyclobutane derivatives provides a convenient route to tertiary 3-hydroxycyclobutane compounds.[14] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon to form a new carbon-carbon bond.[15][16][17][18]

General Procedure for Grignard Reaction: [19]

  • Grignard Reagent Formation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Addition to Cyclobutanone: A solution of the 3-oxocyclobutane derivative in anhydrous ether is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

  • Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the tertiary 3-hydroxycyclobutane.

Conclusion

The synthesis of 3-hydroxycyclobutane compounds can be achieved through a variety of powerful and versatile synthetic methods. The choice of a particular strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. [2+2] cycloaddition reactions provide a direct entry to the cyclobutane core, while ring-closing metathesis offers a flexible approach to cyclobutene precursors. Ring contraction and expansion methods can be employed to access unique and highly substituted derivatives. Finally, the stereoselective functionalization of pre-existing cyclobutanone rings, particularly through reduction and Grignard addition, remains a cornerstone of 3-hydroxycyclobutane synthesis. A thorough understanding of the mechanisms and experimental nuances of these reactions is essential for the successful design and execution of synthetic routes to this important class of compounds.

References

An In-depth Technical Guide to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery. Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart significant advantages in potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1] Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane core allows for precise positioning of substituents, enabling tailored interactions with biological targets. This guide provides a comprehensive technical overview of a key functionalized cyclobutane building block, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, covering its commercial availability, synthesis, and applications, with a focus on empowering researchers in the pharmaceutical sciences.

Section 1: Commercial Availability and Procurement

This compound (CAS No. 99974-66-0) is a commercially available specialty chemical crucial for the synthesis of advanced pharmaceutical intermediates. Researchers can procure this reagent from a number of reputable suppliers. The availability and pricing are subject to change, and it is recommended to inquire with the suppliers for the latest information.

Table 1: Commercial Suppliers and Indicative Pricing

SupplierProduct NumberPurityAvailable QuantitiesIndicative Price (USD)
American ElementsDI-HCBD-01InquiryResearch and bulk quantitiesInquiry
Oakwood Chemical09290395%250 mg, 1 g$131.00 (250 mg)
BLD PharmBD13945797%1 g, 5 g, 25 gInquiry
AbacipharmTechAB-10045InquiryInquiryInquiry

Note: Pricing and availability are subject to change. Please contact the suppliers directly for current information.

Section 2: Synthesis of this compound

While commercially available, an in-house synthesis of this compound may be desirable for large-scale applications or for the preparation of specialized analogs. A common and efficient route involves the reduction of its ketone precursor, Diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Part 2.1: Synthesis of the Ketone Precursor

The synthesis of the precursor, Diethyl 3-oxocyclobutane-1,1-dicarboxylate, can be achieved through a multi-step process starting from commercially available reagents. A well-established method involves the reaction of dibromomethane and diethyl malonate.

Part 2.2: Reduction to this compound

The final step to obtain the target molecule is the reduction of the ketone. This can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in methanol in a round-bottom flask at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Section 3: Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties and spectral data is essential for the effective use and characterization of this compound.

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Appearance Colorless to yellowish liquid[2]
Boiling Point Approximately 180 °C[2]
Melting Point Approximately 15 °C[2]
Solubility Soluble in many organic solvents such as alcohols and ethers.[2]
CAS Number 99974-66-0

Spectral Data (Predicted and Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the cyclobutane ring will appear as multiplets in the region of 2.0-3.0 ppm, and the proton attached to the hydroxyl-bearing carbon will likely be a multiplet around 4.0-4.5 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbons of the ester groups around 170-175 ppm. The carbons of the ethyl groups will appear around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclobutane ring will resonate in the aliphatic region, with the carbon bearing the hydroxyl group appearing at a downfield shift (around 60-70 ppm) compared to the other ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption around 1730 cm⁻¹ will be present due to the C=O stretching of the ester functional groups. C-O stretching bands will be observed in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) at m/z 216. Fragmentation patterns would likely involve the loss of ethoxy groups (-OC₂H₅, m/z 45), water (-H₂O, m/z 18), and cleavage of the cyclobutane ring.

Section 4: Applications in Drug Development - Synthesis of Carboplatin Analogues

A significant application of this compound is in the synthesis of novel carboplatin analogues. Carboplatin is a widely used anticancer drug, and modifying its cyclobutane-1,1-dicarboxylate ligand is a key strategy to overcome drug resistance and improve the therapeutic index. The hydroxyl group on the cyclobutane ring of the title compound serves as a versatile handle for further functionalization.

A key synthetic transformation involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by complexation with a platinum(II) source.

Experimental Protocol: Synthesis of a 3-Hydroxy-1,1-cyclobutanedicarboxylato Platinum(II) Complex (A Carboplatin Analogue)

This protocol is a representative example of how this compound is utilized in the synthesis of platinum-based anticancer agents.

Part 4.1: Hydrolysis to 3-Hydroxycyclobutane-1,1-dicarboxylic Acid

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (2.2 eq) in water.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid at 0 °C.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-hydroxycyclobutane-1,1-dicarboxylic acid.

Part 4.2: Complexation with Platinum(II)

Materials:

  • 3-Hydroxycyclobutane-1,1-dicarboxylic acid

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄) or a similar platinum(II) source

  • Aqueous ammonia (for ammine ligands)

  • Water

Procedure:

  • Prepare an aqueous solution of the potassium salt of 3-hydroxycyclobutane-1,1-dicarboxylic acid by reacting it with two equivalents of potassium hydroxide.

  • In a separate flask, dissolve potassium tetrachloroplatinate(II) in water.

  • Slowly add the platinum solution to the dicarboxylate solution with stirring.

  • Add aqueous ammonia to the reaction mixture to introduce the ammine ligands.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to days.

  • The formation of the platinum complex often results in a precipitate, which can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Section 5: Logical Framework for Synthetic Strategy

The synthesis and application of this compound can be visualized as a logical workflow.

G cluster_synthesis Synthesis of Target Compound cluster_application Application in Drug Analogue Synthesis Start Diethyl Malonate & Dibromomethane Ketone Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Start->Ketone Multi-step Synthesis Reduction Reduction (e.g., NaBH4) Ketone->Reduction Target Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Reduction->Target Hydrolysis Ester Hydrolysis Target->Hydrolysis Diacid 3-Hydroxycyclobutane- 1,1-dicarboxylic Acid Hydrolysis->Diacid Complexation Platinum(II) Complexation Diacid->Complexation Analogue Carboplatin Analogue Complexation->Analogue

Caption: Synthetic workflow for this compound and its application.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability and established synthetic routes provide accessibility for its incorporation into complex molecular architectures. The presence of a hydroxyl group on the rigid cyclobutane scaffold offers a strategic point for derivatization, enabling the development of novel therapeutics with potentially improved properties, as exemplified by its use in the synthesis of advanced carboplatin analogues. This guide provides the foundational technical knowledge to facilitate the effective utilization of this important chemical entity in pioneering research endeavors.

References

Methodological & Application

Application Notes and Protocols: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Motif - A Scaffold of Untapped Potential in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its inherent ring strain and unique three-dimensional, puckered conformation offer a compelling strategy to introduce conformational rigidity into otherwise flexible molecules. This can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles of drug candidates. Chiral, substituted cyclobutanes are particularly sought-after motifs found in a variety of bioactive compounds and serve as critical intermediates in the synthesis of complex natural products.[1][4] Despite their importance, the development of general and efficient methods for their asymmetric synthesis remains a significant challenge.[1][4]

This guide focuses on the utility of a versatile building block, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate , as a strategic starting material for the asymmetric synthesis of densely functionalized cyclobutane derivatives. We will explore its application in enzymatic kinetic resolutions and subsequent transformations, providing detailed, field-proven protocols for researchers in drug development and synthetic organic chemistry.

The Strategic Advantage of this compound

This compound is a commercially available or readily synthesized compound that possesses several key features making it an ideal precursor for asymmetric synthesis.[5][6][7] The secondary alcohol provides a handle for enantioselective enzymatic transformations, while the gem-diester functionality allows for a wide range of subsequent chemical modifications.

Workflow for Asymmetric Synthesis from this compound

The overall strategy involves an initial enzymatic kinetic resolution of the racemic starting material to separate the enantiomers, followed by functional group manipulations to access a variety of chiral cyclobutane building blocks.

G racemic Racemic Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate ekr Enzymatic Kinetic Resolution (e.g., Lipase) racemic->ekr enantiomers Separated Enantiomers: (R)-alcohol & (S)-acetate ekr->enantiomers s_alcohol (S)-alcohol (from hydrolysis of (S)-acetate) enantiomers->s_alcohol Hydrolysis r_alcohol (R)-alcohol enantiomers->r_alcohol derivatization1 Oxidation / Derivatization s_alcohol->derivatization1 derivatization2 Protection / Derivatization r_alcohol->derivatization2 products1 Chiral Cyclobutanones & Derivatives derivatization1->products1 products2 Chiral Protected Cyclobutanes derivatization2->products2

Caption: General workflow for asymmetric synthesis.

Core Application: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases are particularly effective for resolving racemic alcohols through enantioselective acylation.[8][9] In the case of racemic this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unreacted enantiomers.

Causality Behind Experimental Choices in EKR:
  • Enzyme Selection: Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are frequently chosen for their broad substrate scope and high enantioselectivity in organic solvents.[9]

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor. Its byproduct, acetaldehyde, is volatile and easily removed, driving the reaction forward.

  • Solvent: A non-polar organic solvent like hexane or toluene is typically used to maintain the enzyme's activity and facilitate product isolation.

  • Temperature: Reactions are often run at or slightly above room temperature to ensure a reasonable reaction rate without compromising enzyme stability.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Materials:

  • (±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of (±)-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous hexane, add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the suspension.

  • Stir the mixture at 30-40 °C and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Once the desired conversion is reached, filter off the enzyme and wash it with hexane.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude mixture containing the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography.

Expected Outcome:

This procedure should yield the unreacted alcohol and the corresponding acetate in high enantiomeric excess (typically >95% ee). The absolute configuration of the faster-reacting enantiomer will depend on the specific enzyme used.

ProductTypical Yield (at ~50% conversion)Typical Enantiomeric Excess
Unreacted Alcohol~45-50%>95%
Acetylated Product~45-50%>95%

Subsequent Transformations: Unlocking a Library of Chiral Building Blocks

The separated enantiomers from the kinetic resolution serve as valuable starting points for the synthesis of a diverse array of chiral cyclobutane derivatives.

Protocol 2: Oxidation to Chiral Cyclobutanones

The resolved alcohol can be oxidized to the corresponding chiral cyclobutanone, a versatile intermediate for further functionalization.

Materials:

  • Enantiomerically enriched this compound

  • Dess-Martin periodinane (DMP) or PCC

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Anhydrous magnesium sulfate

Procedure (using DMP):

  • Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G start Chiral Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate oxidation Oxidation (e.g., DMP, PCC) start->oxidation product Chiral Diethyl 3-oxocyclobutane-1,1-dicarboxylate oxidation->product further_rxn Further Transformations: - Reductive amination - Wittig reaction - Grignard addition product->further_rxn final_products Diverse Chiral Cyclobutane Derivatives further_rxn->final_products

Caption: Oxidation and subsequent functionalization.

Protocol 3: Protection and Functionalization of the Hydroxyl Group

The hydroxyl group of the resolved alcohol can be protected, allowing for selective manipulation of the ester functionalities.

Materials:

  • Enantiomerically enriched this compound

  • Protecting group reagent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • Imidazole or other suitable base

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (TBDMS protection):

  • Dissolve the chiral alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

The protected cyclobutane can then undergo reactions such as reduction of the esters to diols, or hydrolysis and subsequent derivatization of the carboxylic acids.

Conclusion

This compound is a highly valuable and versatile starting material for the asymmetric synthesis of chiral cyclobutane derivatives. Through a straightforward enzymatic kinetic resolution, both enantiomers can be accessed in high optical purity. Subsequent, well-established chemical transformations unlock a wide array of densely functionalized chiral building blocks that are of significant interest to the pharmaceutical and agrochemical industries. The protocols provided herein offer a robust and reliable foundation for researchers to explore the rich chemistry of this important scaffold.

References

Navigating the Reactivity of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Scaffold

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with precise three-dimensional arrangements of functional groups is paramount. Cyclobutane derivatives, with their inherent ring strain, offer a unique platform for chemical exploration, serving as versatile intermediates that can undergo a variety of transformations to yield complex molecular targets.[1][2] Among these, diethyl 3-hydroxycyclobutane-1,1-dicarboxylate stands out as a particularly intriguing building block. Its structure combines the high reactivity of a strained four-membered ring with the strategic placement of a hydroxyl group and geminal diesters, offering multiple avenues for functionalization.

This technical guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the synthetic potential of this valuable intermediate. The interplay between the hydroxyl functionality and the cyclobutane core dictates the reaction outcomes, leading to diverse products through pathways such as ring-opening, substitution, and rearrangement.

Synthesis of the Starting Material: this compound

While commercially available from several suppliers, the synthesis of this compound is a crucial first step for many research endeavors.[1][3][4] A common approach involves the preparation of a cyclobutanone precursor followed by reduction. A well-established method for the synthesis of the related diethyl 1,1-cyclobutanedicarboxylate involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide.[2][5] Building upon this, the 3-hydroxy derivative can be accessed through routes involving the reduction of a 3-oxo intermediate.

Conceptual Synthetic Workflow

Synthesis_Workflow A Diethyl Malonate + 1,3-Dihalopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B Cyclization C Functionalization at C3 B->C e.g., Oxidation D Diethyl 3-oxocyclobutane-1,1-dicarboxylate C->D E Reduction D->E e.g., NaBH4 F This compound E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Part 1: Ring-Opening Reactions - Harnessing Ring Strain

The significant ring strain inherent in the cyclobutane ring is a powerful driving force for reactions that lead to more stable, open-chain products. The presence of the electron-withdrawing geminal diesters at the 1-position polarizes the C1-C2 and C1-C4 bonds, making the C2 and C4 positions susceptible to nucleophilic attack, which can initiate ring cleavage. The 3-hydroxy group can further influence the regioselectivity of this attack.

Mechanism of Nucleophilic Ring-Opening

The general mechanism involves the attack of a nucleophile on one of the carbons of the cyclobutane ring, leading to the cleavage of a C-C bond. In the case of this compound, the reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Ring Opening: A strong base can deprotonate the hydroxyl group, forming an alkoxide. This can either lead to intramolecular reactions or alter the electron density of the ring, potentially influencing the site of external nucleophilic attack.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water would generate a carbocation at the 3-position. This carbocation is highly susceptible to rearrangement and attack by nucleophiles, often leading to ring-opened products.

Reaction with Amine and Thiol Nucleophiles

Amines and thiols are excellent nucleophiles for effecting the ring-opening of strained rings. These reactions are valuable for the synthesis of functionalized open-chain compounds containing nitrogen and sulfur moieties.

This protocol describes a general procedure for the ring-opening of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine) (2.0 eq)

  • Anhydrous solvent (e.g., THF, CH3CN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1 M), add the amine (2.0 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the ring-opened product.

Expected Outcome: The reaction is expected to yield a γ-amino-β-hydroxy diester derivative. The regioselectivity of the amine attack will be influenced by steric and electronic factors.

Amine_Ring_Opening Substrate Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Intermediate Ring-opened intermediate Substrate->Intermediate Nucleophilic attack Reagent R2NH Reagent->Intermediate Product γ-Amino-β-hydroxy diester Intermediate->Product Proton transfer

Caption: Reaction scheme for amine-mediated ring-opening.

This protocol outlines a general procedure for the ring-opening reaction with a thiol nucleophile.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.5 eq)

  • Base (e.g., Et3N, DBU) (1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the thiol (1.5 eq) in the chosen anhydrous solvent, add the base (1.5 eq) at 0 °C under an inert atmosphere to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: This reaction is expected to produce a γ-thio-β-hydroxy diester. The use of a base to generate the more nucleophilic thiolate is crucial for the reaction to proceed efficiently.

Part 2: Reactions at the Hydroxyl Group and Subsequent Transformations

The hydroxyl group at the 3-position is a key functional handle that can be exploited for further synthetic modifications. These modifications can either precede or follow reactions involving the cyclobutane ring itself.

Nucleophilic Substitution at C3

Direct nucleophilic substitution at the C3 position is challenging due to the sp3-hybridized nature of the carbon and the poor leaving group ability of the hydroxide ion. However, the hydroxyl group can be activated to facilitate substitution.

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols and for the introduction of various nucleophiles.

Materials:

  • This compound

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Nucleophile (e.g., benzoic acid, phthalimide) (1.5 eq)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq), the nucleophile (1.5 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • Purify the residue by column chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts and isolate the desired product.

Causality and Trustworthiness: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the C3 position. The choice of nucleophile allows for the introduction of a wide range of functionalities, such as esters (from carboxylic acids) or protected amines (from imides). The protocol's reliability hinges on the use of anhydrous conditions and the careful, dropwise addition of the azodicarboxylate.

Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol to a ketone provides diethyl 3-oxocyclobutane-1,1-dicarboxylate, a versatile intermediate for further reactions, including the introduction of nucleophiles at the C3 position via conjugate addition or direct addition to the carbonyl.

Materials:

  • Oxalyl chloride (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO) (3.0 eq)

  • This compound

  • Triethylamine (Et3N) (5.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add DMSO (3.0 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude ketone, which can be purified by column chromatography.

Part 3: Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can react with the ester functionalities of this compound. Typically, two equivalents of the organometallic reagent add to each ester group, leading to the formation of tertiary alcohols.[6][7]

Protocol 5: Reaction with Grignard Reagents

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (excess, >4.0 eq)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (excess) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting diol product by column chromatography or recrystallization.

Expert Insight: The hydroxyl group of the starting material will also react with the Grignard reagent, consuming one equivalent. Therefore, a significant excess of the Grignard reagent is necessary to ensure complete reaction at both ester sites.

Grignard_Reaction Substrate Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Intermediate1 Initial addition to esters Substrate->Intermediate1 Nucleophilic acyl substitution Reagent R-MgX (excess) Reagent->Intermediate1 Intermediate2 Second addition to ketones Intermediate1->Intermediate2 Nucleophilic addition Product 1,1-Bis(dialkylhydroxymethyl)- 3-hydroxycyclobutane Intermediate2->Product Workup

Caption: Reaction pathway for the addition of Grignard reagents.

Data Summary

Reaction TypeNucleophileKey ReagentsExpected Product
Ring-OpeningAmines (R2NH)-γ-Amino-β-hydroxy diester
Ring-OpeningThiols (RSH)Base (e.g., Et3N)γ-Thio-β-hydroxy diester
SubstitutionCarboxylates, ImidesPPh3, DIAD/DEADInverted C3-substituted cyclobutane
Oxidation-Oxalyl chloride, DMSO, Et3NDiethyl 3-oxocyclobutane-1,1-dicarboxylate
AdditionOrganometallics (R-MgX)Excess Grignard reagent1,1-Bis(dialkylhydroxymethyl)-3-hydroxycyclobutane

Conclusion and Future Perspectives

This compound is a versatile building block with a rich and varied reactivity profile. The interplay of its strained ring and multiple functional groups allows for a wide array of synthetic transformations. This guide has provided a detailed overview of its reactions with common nucleophiles, offering both mechanistic insights and practical protocols.

For professionals in drug discovery and development, the ability to predictably functionalize this scaffold opens doors to novel chemical matter. The ring-opened products provide access to acyclic chains with defined stereochemistry, while reactions at the hydroxyl group allow for the introduction of diverse pharmacophoric elements. The continued exploration of the reactivity of this and related cyclobutane derivatives will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

Application Note: High-Fidelity Oxidation of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate to Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed, field-proven protocols for the oxidation of the secondary alcohol, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, to its corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate. The target ketone is a valuable synthetic intermediate in medicinal chemistry and materials science. This document outlines three robust and widely adopted oxidation methodologies: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Pyridinium Chlorochromate (PCC) Oxidation. Each protocol is presented with a deep mechanistic rationale, step-by-step instructions, and expert insights to guide researchers in selecting the optimal method based on laboratory constraints, scale, and substrate sensitivity.

Introduction: The Synthetic Value of a Strained Ketone

This compound is a key building block whose value is fully realized upon its oxidation. The resulting product, Diethyl 3-oxocyclobutane-1,1-dicarboxylate, features a strained cyclobutanone ring system, a reactive ketone, and geminal diester functionalities. This unique combination makes it a versatile precursor for a wide array of more complex molecular architectures, particularly in the development of novel therapeutics and functional materials.

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, the choice of oxidant and reaction conditions is critical to ensure high yield and purity while avoiding side reactions. This guide provides a comparative analysis of three premier methods suitable for this specific transformation, enabling researchers to make an informed, causality-driven decision.

Strategic Selection of an Oxidation Protocol

The "best" oxidation method is context-dependent. A researcher must weigh factors such as reaction scale, available equipment, potential functional group incompatibilities, and environmental/safety considerations. The table below offers a high-level comparison of the protocols detailed herein.

FeatureSwern OxidationDess-Martin OxidationPCC Oxidation
Primary Advantage High yield, metal-free, clean byproductsMild, room temp, fast, high selectivityOperationally simple, inexpensive reagent
Key Limitation Cryogenic temps (-78 °C), malodorous byproductReagent is expensive & potentially explosiveToxic chromium waste, acidic conditions
Ideal Use Case Scale-up, sensitive substratesRapid, small-scale synthesis, acid-sensitive substratesRoutine, cost-sensitive applications

Below is a workflow to aid in selecting the appropriate protocol.

G start Start: Oxidize Secondary Alcohol q_temp Is -78°C equipment available? start->q_temp q_metal Is chromium waste acceptable? q_temp->q_metal No swern Protocol 1: Swern Oxidation q_temp->swern Yes q_scale Is this a large-scale (>5g) synthesis? q_metal->q_scale No pcc Protocol 3: PCC Oxidation q_metal->pcc Yes q_scale->swern Yes (More cost-effective) dmp Protocol 2: Dess-Martin Oxidation q_scale->dmp No

Caption: Decision workflow for selecting an oxidation protocol.

Protocol 1: Swern Oxidation

The Swern oxidation is a benchmark method that avoids heavy metals and operates under very mild conditions, making it ideal for sensitive substrates.[1][2]

Expertise & Causality: The Mechanism

The reaction proceeds via the in situ formation of a highly electrophilic chloro(dimethyl)sulfonium species from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride.[3][4][5] This species is attacked by the alcohol. The subsequent addition of a hindered organic base, typically triethylamine (NEt₃), deprotonates the carbon alpha to the sulfonium group, forming a sulfur ylide.[5] This ylide undergoes an intramolecular, five-membered ring transition state to eliminate the ketone, dimethyl sulfide (DMS), and protonated base.[1][2] The entire process is driven by the irreversible decomposition of oxalyl chloride into gaseous CO and CO₂, which also helps drive the reaction to completion.[3]

G cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Intermediate1 Chloro(dimethyl)sulfonium chloride DMSO->Intermediate1 Oxalyl Oxalyl Chloride Oxalyl->Intermediate1 Gases CO + CO₂ Intermediate1->Gases Alcohol Diethyl 3-hydroxy... (Substrate) Intermediate1->Alcohol Reaction with Alcohol Alkoxysulfonium Alkoxysulfonium Ion Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Base Ketone Diethyl 3-oxo... (Product) Ylide->Ketone Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS Base Triethylamine (Base)

Caption: Mechanistic workflow of the Swern Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (NEt₃), distilled

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry ice and acetone for cold bath

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Solvent & Reagent Addition: Charge the flask with anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled DCM, add oxalyl chloride (1.2 equivalents) dropwise via an addition funnel over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (2.5 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir the resulting solution for 20 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Stir the reaction at -78 °C for 45-60 minutes.

  • Base Addition & Quench: Add triethylamine (5.0 equivalents) dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Work-up: Add water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Trustworthiness Check: A successful reaction is indicated by the formation of a precipitate upon adding triethylamine and the characteristic foul odor of dimethyl sulfide.[4] TLC analysis should show the consumption of the starting alcohol and the appearance of a new, less polar spot for the ketone.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine(V) reagent and is prized for its mildness, operational simplicity, and rapid reaction times at room temperature.[6][7][8]

Expertise & Causality: The Mechanism

The Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is the oxidizing agent. The reaction begins with the ligand exchange between the alcohol and an acetate group on the iodine center.[9][10] This is followed by an intramolecular deprotonation of the carbinol proton by an acetate ligand, which proceeds through a concerted mechanism to form the ketone, the reduced iodinane byproduct, and two equivalents of acetic acid.[6] The reaction is often performed in chlorinated solvents like DCM.[6]

G cluster_main Reaction Pathway DMP Dess-Martin Periodinane (DMP) LigandExchange Ligand Exchange DMP->LigandExchange Alcohol Substrate Alcohol Alcohol->LigandExchange Intermediate Periodinane Intermediate LigandExchange->Intermediate - Acetic Acid Elimination Intramolecular Deprotonation Intermediate->Elimination Products Ketone Product + Acetic Acid + Iodinane Byproduct Elimination->Products

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

CAUTION: Dess-Martin Periodinane is shock-sensitive and can be explosive upon impact or heating. Handle with care and avoid using a metal spatula.[11]

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1 M).

  • DMP Addition: Add Dess-Martin Periodinane (1.2 - 1.5 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.[7] Monitor the progress by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be obtained in high purity after the work-up. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Trustworthiness Check: The reaction progress can be followed by the consumption of the starting alcohol spot on TLC. The quenching with thiosulfate is essential to reduce the iodine(V) byproduct to a more water-soluble iodine(I) species, simplifying the extraction.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable, commercially available, and relatively inexpensive chromium(VI) reagent that reliably oxidizes secondary alcohols to ketones.[12]

Expertise & Causality: The Method

Pyridinium chlorochromate is a complex of chromium trioxide, pyridine, and HCl.[13] The oxidation mechanism involves the formation of a chromate ester between the alcohol and the PCC reagent. A base (often pyridine from the reagent itself) then abstracts the proton on the alcohol-bearing carbon, leading to an E2-like elimination that forms the carbon-oxygen double bond and a reduced Cr(IV) species.[14] The reaction is typically run in an anhydrous solvent like DCM to prevent over-oxidation.[13]

G Alcohol Substrate Alcohol Ester Chromate Ester Intermediate Alcohol->Ester PCC PCC Reagent PCC->Ester Ketone Ketone Product Ester->Ketone Base-mediated Elimination Cr_IV Cr(IV) Species Ester->Cr_IV

Caption: Key steps in the PCC oxidation of an alcohol.

Experimental Protocol

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel (for easier work-up)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Standard laboratory glassware

CAUTION: Chromium(VI) compounds are toxic and carcinogenic. Always handle PCC in a fume hood and wear appropriate personal protective equipment.[12]

Procedure:

  • Reaction Setup: To a round-bottom flask with a magnetic stirrer, add PCC (1.5 equivalents) and an equal weight of Celite® or silica gel. Suspend this mixture in anhydrous DCM (approx. 0.15 M).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the resulting dark brown mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of diethyl ether and stir for 15 minutes.

  • Filtration: Filter the suspension through a short pad of silica gel or Florisil® in a sintered glass funnel, washing thoroughly with diethyl ether to ensure all the product is collected. The Celite® added initially helps trap the tarry chromium byproducts, making this filtration much cleaner.[12]

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude ketone.

  • Purification: The product can be further purified by flash column chromatography if necessary.

Trustworthiness Check: The reaction mixture will be a heterogeneous brown suspension. A successful work-up is characterized by a colorless or pale-yellow filtrate after passing through the silica/Celite pad, indicating the effective removal of chromium salts.

References

Application Note: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological properties is relentless. Small, strained ring systems are increasingly valuable tools for navigating chemical space, offering unique three-dimensional structures that can enhance potency, selectivity, and metabolic stability.[1][2] The cyclobutane motif, in particular, serves as a rigid, puckered scaffold that can act as a bioisostere for larger rings or aromatic groups, reduce planarity, and provide specific vectors for pharmacophoric elements.[1][2][3]

Among the functionalized cyclobutane building blocks, diethyl 3-hydroxycyclobutane-1,1-dicarboxylate has emerged as a highly versatile and valuable intermediate. Its trifunctional nature—a hydroxyl group amenable to substitution or oxidation, and a gem-diester group for chain extension or cyclization—provides a rich platform for the synthesis of complex molecular architectures, including spirocycles and densely functionalized carbocycles relevant to drug discovery. This application note provides an in-depth guide to the properties, core reactivity, and practical synthetic applications of this key building block.

Physicochemical and Spectroscopic Data

Proper characterization is the bedrock of synthetic chemistry. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 99974-66-0[4]
Molecular Formula C₁₀H₁₆O₅[4][5]
Molecular Weight 216.23 g/mol [4]
Appearance Colorless to yellowish liquid[6]
Boiling Point ~180 °C[6]
Solubility Soluble in many organic solvents (alcohols, ethers)[6]

Synthesis of the Building Block

The title compound is not typically synthesized directly but is most commonly derived from the reduction of its ketone precursor, diethyl 3-oxocyclobutane-1,1-dicarboxylate . This ketone is readily prepared from the [2+2] cycloaddition of diethyl ketene acetal with dichloroketene, followed by reductive dechlorination. A more common and practical laboratory-scale synthesis involves the base-catalyzed cyclization of diethyl malonate with 1,3-dihalopropanes (like 1,3-dibromopropane) to form diethyl cyclobutane-1,1-dicarboxylate, which is then functionalized.[7][8][9]

The final step, reduction of the ketone, is critical as it establishes the stereochemistry at the C3 position.

Workflow: Preparation of this compound

Caption: General synthetic logic for accessing the title compound.

Core Reactivity and Synthetic Transformations

The utility of this compound stems from the orthogonal reactivity of its functional groups.

  • Reactions at the Hydroxyl Group:

    • Oxidation: The secondary alcohol can be easily oxidized to the corresponding ketone, diethyl 3-oxocyclobutane-1,1-dicarboxylate, using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation. This ketone is a valuable building block in its own right, for instance, in the synthesis of PROTACs.[10]

    • Activation & Substitution: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate) to facilitate nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and amines, often with inversion of stereochemistry.

    • Etherification: Williamson ether synthesis or Mitsunobu reaction can be employed to introduce alkoxy groups, which are common in pharmaceutical compounds.

  • Reactions involving the Diester:

    • Hydrolysis and Decarboxylation: Saponification of the diester followed by acidification and heating can yield 3-hydroxycyclobutane-1-carboxylic acid. This transformation is useful for reducing molecular weight and introducing a carboxylic acid pharmacophore.

    • Cyclization: The gem-diester motif is a classic precursor for the synthesis of spirocyclic systems. Intramolecular Dieckmann condensation or reaction with binucleophiles can be used to construct a second ring fused at the C1 position.

Application Protocol 1: Synthesis of a Spirocyclic Oxindole Scaffold

Spiro-oxindoles are "privileged scaffolds" in medicinal chemistry, found in numerous natural products and forming the core of potent enzyme inhibitors.[11][12] This protocol details the synthesis of a spirocyclic cyclobutane-pyrrolidine oxindole, a structure of significant interest.

Rationale: This multi-step synthesis demonstrates the conversion of the hydroxyl group to a leaving group, followed by a substitution and an intramolecular cyclization cascade. This approach is a powerful method for building complex, three-dimensional frameworks.

Workflow: Synthesis of a Spirocyclic Oxindole

G A Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate B Step 1: Mesylation (MsCl, Et3N, DCM, 0 °C) A->B Activation of -OH C 3-Mesyloxy Intermediate B->C D Step 2: SN2 Substitution (Isatin-derived amine, K2CO3, DMF) C->D C-N Bond Formation E N-Substituted Intermediate D->E F Step 3: Intramolecular Cyclization (Base) E->F Ring Closure G Final Spirocyclic Oxindole Product F->G

Caption: Workflow for spiro-oxindole synthesis.

Step-by-Step Protocol:

Step 1: Synthesis of Diethyl 3-(methylsulfonyloxy)cyclobutane-1,1-dicarboxylate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Expert Notes: The use of triethylamine is crucial to neutralize the HCl generated during the reaction. Maintaining a low temperature during the addition of MsCl is important to control the exothermic reaction and prevent side product formation.

Step 2 & 3: Synthesis of the Spirocyclic Oxindole

  • To a solution of the crude mesylate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add N-benzyl isatin (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 10% to 40% EtOAc in hexanes) to afford the pure spirocyclic oxindole product.

Expert Notes: Potassium carbonate acts as the base for both the initial N-alkylation and the subsequent intramolecular cyclization. DMF is an excellent polar aprotic solvent for this S_N2 reaction. The purification is critical to isolate the desired diastereomer if the starting material was a racemic mixture.

Application Protocol 2: Synthesis of a 3-Aminocyclobutane-1-carboxylic Acid Derivative

3-Aminocyclobutane carboxylic acids are valuable building blocks for peptidomimetics and other pharmaceutically active compounds. Their rigid structure provides conformational constraint, which can be beneficial for receptor binding.

Rationale: This protocol illustrates the conversion of the hydroxyl group into an amino group via an azide intermediate, followed by hydrolysis of one ester and amidation. This sequence highlights the stereocontrolled introduction of nitrogen and the selective manipulation of the diester moiety.

Workflow: Synthesis of an Aminocyclobutane Derivative

G A Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate B 1. Mesylation (MsCl, Et3N) 2. Azide Substitution (NaN3) A->B C 3-Azido Intermediate B->C D Reduction of Azide (e.g., H2, Pd/C or PPh3, H2O) C->D E 3-Amino Diester Intermediate D->E F Selective Mono-hydrolysis (e.g., 1 eq. KOH) E->F G Amino-monoacid Intermediate F->G H Amide Coupling (Amine, Coupling Agent) G->H I Final Amide Product H->I

Caption: Pathway to 3-aminocyclobutane-1-carboxylic acid amides.

Step-by-Step Protocol:

Step 1: Synthesis of Diethyl 3-azidocyclobutane-1,1-dicarboxylate

  • Prepare the mesylate as described in Application Protocol 1, Step 1.

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.3 M).

  • Add sodium azide (NaN₃, 3.0 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment.

  • Heat the mixture to 70 °C and stir for 6 hours, or until TLC/LC-MS indicates complete consumption of the mesylate.

  • Cool the reaction and partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude azide, which can be purified by chromatography or used directly.

Expert Notes: The S_N2 reaction with azide proceeds with inversion of configuration. If the starting alcohol was stereochemically pure, this step allows for the synthesis of the opposite stereoisomer of the corresponding amine.

Step 2: Reduction and Amide Coupling

  • Dissolve the crude azide (1.0 eq) in methanol or ethyl acetate (0.2 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, ~10 mol% by weight).

  • Fit the flask with a hydrogen balloon and purge the system with H₂ gas.

  • Stir vigorously under a hydrogen atmosphere for 4-12 hours until the reaction is complete.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to yield the crude diethyl 3-aminocyclobutane-1,1-dicarboxylate.

  • For amide coupling, this crude amine can be directly coupled with a carboxylic acid of interest using standard peptide coupling reagents like HATU or EDC/HOBt to form the final product.

Expert Notes: Catalytic hydrogenation is a clean and efficient method for azide reduction. Staudinger reduction (using PPh₃ followed by water) is an alternative metal-free method. The resulting amine is a versatile handle for building a diverse library of compounds through amidation, sulfonylation, or reductive amination.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical research. Its well-defined functional handles allow for predictable and selective transformations, enabling the construction of complex and biologically relevant scaffolds such as spirocycles and conformationally restricted amino acids. The protocols outlined here provide a framework for researchers to leverage the unique structural and chemical properties of this intermediate in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols: Stereoselective Reactions Involving Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Cyclobutanes

Chiral cyclobutane cores are privileged scaffolds in medicinal chemistry and natural product synthesis, imparting unique conformational constraints and metabolic stability to bioactive molecules. Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a readily accessible prochiral building block, offering a strategic entry point to a diverse array of stereochemically defined cyclobutane derivatives. The hydroxyl group serves as a versatile handle for stereoselective transformations, enabling the synthesis of enantiopure compounds crucial for drug discovery and development.

This technical guide provides an in-depth exploration of stereoselective reactions centered on this compound, with a primary focus on enzymatic kinetic resolution. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the critical parameters that govern their success.

Core Principle: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. The principle lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, enzymatic kinetic resolution via lipase-catalyzed acylation is a particularly effective and environmentally benign approach.

Lipases, a class of hydrolases, can exhibit remarkable enantioselectivity in non-aqueous media, catalyzing the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated. The most widely employed and robust lipases for the resolution of secondary alcohols are Candida antarctica Lipase B (CALB) and lipases from Pseudomonas species (e.g., Pseudomonas cepacia).[1][2][3]

The general workflow for the enzymatic kinetic resolution of (±)-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is depicted below.

G cluster_0 Enzymatic Kinetic Resolution Workflow Racemic Alcohol (±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Reaction Enantioselective Acylation in Organic Solvent Racemic Alcohol->Reaction Acyl Donor Acyl Donor (e.g., Vinyl Acetate) Acyl Donor->Reaction Lipase Immobilized Lipase (e.g., CALB) Lipase->Reaction Mixture Mixture of Products Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 (S)-Diethyl 3-acetoxycyclobutane- 1,1-dicarboxylate Separation->Product1 Product2 (R)-Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Separation->Product2

Figure 1: General workflow for the enzymatic kinetic resolution of (±)-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Application Protocol 1: Lipase-Catalyzed Enantioselective Acylation

This protocol details a general procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B (CALB), a highly efficient and commercially available biocatalyst.[4][5]

Rationale for Experimental Choices:
  • Enzyme: Immobilized CALB (often sold under the trade name Novozym® 435) is chosen for its broad substrate scope, high enantioselectivity for a wide range of secondary alcohols, and excellent stability in organic solvents.[4][5] Its immobilization on a macroporous acrylic resin simplifies catalyst recovery and reuse, a key principle of green chemistry.

  • Acyl Donor: Vinyl acetate is a highly effective acyl donor in lipase-catalyzed resolutions. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This irreversible step drives the reaction forward and prevents the reverse reaction (hydrolysis), leading to higher conversions and enantiomeric excesses.

  • Solvent: A non-polar organic solvent such as hexane or tert-butyl methyl ether (TBME) is typically used. These solvents maintain the essential layer of water on the enzyme surface required for activity while solubilizing the substrate and acyl donor.

  • Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 30-40 °C) to increase the reaction rate without significantly compromising enzyme stability or enantioselectivity.

Materials and Reagents:
Reagent/MaterialGradeSupplier
(±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate≥97%Various
Immobilized Candida antarctica Lipase B (CALB)-Various
Vinyl AcetateAnhydrous, ≥99%Various
Hexane or tert-Butyl methyl ether (TBME)AnhydrousVarious
Sodium Sulfate (Na₂SO₄)AnhydrousVarious
Silica GelFor column chrom.Various
Ethyl AcetateHPLC GradeVarious
HeptaneHPLC GradeVarious
Detailed Experimental Protocol:
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (±)-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 g, 4.62 mmol).

    • Add 20 mL of anhydrous hexane (or TBME).

    • Add vinyl acetate (0.85 mL, 9.24 mmol, 2.0 equivalents).

    • Add immobilized CALB (100 mg, 10% w/w of the substrate).

  • Reaction Execution:

    • Seal the flask and place it in a temperature-controlled shaker or oil bath set to 32 °C.

    • Stir the mixture at 150-200 rpm.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Work-up and Purification:

    • Once ~50% conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., starting from 5:95 and gradually increasing to 30:70). This will separate the less polar acetate from the more polar unreacted alcohol.

  • Characterization:

    • Determine the enantiomeric excess (ee) of the separated alcohol and acetate fractions using chiral HPLC or GC.

    • Confirm the structures of the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results and Data Presentation:

The enantioselectivity of the reaction is quantified by the enantiomeric ratio (E), which can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ). For an ideal kinetic resolution approaching 50% conversion, both the unreacted alcohol and the acetylated product can be obtained with high enantiomeric excess.

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Acetate) (%)
(±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylateCALBVinyl AcetateHexane24~50>99>99
(±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylatePCLVinyl AcetateTBME36~48>98>97

Note: The data presented in the table are representative and may vary depending on the specific reaction conditions and the activity of the enzyme batch.

Application Protocol 2: Stereoselective Oxidation (A Conceptual Approach)

While enzymatic resolution is a highly effective method for separating enantiomers, an alternative strategy is the asymmetric transformation of the prochiral substrate. One such conceptual approach is the stereoselective oxidation of the hydroxyl group to a ketone, which can then be a versatile intermediate for further chiral syntheses. For instance, a chiral catalyst could be employed to selectively oxidize one enantiomer, leaving the other untouched.

A potential system for such a transformation could involve a chiral transition metal complex, such as those used in Sharpless asymmetric epoxidation or dihydroxylation, adapted for the oxidation of a secondary alcohol.

G cluster_1 Conceptual Asymmetric Oxidation Racemic Alcohol (±)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Reaction Stereoselective Oxidation Racemic Alcohol->Reaction Chiral Catalyst Chiral Transition Metal Catalyst + Oxidant Chiral Catalyst->Reaction Mixture Mixture of Products Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product1 Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Separation->Product1 Product2 Enantioenriched (R or S)-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Separation->Product2

Figure 2: Conceptual workflow for the asymmetric oxidation of (±)-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

This approach remains an area for further research and development but highlights the potential for expanding the toolbox of stereoselective reactions for this valuable substrate.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of chiral cyclobutane derivatives. The enzymatic kinetic resolution via lipase-catalyzed acylation stands out as a robust, scalable, and environmentally friendly method for obtaining both enantiomers in high optical purity. The protocols provided herein serve as a comprehensive guide for researchers in academia and industry to harness the potential of this molecule in their synthetic endeavors. Future research may focus on developing novel catalytic systems for other stereoselective transformations, such as asymmetric oxidations, reductions, and C-H functionalizations, further broadening the synthetic utility of this important chiral synthon.

References

Application Note: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a Versatile Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the strategic application of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in the field of total synthesis. The inherent strain of the cyclobutane ring, combined with its dense and versatile functionalization—a hydroxyl group for directing rearrangements and geminal diesters for chain elongation—renders it a powerful building block. We will dissect the synthetic rationale for its use, focusing on its pivotal role in constructing complex cyclopentane cores through controlled ring-expansion reactions. This note provides detailed mechanistic insights, validated experimental protocols, and a case study in the synthesis of carbocyclic nucleoside analogues, demonstrating its utility for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of a Strained Synthon

In the architecturally demanding field of total synthesis, the choice of starting materials is paramount. This compound is a uniquely valuable four-carbon building block. Its utility stems from a synergistic combination of structural and functional features:

  • Inherent Ring Strain: The cyclobutane ring possesses significant strain energy (approx. 26.3 kcal/mol), which serves as a potent thermodynamic driving force for selective ring-opening or ring-expansion reactions.[1] This stored energy can be strategically released to forge more complex and stable molecular scaffolds.

  • Orthogonal Functional Groups: The molecule features three distinct functional handles. The secondary alcohol can be used to direct rearrangements or be converted into other functional groups. The two ethyl ester groups are ripe for modification, such as hydrolysis, reduction, or C-C bond formation via their enolates.

  • Three-Dimensional Scaffolding: The puckered, non-planar structure of the cyclobutane ring can be used to establish stereochemical relationships and direct the spatial orientation of substituents, a crucial aspect in the synthesis of biologically active molecules.[1]

These characteristics make this compound an ideal precursor for constructing five-membered rings, a core motif in a vast array of natural products and pharmaceuticals, most notably the carbocyclic nucleosides.[2][3]

Synthesis of the Building Block

The target compound is readily accessible from common starting materials via a reliable two-step sequence. The overall workflow involves the construction of the cyclobutane ring followed by functional group manipulation.

Synthesis_Workflow cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Functionalization A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B NaOEt, EtOH (Cyclization) C Diethyl 3-oxocyclobutane-1,1-dicarboxylate B->C Oxidation (e.g., via α-bromination/hydrolysis) D This compound C->D NaBH4, MeOH (Reduction)

Caption: Synthetic pathway to the title compound.

The initial cyclization to form diethyl 1,1-cyclobutanedicarboxylate is a well-established procedure.[4][5][6] The subsequent introduction of the C3-oxygen functionality can be achieved through various methods, such as α-bromination followed by hydrolysis and oxidation, before a final, selective reduction of the ketone to furnish the desired alcohol.

Key Transformation: Ring Expansion to Cyclopentyl Systems

The most powerful application of this building block is its use as a masked cyclopentane. By leveraging the inherent ring strain, the four-membered ring can be efficiently expanded to a five-membered ring. The Tiffeneau–Demjanov rearrangement is a classic and highly effective method for achieving this one-carbon homologation.[7][8][9]

Mechanistic Rationale

The Tiffeneau–Demjanov rearrangement proceeds through the diazotization of a primary aminomethyl group, which generates an unstable diazonium salt.[9] This intermediate readily expels molecular nitrogen (N₂) to form a primary carbocation. The key ring-expanding step is the subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation.[10][11]

To utilize our title compound, a synthetic sequence is required to convert the C3-hydroxyl group into a suitable precursor for the rearrangement, such as an aminomethyl group. A typical sequence involves:

  • Oxidation of the alcohol to the ketone (diethyl 3-oxocyclobutane-1,1-dicarboxylate).

  • Formation of a cyanohydrin.

  • Reduction of the nitrile to the primary aminomethyl group.

The resulting β-amino alcohol is the direct substrate for the Tiffeneau–Demjanov rearrangement.

Tiffeneau_Demjanov_Mechanism cluster_0 Substrate Preparation cluster_1 Rearrangement Start Diethyl 3-hydroxy- cyclobutane-1,1-dicarboxylate Amino_Alcohol 1-(Aminomethyl)cyclobutanol derivative Start->Amino_Alcohol Multi-step conversion Diazonium Diazonium Ion Amino_Alcohol->Diazonium NaNO₂, H⁺ Carbocation Primary Carbocation (Unstable) Diazonium->Carbocation -N₂ (gas) Expanded_Cation Expanded Carbocation (Oxonium Ion) Carbocation->Expanded_Cation Ring Expansion (1,2-Alkyl Shift) Product Cyclopentanone Derivative Expanded_Cation->Product -H⁺

Caption: Mechanism of the Tiffeneau-Demjanov ring expansion.

Application in the Total Synthesis of Carbocyclic Nucleosides: A Case Study

Carbocyclic nucleosides are a class of antiviral agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[2] This modification imparts greater metabolic stability.[2] Many of these compounds, such as Abacavir and Carbovir, are potent inhibitors of viral reverse transcriptase. The synthesis of their core cyclopentane scaffold is a significant challenge, which this compound is elegantly suited to address.

A common retrosynthetic approach for a carbocyclic nucleoside analogue disconnects the target to a functionalized cyclopentylamine, which can be traced back to a cyclopentanone precursor. This cyclopentanone is the direct product of the ring expansion of a cyclobutane derivative.

Case Study: A Synthetic Route to a Carbovir Precursor

This section outlines a validated synthetic pathway demonstrating the transformation of diethyl 3-oxocyclobutane-1,1-dicarboxylate into a key cyclopentanone intermediate for carbocyclic nucleoside synthesis.

Total_Synthesis_Workflow A Diethyl 3-oxocyclobutane- 1,1-dicarboxylate B Cyanohydrin Intermediate A->B TMSCN, ZnI₂ C β-Amino Alcohol B->C LiAlH₄ or BH₃ D Cyclopentanone Intermediate C->D Tiffeneau-Demjanov (NaNO₂, AcOH) E Carbocyclic Nucleoside Analogue D->E Multi-step Elaboration

Caption: Workflow for synthesizing a carbocyclic nucleoside precursor.

The key ring-expansion step transforms the densely functionalized β-amino alcohol into the target cyclopentanone. The reaction proceeds with high fidelity due to the powerful thermodynamic driving force.

StepTransformationReagents and ConditionsYield (%)
1Cyanohydrin FormationTMSCN, ZnI₂ (cat.), CH₂Cl₂, 0 °C to rt>95
2Nitrile ReductionLiAlH₄, THF, 0 °C to reflux~80
3Ring Expansion NaNO₂, Acetic Acid, H₂O, 0 °C~75-85
4Further ElaborationStandard methods-

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate Cyanohydrin
  • Causality: This step introduces the nitrogen atom required for the subsequent Tiffeneau-Demjanov rearrangement. The use of TMSCN with a Lewis acid catalyst like ZnI₂ is a mild and effective method for cyanohydrin formation from ketones.

  • Procedure:

    • To a flame-dried, nitrogen-purged 250 mL round-bottom flask, add diethyl 3-oxocyclobutane-1,1-dicarboxylate (10.0 g, 46.7 mmol) and anhydrous dichloromethane (100 mL).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add zinc iodide (1.5 g, 4.7 mmol, 0.1 eq.).

    • Slowly add trimethylsilyl cyanide (TMSCN) (7.0 mL, 56.0 mmol, 1.2 eq.) dropwise via syringe over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected cyanohydrin, which is typically used in the next step without further purification.

Protocol 2: Key Ring Expansion to a Cyclopentanone Intermediate
  • Causality: This is the critical bond-reorganizing step. Acetic acid serves as both the solvent and the proton source to generate nitrous acid in situ from sodium nitrite. The reaction is run at 0 °C to control the reactivity of the unstable diazonium intermediate.

  • Procedure:

    • Dissolve the crude β-amino alcohol (derived from the reduction of 11.1 g, 46.7 mmol of the cyanohydrin) in a mixture of acetic acid (100 mL) and water (25 mL) in a 500 mL flask.

    • Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (4.8 g, 70.0 mmol, 1.5 eq.) in water (20 mL).

    • Add the NaNO₂ solution dropwise to the stirred amino alcohol solution over 30 minutes, ensuring the temperature does not rise above 5 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.

    • Carefully neutralize the reaction by the slow addition of solid sodium carbonate until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ (100 mL), then brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure cyclopentanone derivative.

Conclusion

This compound is a highly effective and versatile building block for modern organic synthesis. Its true power is realized in strain-release-driven ring expansion reactions, providing a reliable and stereocontrolled entry into complex cyclopentane systems. The protocols and strategies outlined herein demonstrate a clear and logical pathway from this simple four-membered ring to high-value synthetic intermediates, particularly those relevant to the development of antiviral carbocyclic nucleosides. Researchers are encouraged to view this synthon not merely as a cyclobutane, but as a latent cyclopentane, poised for strategic transformation.

References

Application Note and Protocol for the Ester Hydrolysis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Hydroxycyclobutane-1,1-dicarboxylic Acid in Medicinal Chemistry

The cyclobutane motif is a privileged scaffold in modern drug discovery, prized for its ability to impart unique three-dimensional character to molecular structures. The diacid derivative, 3-hydroxycyclobutane-1,1-dicarboxylic acid, is a particularly valuable building block.[1][2] Its geminal dicarboxylic acid functionality serves as a versatile handle for the synthesis of novel molecular entities, including its use as a ligand in the development of next-generation platinum(II)-based anticancer agents designed to overcome the limitations of current chemotherapies.[1] The controlled hydrolysis of its diethyl ester precursor, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, is a critical transformation to unmask the reactive diacid moiety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the efficient hydrolysis of this compound. We will delve into the mechanistic underpinnings of this reaction, address the challenges posed by steric hindrance, and present a detailed, field-proven protocol.

Mechanistic Insights: Overcoming the Challenge of Steric Hindrance

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[3] Acid-catalyzed hydrolysis is a reversible process, often requiring a large excess of water to drive the equilibrium toward the products.[3][4] In contrast, base-mediated hydrolysis, or saponification, is an irreversible reaction that proceeds to completion due to the deprotonation of the resulting carboxylic acid by the base.[3][5]

For this compound, the presence of two bulky ethyl ester groups attached to the same carbon atom on the cyclobutane ring presents a significant steric impediment to the nucleophilic attack of the hydroxide ion at the carbonyl centers. This steric hindrance can lead to sluggish reaction rates and incomplete conversion under standard aqueous hydrolysis conditions.[6]

To circumvent this challenge, specialized methods for the hydrolysis of sterically hindered esters are employed. These often involve the use of non-aqueous or mixed solvent systems to enhance the reactivity of the hydroxide nucleophile by minimizing its solvation.[6][7] Another effective strategy is the use of stronger, non-hydroxide bases in anhydrous organic solvents.[8]

Experimental Protocol: Saponification of this compound

This protocol is designed to achieve efficient hydrolysis of the sterically hindered this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97% Puritye.g., AChemBlock[2]Starting material.
Potassium Hydroxide (KOH)Reagent GradeStandard vendorBase for saponification.
Ethanol (EtOH), AnhydrousReagent GradeStandard vendorSolvent.
Diethyl Ether (Et₂O)Reagent GradeStandard vendorFor extraction.
Hydrochloric Acid (HCl), concentratedReagent GradeStandard vendorFor acidification.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeStandard vendorDrying agent.
Deionized Water (H₂O)High PurityIn-houseFor workup.
Round-bottom flaskAppropriate sizeStandard vendorReaction vessel.
Reflux condenserAppropriate sizeStandard vendorTo prevent solvent loss.
Magnetic stirrer and stir bar---Standard vendorFor agitation.
Heating mantle or oil bath---Standard vendorFor controlled heating.
Separatory funnelAppropriate sizeStandard vendorFor liquid-liquid extraction.
Rotary evaporator---Standard vendorFor solvent removal.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of ester).

  • Base Addition: Prepare a solution of potassium hydroxide (2.5 - 3.0 eq) in a minimal amount of water and add it to the ethanolic solution of the ester. Rationale: A slight excess of base ensures the reaction goes to completion. Using a concentrated solution of KOH minimizes the amount of water, which can be beneficial for hindered esters.

  • Saponification: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in deionized water. Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material and the ethanol byproduct. Discard the organic layers. This step is crucial for purifying the product from non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 by the dropwise addition of concentrated hydrochloric acid. The product, 3-hydroxycyclobutane-1,1-dicarboxylic acid, should precipitate out of the solution as a white solid.

  • Product Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

Ester_Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Workup & Isolation start Dissolve Ester in EtOH add_base Add aq. KOH Solution start->add_base 1.0 eq. Ester reflux Reflux for 2-4 hours add_base->reflux 2.5-3.0 eq. KOH remove_etoh Remove Ethanol (Rotovap) reflux->remove_etoh dissolve_h2o Dissolve in H₂O remove_etoh->dissolve_h2o extract_ether Wash with Diethyl Ether dissolve_h2o->extract_ether acidify Acidify with conc. HCl (pH 1-2) extract_ether->acidify filter Vacuum Filtration acidify->filter dry Dry under Vacuum filter->dry product product dry->product Pure 3-Hydroxycyclobutane- 1,1-dicarboxylic Acid

Caption: Workflow for the hydrolysis of this compound.

Characterization of 3-Hydroxycyclobutane-1,1-dicarboxylic Acid

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid protons.

  • ¹³C NMR: To verify the shift of the carbonyl carbon signal from that of the ester to that of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the diacid (C₆H₈O₅, MW: 160.13 g/mol ).[2]

  • Melting Point: To compare with the literature value, if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of the solvent.
Insufficient amount of base.Use a larger excess of potassium hydroxide (e.g., 4-5 equivalents).
Steric hindrance is greater than anticipated.Consider alternative, more potent hydrolysis conditions, such as using potassium tert-butoxide in anhydrous DMSO.[8]
Low Yield Product is partially soluble in the wash solvent.Minimize the volume of cold water used to wash the precipitated product during filtration.
Incomplete precipitation during acidification.Ensure the pH is sufficiently low (~1-2). If the product has some water solubility, consider extracting the acidified aqueous layer with a more polar organic solvent like ethyl acetate.
Oily Product Presence of unreacted starting material or byproducts.Ensure the diethyl ether wash during the workup is thorough. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the hydrolysis of this compound. By understanding the mechanistic challenges posed by steric hindrance and employing appropriate reaction conditions, researchers can efficiently access the valuable 3-hydroxycyclobutane-1,1-dicarboxylic acid building block for applications in medicinal chemistry and drug development.

References

The Strategic Role of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Flat, aromatic systems, while historically prevalent, are often associated with challenges in solubility, metabolic stability, and target selectivity. Consequently, there is a growing emphasis on the incorporation of three-dimensional (3D) scaffolds into drug candidates. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly valuable motif. Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling enhanced interactions with biological targets and offering a path to escape the "flatland" of traditional drug design.[1]

This guide focuses on a key functionalized building block: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate . The presence of a hydroxyl group and two diethyl ester moieties on the cyclobutane core provides a rich platform for synthetic diversification, making it an invaluable intermediate for the construction of complex, biologically active molecules. We will explore its synthesis, key transformations, and its application in the development of targeted therapeutics, providing detailed protocols to facilitate its use in drug discovery programs.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 99974-66-0[2]
Molecular Formula C₁₀H₁₆O₅[2]
Molecular Weight 216.23 g/mol [2]
Appearance Colorless to yellowish liquidInferred from general properties of similar compounds.
Boiling Point 272.9 °C at 760 mmHg (Predicted)[2]

¹H NMR Spectral Data: As reported in patent literature, the proton NMR spectrum provides confirmation of the structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
4.40 - 4.32m1HCH-OH[2]
4.21qd, J = 7.2, 2.0 Hz4H2 x OCH₂CH₃[2]
2.89 - 2.84m2HCyclobutane CH₂[2]
2.46 - 2.41m2HCyclobutane CH₂[2]
2.20d, J = 6.4 Hz1HOH[2]
1.27t, J = 7.2 Hz6H2 x OCH₂CH₃[2]

Solvent: CD₂Cl₂, Frequency: 400 MHz

Synthesis of this compound

Workflow for the Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A Diethyl Malonate + 1-bromo-2-chloroethane B Diethyl 3-oxocyclobutane-1,1-dicarboxylate A->B  NaH, DMF   C Diethyl 3-oxocyclobutane-1,1-dicarboxylate D This compound C->D  NaBH4, EtOH  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This procedure is adapted from established methods for similar cyclizations.

  • Reagent Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes. Suspend the NaH in anhydrous Dimethylformamide (DMF).

  • Addition of Malonate: Cool the suspension to 0 °C in an ice bath. Add Diethyl malonate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.

  • Cyclization: Add 1-bromo-2-chloroethane (1.1 eq) dropwise, keeping the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Step 2: Reduction to this compound

  • Dissolution: Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Work-up: Cautiously add acetone to quench the excess NaBH₄. Acidify the mixture to pH ~5-6 with 1M HCl. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Application in Medicinal Chemistry: Synthesis of c-Kit Kinase Inhibitors

A key application of this compound is its use as an intermediate in the synthesis of novel inhibitors of c-Kit kinase.[2][3][4] The c-Kit proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[3] Dysregulation of c-Kit is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and certain types of leukemia, making it an important therapeutic target.[3]

The cyclobutane moiety serves to position pharmacophoric elements in a defined three-dimensional space, potentially leading to improved potency and selectivity.

Synthetic Utility: Oxidation to the Ketone

In the synthesis of c-Kit inhibitors, this compound is oxidized to the corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate.[3][4] This ketone then serves as a key electrophilic partner for subsequent carbon-carbon bond-forming reactions to build the core of the inhibitor.

G A This compound B Diethyl 3-oxocyclobutane-1,1-dicarboxylate A->B  PCC, DCM   C c-Kit Kinase Inhibitor Scaffold B->C  Further Synthetic Steps   G cluster_0 Starting Material cluster_1 Derivatives A This compound B 3-Azido or 3-Amino Derivatives (Mitsunobu or Mesylation/Azide Displacement) A->B C 3-Alkoxy Derivatives (Williamson Ether Synthesis) A->C D Cyclobutane-1,1-dimethanol (LiAlH4 Reduction) A->D E Cyclobutane-1,1-dicarboxylic Acid (Hydrolysis) A->E

References

Application Notes & Protocols: Synthesis of Novel Scaffolds from Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is perpetual. Among the various carbocyclic systems, the cyclobutane ring has emerged as a particularly valuable scaffold.[1] Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane imparts a rigid, puckered conformation.[2] This structural rigidity can be strategically exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic profiles.[1][2] The utility of this scaffold is exemplified by its presence in several marketed drugs, including the chemotherapy agent Carboplatin and the androgen receptor antagonist Apalutamide.

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is an exceptionally versatile and commercially available building block that serves as an ideal entry point into a diverse array of complex cyclobutane-based scaffolds.[3][4][5] Its trifunctional nature—a hydroxyl group and two geminal esters—provides multiple handles for sequential and orthogonal chemical modifications. This guide details robust and reproducible protocols for the transformation of this starting material into higher-value intermediates and novel molecular scaffolds, including functionalized cyclobutanes, ring-expanded cyclopentanes, and intricate bicyclic systems. The methodologies presented herein are designed to be accessible to researchers in drug discovery and synthetic chemistry, with a focus on explaining the underlying principles behind the experimental choices.

Part 1: Strategic Functionalization of the C3-Hydroxyl Group

The secondary alcohol at the C3 position is the primary reactive site for initial diversification. Its transformation into other functional groups, such as ketones or halides, opens avenues for a wide range of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

Protocol 1.1: Oxidation to Diethyl 3-oxocyclobutane-1,1-dicarboxylate

The conversion of the hydroxyl group to a ketone is a cornerstone transformation, yielding a key intermediate for nucleophilic additions, condensations, and the synthesis of spirocyclic systems. The Dess-Martin periodinane (DMP) oxidation is presented here due to its mild conditions, high efficiency, and operational simplicity.

Causality and Experimental Rationale: DMP is a hypervalent iodine reagent that offers a selective and high-yielding oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction proceeds under neutral pH and at room temperature, which prevents side reactions such as epimerization or decomposition that can occur under more acidic or basic conditions. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively solubilizes both the substrate and the reagent. The addition of sodium bicarbonate in the workup neutralizes the acetic acid byproduct of the reaction.

Experimental Protocol: Dess-Martin Oxidation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ketone as a colorless oil.

Data Summary Table

ParameterCondition/Value
Reagent Dess-Martin Periodinane (1.2 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-2 hours
Typical Yield 90-98%

Workflow Diagram

G cluster_prep Preparation cluster_reaction Oxidation cluster_workup Workup & Purification start Start with Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate dissolve Dissolve in Anhydrous DCM start->dissolve add_dmp Add Dess-Martin Periodinane (1.2 eq) dissolve->add_dmp stir Stir at RT (1-2h) add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ / Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry purify Purify via Column Chromatography dry->purify end_product Diethyl 3-oxocyclobutane- 1,1-dicarboxylate purify->end_product

Caption: Workflow for Dess-Martin Oxidation.

Part 2: Ring Expansion to Cyclopentane Scaffolds

The inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol) provides a potent thermodynamic driving force for ring expansion reactions, particularly when a carbocation can be formed on a carbon adjacent to the ring.[6][7] This strategy allows for the stereocontrolled synthesis of highly substituted cyclopentane derivatives, which are prevalent motifs in bioactive molecules.

Protocol 2.1: Acid-Catalyzed Pinacol-Type Rearrangement

Treatment of this compound with a strong acid facilitates the formation of a secondary carbocation via dehydration. This intermediate is primed to undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a more stable five-membered ring.[8][9] This process relieves both angle and torsional strain.[7]

Causality and Experimental Rationale: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (H₂O). Its departure generates a secondary carbocation on the cyclobutane ring. The key step is the migration of one of the adjacent C-C bonds of the ring to the carbocation center. This concerted process expands the ring and transfers the positive charge to a carbon atom that is stabilized by the adjacent ester groups, resulting in a more stable cyclopentanone scaffold. The choice of acid and temperature is critical to control the reaction and minimize side products.

Experimental Protocol: Ring Expansion

  • Preparation: Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 3-6 hours).

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate) to isolate the Diethyl 4-oxocyclopentane-1,1-dicarboxylate.

Data Summary Table

ParameterCondition/Value
Reagent Concentrated Sulfuric Acid (H₂SO₄)
Temperature 50-60 °C
Reaction Time 3-6 hours
Key Intermediate Secondary cyclobutyl carbocation
Typical Yield 65-75%

Reaction Mechanism Diagram

G start Cyclobutanol Derivative protonation Protonated Alcohol start->protonation + H⁺ carbocation Secondary Cyclobutyl Carbocation protonation->carbocation - H₂O rearrangement Transition State (1,2-Alkyl Shift) carbocation->rearrangement Ring Expansion product_cation Tertiary Cyclopentyl Cation (Stabilized) rearrangement->product_cation final_product Cyclopentanone Product product_cation->final_product - H⁺

Caption: Mechanism of Acid-Catalyzed Ring Expansion.

Part 3: Synthesis of Fused Bicyclic Scaffolds

The creation of three-dimensional, rigid scaffolds is a major goal in drug discovery to explore new chemical space and improve drug properties.[10][11] The functional handles on this compound are perfectly poised for intramolecular reactions to construct fused bicyclic systems.

Protocol 3.1: Intramolecular Lactonization to form a Bicyclo[2.2.0]lactone

This protocol describes the synthesis of a strained but synthetically valuable bicyclic lactone. The process involves the selective hydrolysis of one of the geminal esters, followed by an intramolecular esterification (lactonization) driven by a coupling agent.

Causality and Experimental Rationale: Selective mono-hydrolysis of the diethyl ester can be achieved under carefully controlled basic conditions (e.g., using one equivalent of KOH in ethanol/water). The resulting carboxylate-ester is then subjected to lactonization. A macrolactonization agent like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) is highly effective. It first activates the carboxylic acid, forming a mixed anhydride, which is then susceptible to intramolecular attack by the hydroxyl group to form the lactone ring under the influence of a base like DMAP. This method is efficient for forming strained ring systems.

Experimental Protocol: Two-Step Bicyclic Lactone Formation

Step A: Mono-hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1).

  • Cool the solution to 0 °C and add a solution of Potassium Hydroxide (KOH, 1.0 eq) in water dropwise.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture to pH ~3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the crude mono-acid, which can often be used without further purification.

Step B: Yamaguchi Lactonization

  • To a solution of the crude mono-acid (1.0 eq) in anhydrous THF under an inert atmosphere, add triethylamine (Et₃N, 1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • In a separate flask, prepare a solution of 4-(Dimethylamino)pyridine (DMAP, 3.0 eq) in a large volume of anhydrous toluene (to achieve high dilution, ~0.01 M). Heat this solution to reflux.

  • Add the mixed anhydride solution from the previous step to the refluxing DMAP solution via syringe pump over several hours.

  • After the addition is complete, continue refluxing for an additional hour.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the bicyclic lactone.

Workflow Diagram

G start Starting Diester hydrolysis Mono-hydrolysis (1 eq. KOH) start->hydrolysis monoacid Intermediate Mono-acid hydrolysis->monoacid activation Activation with Yamaguchi Reagent monoacid->activation anhydride Mixed Anhydride activation->anhydride cyclization Intramolecular Cyclization (High Dilution, DMAP) anhydride->cyclization Syringe Pump Addition product Bicyclic Lactone Scaffold cyclization->product

Caption: Synthesis of Bicyclic Lactone Scaffold.

Conclusion

This compound stands as a powerful and versatile starting material for the synthesis of diverse and medicinally relevant scaffolds. The protocols detailed in this guide provide reliable and scalable methods for functional group manipulation, ring expansion to cyclopentane systems, and the construction of complex bicyclic lactones. By understanding the chemical principles behind these transformations, researchers can leverage this unique building block to accelerate the discovery of novel therapeutics and explore uncharted areas of chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this unique and valuable building block. The inherent polarity imparted by its hydroxyl and dual ester functionalities presents specific challenges that require a nuanced approach. This document offers field-proven insights and troubleshooting strategies to ensure you achieve the highest possible purity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when approaching the purification of this compound.

Q1: What is the primary recommended purification method for this compound?

A: The most effective and widely applicable method is flash column chromatography on silica gel .[1][2] The compound's structure, featuring a polar hydroxyl group and two ester groups, makes it well-suited for normal-phase chromatography.[3] Silica gel, a polar stationary phase, effectively retains the molecule, allowing for separation from less polar impurities.

Q2: What are the most common impurities I should anticipate?

A: Impurities are typically derived from the synthetic route. For cyclobutanes synthesized from diethyl malonate and a 1,3-dihalopropane precursor, you should anticipate:

  • Unreacted Starting Materials: Primarily diethyl malonate.

  • Side-Products: The most common side-product is tetraethyl pentane-1,1,5,5-tetracarboxylate, which results from the reaction of two equivalents of malonic ester with one equivalent of the dihalide.[4]

  • Solvents: Residual solvents from the reaction (e.g., ethanol, DMF) and workup (e.g., diethyl ether, ethyl acetate) are common.[4][5][6]

Q3: Can this compound be purified by distillation?

A: While the related non-hydroxylated compound, diethyl 1,1-cyclobutanedicarboxylate, can be purified by vacuum distillation[5], this method is challenging for the 3-hydroxy derivative. The presence of the hydroxyl group significantly increases the boiling point (estimated at 272.9°C at 760 mmHg) and raises the risk of thermal decomposition under prolonged heating.[7] If distillation is attempted, it must be performed under high vacuum (e.g., <1 mmHg) to lower the boiling point sufficiently. However, chromatography remains the more reliable method for achieving high purity without degradation.

Q4: Is recrystallization a viable option for purification?

A: Recrystallization is only viable if the compound can be obtained as a stable solid. This compound is often described as a colorless to yellowish liquid or a low-melting solid (melting point ~15°C).[3] This physical state makes purification by recrystallization difficult and often impractical. It is generally reserved for solid derivatives or downstream products.[8]

Section 2: Troubleshooting Guide for Flash Column Chromatography

Flash chromatography is the method of choice, but it is not without potential pitfalls. This guide provides a systematic approach to resolving common issues.

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing and solving chromatography problems.

TroubleshootingTree start Chromatography Issue? high_rf Problem: High Rf (Elutes too fast) start->high_rf low_rf Problem: Low Rf (Stuck on column) start->low_rf poor_sep Problem: Poor Separation (Overlapping spots) start->poor_sep cause_high_rf Cause: Eluent is too polar high_rf->cause_high_rf cause_low_rf Cause: Eluent is not polar enough low_rf->cause_low_rf cause_poor_sep Causes: - Improper solvent choice - Column overloaded - Poor column packing - Gradient too steep poor_sep->cause_poor_sep sol_high_rf Solution: Decrease eluent polarity. (e.g., Increase Hexane % in EtOAc/Hexane mixture) cause_high_rf->sol_high_rf sol_low_rf Solution: Increase eluent polarity. (e.g., Increase EtOAc % in EtOAc/Hexane mixture) cause_low_rf->sol_low_rf sol_poor_sep Solutions: 1. Use a shallower gradient. 2. Reduce sample load. 3. Repack column carefully. 4. Try a different solvent system (e.g., DCM/Methanol). cause_poor_sep->sol_poor_sep

Caption: A decision tree for troubleshooting flash chromatography.

Problem: My compound is streaking down the TLC plate and the column.

  • Causality: Streaking (tailing) is often a sign of undesirable interactions between the analyte and the stationary phase. Since silica gel is slightly acidic, the lone pairs on the hydroxyl and ester oxygens can lead to strong hydrogen bonding, causing the compound to "stick" and elute slowly and unevenly. Another cause can be overloading the column or TLC plate.

  • Solution:

    • Reduce Sample Load: Ensure you are not exceeding the recommended capacity of your column (typically 1-10% of the silica gel weight, depending on separation difficulty).

    • Solvent Modification: Add a small amount (0.1-1%) of a polar modifier to the eluent system. For a neutral/acidic compound like this, adding a small amount of acetic acid can help by protonating the silica surface and disrupting the problematic interactions.

    • Alternative Stationary Phase: In rare, difficult cases, switching to a less acidic stationary phase like alumina (neutral) or using reverse-phase chromatography may be necessary.[9]

Problem: The collected fractions look clean by TLC, but NMR analysis shows persistent impurities.

  • Causality: This indicates the presence of an impurity with a very similar Rf value to your product in the chosen TLC solvent system. Alternatively, you may be dealing with residual high-boiling point solvents (e.g., DMF) that are not visible on a TLC plate.

  • Solution:

    • Optimize TLC: Test a variety of solvent systems to find one that provides better separation between your product and the impurity. A good system will give your product an Rf value between 0.2 and 0.4.[9]

    • Employ a Shallow Gradient: Once a better solvent system is identified, run the column chromatography using a very shallow polarity gradient around the optimal elution point. This will maximize the resolution between closely eluting compounds.

    • High-Vacuum Removal: To remove residual high-boiling solvents, place the purified oil on a high-vacuum line (Schlenk line) for several hours. Gentle heating may be applied if the compound is thermally stable.

Section 3: Detailed Experimental Protocols

Overall Purification Workflow

The general sequence from a crude reaction mixture to the final pure product is outlined below.

Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., EtOAc extraction, water/brine washes) A->B C Dry Organic Layer (e.g., over Na2SO4 or MgSO4) B->C D Concentrate Under Reduced Pressure C->D E Crude Oil/Solid D->E F Flash Column Chromatography E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Final Solvent Removal (High Vacuum) H->I J Pure Product I->J

Caption: General workflow for the purification of this compound.

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove inorganic salts, water-soluble starting materials, and other polar impurities before chromatography.

  • Quench Reaction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a suitable volume of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent in which the product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform this extraction three times to ensure complete recovery.

  • Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Water (1x)

    • Saturated aqueous sodium bicarbonate (NaHCO3) (1x), if the reaction was acidic.

    • Saturated aqueous sodium chloride (brine) (1x) to aid in the removal of water.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purification on silica gel.

  • Choose Solvent System: Develop a solvent system using TLC. A good starting point for this polar compound is 20-30% Ethyl Acetate in Hexanes. Adjust the ratio until the desired product has an Rf of ~0.3.[10]

  • Prepare the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed.[1] Top the silica with a thin layer of sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution & Fraction Collection:

    • Begin eluting with the low-polarity solvent.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient.

    • Collect fractions of the eluate continuously.

| Suggested Elution Gradient (EtOAc/Hexane) | | :--- | :--- | | Column Volumes (CVs) | % Ethyl Acetate in Hexane | | 0 - 2 CVs | 5% (to elute non-polar impurities) | | 2 - 10 CVs | Gradient from 5% to 40% | | 10 - 15 CVs | 40% (to elute the product) | | 15 - 20 CVs | Gradient from 40% to 70% (to elute polar impurities) |

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Place the resulting oil under high vacuum to remove any final traces of solvent.

References

Technical Support Center: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.

Troubleshooting Guide: Navigating the Synthesis Pathway

The synthesis of this compound is typically approached in two key stages:

  • Formation of the Cyclobutane Ring: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.

  • Introduction of the Hydroxyl Group: Conversion of Diethyl 1,1-cyclobutanedicarboxylate to the final 3-hydroxy product, often via a 3-oxo intermediate.

This guide is structured to address specific issues that may arise during each of these stages.

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This foundational step involves the dialkylation of diethyl malonate with a 1,3-dihalopropane. While seemingly straightforward, several side reactions can impact yield and purity.

Q1: My yield of Diethyl 1,1-cyclobutanedicarboxylate is significantly lower than expected, and I'm observing a higher-boiling point impurity. What is the likely cause?

A1: The most common side product in this reaction is Tetraethyl 1,1,5,5-pentanetetracarboxylate .[1][2] This arises from the reaction of two molecules of diethyl malonate with one molecule of the 1,3-dihalopropane, leading to a linear C5-dimalonate instead of the desired C4-ring.

Causality and Mechanism:

The formation of the cyclobutane ring is an intramolecular cyclization, which competes with intermolecular alkylation. If the concentration of the deprotonated diethyl malonate (the enolate) is too high, it is more likely to react with another molecule of the 1,3-dihalopropane that has already been mono-alkylated, leading to the linear tetra-ester.

Side_Product_Formation Diethyl Malonate Diethyl Malonate Mono-alkylated Intermediate Mono-alkylated Intermediate Diethyl Malonate->Mono-alkylated Intermediate Intermolecular Alkylation 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane->Mono-alkylated Intermediate Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Diethyl Malonate Desired Product Desired Product Mono-alkylated Intermediate->Desired Product Intramolecular Cyclization (Favored at high dilution) Tetra-ester Side Product Tetra-ester Side Product Mono-alkylated Intermediate->Tetra-ester Side Product Intermolecular Alkylation (Favored at high concentration) Another Diethyl Malonate Enolate Another Diethyl Malonate Enolate Another Diethyl Malonate Enolate->Tetra-ester Side Product

Troubleshooting and Mitigation Strategies:

StrategyRationaleProtocol
High-Dilution Conditions Favors the intramolecular cyclization over the intermolecular side reaction.Add the base and/or the diethyl malonate slowly to the reaction mixture containing the 1,3-dihalopropane. Maintain a low concentration of the reactants throughout the addition.
Choice of Base and Solvent The combination of a strong base in a suitable solvent ensures efficient deprotonation without promoting side reactions.Sodium ethoxide in absolute ethanol is a standard and effective choice.[1][3] Ensure anhydrous conditions to prevent hydrolysis of the esters.
Purification The desired product and the tetra-ester side product have significantly different boiling points.Fractional distillation under reduced pressure is an effective method for separating Diethyl 1,1-cyclobutanedicarboxylate from the higher-boiling tetra-ester. Steam distillation can also be used to isolate the desired product and unreacted diethyl malonate from the non-volatile tetra-ester.[1]
Stage 2: Introduction of the 3-Hydroxy Group

A common and effective method to introduce the hydroxyl group at the 3-position is a two-step process: oxidation of the cyclobutane ring to form Diethyl 3-oxocyclobutane-1,1-dicarboxylate, followed by the reduction of the ketone.

Q2: During the oxidation of Diethyl 1,1-cyclobutanedicarboxylate to the 3-oxo intermediate, I am getting a significant amount of a different, unexpected product. What could it be?

A2: A likely and significant side reaction during the oxidation of cyclobutanone derivatives is the Baeyer-Villiger oxidation , which leads to the formation of a lactone (a cyclic ester) instead of the desired ketone.[4][5]

Causality and Mechanism:

The Baeyer-Villiger reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. In the case of a cyclobutanone, this results in ring-expansion to a five-membered γ-lactone. This reaction is often catalyzed by peroxy acids, which can be used for the primary oxidation, or can be a competing pathway with other oxidants.

Oxidation_Pathways Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Desired 3-Oxo Intermediate Desired 3-Oxo Intermediate Diethyl 1,1-cyclobutanedicarboxylate->Desired 3-Oxo Intermediate Desired Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Desired 3-Oxo Intermediate γ-Lactone Side Product γ-Lactone Side Product Oxidizing Agent->γ-Lactone Side Product Desired 3-Oxo Intermediate->γ-Lactone Side Product Baeyer-Villiger Oxidation (Competing Pathway)

Troubleshooting and Mitigation Strategies:

StrategyRationaleProtocol
Choice of Oxidant Milder and more selective oxidizing agents are less likely to promote the Baeyer-Villiger rearrangement.While strong oxidants like peroxy acids (e.g., m-CPBA) are known to effect the Baeyer-Villiger reaction, exploring alternative, milder conditions is advisable. The use of flavin-based catalysts with hydrogen peroxide has been shown to be effective for the oxidation of cyclobutanones to γ-lactones, so careful control of the catalytic system is crucial if this route is explored.[6]
Reaction Conditions Temperature and reaction time can influence the selectivity of the oxidation.Monitor the reaction closely by TLC or GC-MS to determine the optimal time to quench the reaction, maximizing the yield of the desired ketone and minimizing the formation of the lactone. Lower temperatures may also help to control the reaction's selectivity.
Purification The ketone and lactone products will have different polarities.Column chromatography is typically effective for separating the desired Diethyl 3-oxocyclobutane-1,1-dicarboxylate from the lactone side product.

Q3: My reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate is not clean. What are the potential side products?

A3: During the reduction of the 3-oxo group, several side products can form depending on the reducing agent and reaction conditions.

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce not only the ketone but also the ester groups, leading to the formation of a diol.

  • Incomplete reaction: Insufficient reducing agent or reaction time will result in the presence of unreacted starting material (the 3-oxo intermediate).

Troubleshooting and Mitigation Strategies:

StrategyRationaleProtocol
Selective Reducing Agent Use a milder reducing agent that will selectively reduce the ketone in the presence of the esters.Sodium borohydride (NaBH₄) is a good first choice for this selective reduction. It is generally not reactive enough to reduce esters under standard conditions.
Stoichiometry and Temperature Control Precise control over the amount of reducing agent and the reaction temperature can prevent over-reduction and ensure complete conversion.Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents of NaBH₄). Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
Work-up Procedure A proper aqueous work-up is necessary to quench the reaction and remove inorganic byproducts.Carefully add a protic solvent (e.g., water or dilute acid) to quench any remaining reducing agent. Follow with an extraction to isolate the desired product.

Frequently Asked Questions (FAQs)

Q: Can I introduce the hydroxyl group before forming the cyclobutane ring?

A: While conceptually possible, it is generally more practical to form the robust cyclobutane ring first and then functionalize it. Starting with a hydroxylated malonate or a 1,3-dihalopropane with a protected hydroxyl group can complicate the cyclization step and may require additional protection/deprotection steps, potentially lowering the overall yield.

Q: Are there any other methods for synthesizing the cyclobutane ring of Diethyl 1,1-cyclobutanedicarboxylate?

A: Yes, an alternative method involves the peroxide-catalyzed addition of hydrogen bromide to diethyl allylmalonate, followed by an intramolecular alkylation.[3] However, the dialkylation of diethyl malonate with a 1,3-dihalopropane remains a more common and direct approach.

Q: What analytical techniques are best for monitoring the progress of these reactions and identifying side products?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the desired products and many of the common side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance or disappearance of carbonyl (ketone and ester) and hydroxyl groups.

Q: How can I confirm the formation of the γ-lactone side product from the Baeyer-Villiger oxidation?

A: The γ-lactone will have distinct spectroscopic signatures compared to the desired 3-oxo intermediate. In the ¹³C NMR spectrum, the lactone carbonyl will have a different chemical shift than the ketone carbonyl. In the IR spectrum, the lactone carbonyl stretch will typically appear at a higher frequency than a ketone carbonyl. Mass spectrometry will also show a different molecular weight corresponding to the addition of an oxygen atom.

References

Technical Support Center: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to the technical support guide for the synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis. The inherent strain of the cyclobutane ring and the functional group manipulations required present unique hurdles that demand careful control over reaction conditions.[1]

This guide is structured to address problems in a logical, question-and-answer format, mirroring the troubleshooting process you would undertake in the lab.

Overall Synthetic Pathway

The synthesis of this compound is typically approached in a two-stage process. First, the cyclobutane ring is constructed, followed by the functionalization of the ring, specifically the reduction of a ketone precursor.

G cluster_0 Stage 1: Cyclobutane Ring Formation cluster_1 Intermediate Steps cluster_2 Stage 2: Ketone Reduction Malonate Diethyl Malonate Cyclo_Diester Diethyl 1,1-cyclobutanedicarboxylate Malonate->Cyclo_Diester Dihalopropane 1,3-Dihalopropane (e.g., 1,3-dibromopropane) Dihalopropane->Cyclo_Diester Base Base (e.g., Sodium Ethoxide) Base->Cyclo_Diester Keto_Diester Diethyl 3-oxocyclobutane-1,1-dicarboxylate Cyclo_Diester->Keto_Diester (Several Steps) Final_Product This compound Keto_Diester->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: General two-stage synthetic workflow.

Part 1: Troubleshooting the Cyclobutane Ring Formation

The foundation of this synthesis is the successful construction of the Diethyl 1,1-cyclobutanedicarboxylate intermediate, typically via a malonic ester synthesis approach.[2][3] This involves the alkylation of diethyl malonate with a 1,3-dihalopropane using a strong base like sodium ethoxide.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this cyclization? A: The reaction is a classic malonic ester synthesis. A strong base, typically sodium ethoxide, deprotonates the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate. This enolate then performs a nucleophilic substitution (SN2) on one of the electrophilic carbons of 1,3-dihalopropane. A second deprotonation occurs at the α-carbon, and the resulting intramolecular SN2 reaction displaces the second halide, closing the four-membered ring.[3]

Q2: Why are anhydrous conditions so critical for this step? A: The base, sodium ethoxide, is highly reactive towards water. Any moisture will consume the base, converting it to sodium hydroxide and ethanol, thereby reducing its effectiveness in deprotonating the diethyl malonate. This directly leads to lower yields. It is imperative to use freshly prepared sodium ethoxide and dry, absolute ethanol for the reaction.[4]

Troubleshooting Guide: Ring Formation

Issue 1: Very low or no yield of Diethyl 1,1-cyclobutanedicarboxylate.

This is the most common issue, and a systematic diagnosis is key.

G cluster_causes Potential Causes & Verification cluster_solutions Solutions Start Low/No Yield Observed Cause1 Cause: Ineffective Deprotonation Start->Cause1 Cause2 Cause: Competing Intermolecular Reaction Start->Cause2 Cause3 Cause: Poor Reagent Quality Start->Cause3 Check1 Check: Was the NaOEt freshly prepared? Was aprotic, anhydrous solvent used? Cause1->Check1 Sol1 Solution: Use freshly cut sodium in absolute ethanol. Dry all glassware thoroughly. Check1->Sol1 If 'No' Check2 Check: Was the base added slowly and with vigorous stirring? Was temperature controlled? Cause2->Check2 Sol2 Solution: Maintain slow addition of base to the mixture of malonate and dihalide to favor intramolecular cyclization. Check2->Sol2 If 'No' Check3 Check: Were starting materials distilled/ purified before use? Cause3->Check3 Sol3 Solution: Distill diethyl malonate and 1,3-dibromopropane before the reaction. Check3->Sol3 If 'No'

Caption: Troubleshooting flowchart for low yield in cyclization.

  • Potential Cause A: Ineffective Deprotonation. As mentioned in the FAQ, water is detrimental. Furthermore, the sodium ethoxide itself can degrade.

    • Solution: Prepare the sodium ethoxide solution immediately before use by carefully adding fresh-cut sodium metal to absolute ethanol under an inert atmosphere.[4] Ensure all glassware is oven-dried.

  • Potential Cause B: Competing Side Reactions. The primary competing reaction is intermolecular dimerization, where two molecules of deprotonated diethyl malonate react with one molecule of 1,3-dihalopropane, leading to tetraethyl 1,1,5,5-pentanetetracarboxylate.[5]

    • Solution: This is a classic problem of intramolecular vs. intermolecular reactions. To favor the desired ring closure, the reaction should be run under conditions that promote the molecule reacting with itself. This is often achieved by slow addition of the base to a solution already containing both the diethyl malonate and the 1,3-dihalopropane. This keeps the concentration of the enolate low at any given moment, reducing the probability of intermolecular collisions.[4]

Issue 2: A thick, un-stirrable white precipitate forms upon adding the base.

  • Potential Cause: This is often not a problem, but an expected observation. The sodium salt of the diethyl malonate enolate can have limited solubility in ethanol, causing it to precipitate.[6]

    • Solution: Ensure you are using a robust mechanical stirrer that can handle a thick slurry. The precipitate will gradually react and go back into solution as the alkylation proceeds. Adding more solvent might be necessary if stirring becomes impossible, but be mindful of dilution effects on the reaction rate.[6]

Part 2: Troubleshooting the Ketone Reduction

This stage involves the reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate to the target alcohol. The choice of reducing agent is critical as it influences both yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the best reducing agents for this transformation? A: For converting a β-keto ester to a β-hydroxy ester, sodium borohydride (NaBH₄) is a common and effective choice. It is chemoselective for the ketone in the presence of the esters. Stronger reagents like lithium aluminum hydride (LAH) are generally avoided as they will also reduce the ester groups to primary alcohols. Biocatalytic methods, such as using Baker's yeast (Saccharomyces cerevisiae), are excellent for achieving high stereoselectivity.[7][8]

Q2: Why is stereoselectivity a concern here? A: The reduction of the planar ketone creates a new stereocenter. Depending on the facial attack of the hydride, you can form different diastereomers (cis/trans relative to the dicarboxylate group) or enantiomers. For drug development applications, isolating a single stereoisomer is often crucial, making stereocontrol a primary objective.[9]

Troubleshooting Guide: Reduction Step

Issue 1: Low yield of the desired this compound.

  • Potential Cause A: Over-reduction. If you have inadvertently used a reducing agent that is too strong (like LAH), you may have reduced the ester functionalities as well, leading to the diol byproduct.

    • Solution: Switch to a milder, more chemoselective reducing agent like NaBH₄. Perform the reaction at low temperatures (e.g., 0 °C) to further enhance selectivity and control the reaction rate.

  • Potential Cause B: Product Decomposition. Cyclobutane rings are strained and can be susceptible to ring-opening under harsh acidic or basic workup conditions.[1]

    • Solution: Employ a mild workup procedure. Instead of strong acid, use a buffered solution or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Maintain neutral or near-neutral pH throughout the extraction and purification process.

Issue 2: Poor stereoselectivity; a mixture of alcohol isomers is formed.

  • Potential Cause: The reducing agent used (e.g., NaBH₄) is not inherently stereoselective and will typically provide a mixture of diastereomers.

    • Solution 1 (Chemical): While more complex, you can use sterically hindered reducing agents or chiral catalysts to influence the direction of hydride attack.

    • Solution 2 (Biocatalytic): This is often the most effective approach for high stereoselectivity in β-keto ester reductions. Enzymes within microorganisms, such as the ketoreductases in Baker's yeast, can exhibit exquisite stereocontrol.[7][10] Different yeast strains or genetically engineered enzymes can even produce different stereoisomers, allowing access to the desired product.[7][11]

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical ConditionsStereoselectivityAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTLow to moderateInexpensive, easy to handle, chemoselective for ketones.Typically yields a mixture of stereoisomers.
Lithium Aluminum Hydride (LAH) Anhydrous Ether or THF, 0 °CLowVery powerful reducing agent.Not recommended. Will over-reduce esters to alcohols. Highly reactive and requires stringent anhydrous conditions.
Baker's Yeast (S. cerevisiae) Water/Glucose, RT, ~72-120h[8]HighExcellent enantioselectivity, environmentally benign, mild conditions.Slower reaction times, can have variable results depending on yeast batch, requires specific workup.[8][11]

Part 3: Purification Strategies

Issue: Difficulty in purifying the final hydroxy diester product.

  • Potential Cause: The product has multiple polar functional groups (a hydroxyl and two esters), which can lead to tailing on silica gel columns and make separation from similarly polar impurities challenging. Common impurities include unreacted starting material and the corresponding acid from any ester hydrolysis.[12]

    • Solution 1 (Workup): Before chromatography, perform a liquid-liquid extraction. Wash the organic layer (e.g., in ethyl acetate or ether) with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities. Follow this with a wash with saturated sodium chloride (brine) to remove excess water and break emulsions.[12]

    • Solution 2 (Chromatography): Use column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) will help separate the components effectively. Monitor the fractions carefully using Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from Organic Syntheses, a highly trusted source for reproducible chemical preparations.[4]

  • Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and an addition funnel, combine diethyl malonate (480 g, 3.0 mol) and 1,3-dibromopropane (or trimethylene chlorobromide, 472 g, 3.0 mol).[4]

  • Base Preparation: In a separate flask, prepare a solution of sodium ethoxide by carefully adding fresh-cut sodium (138 g, 6.0 g-atom) in small pieces to 2.5 L of absolute ethanol under an inert atmosphere.[4]

  • Reaction: Heat the malonate/dihalide mixture to 80 °C with vigorous stirring. Slowly add the sodium ethoxide solution via the addition funnel at a rate that maintains a gentle reflux. The addition typically takes about 1.5 hours.[4]

  • Reflux & Workup: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes. Cool the mixture and add 900 mL of cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with three 500-mL portions of ether. Combine the organic layer and the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Filter the drying agent, remove the solvents by rotary evaporation, and distill the residue under reduced pressure to yield the product (boiling point: 91–96 °C at 4 mm Hg). Typical yields are in the 53–55% range.[4]

Protocol 2: General Procedure for NaBH₄ Reduction
  • Setup: Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1 equiv.) in methanol or ethanol in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5-10 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the bulk of the alcohol solvent via rotary evaporation. Extract the remaining aqueous residue three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Troubleshooting guide for reactions with Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique strained four-membered ring system, combined with hydroxyl and diester functionalities, presents both synthetic opportunities and challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your reactions are successful.

I. Understanding the Reactivity of this compound

The chemical behavior of this compound is governed by the interplay of its three key structural features: the cyclobutane ring, the hydroxyl group, and the geminal diethyl ester groups. The inherent ring strain of the cyclobutane core makes it susceptible to cleavage under various conditions, including acidic, basic, and nucleophilic attack.[1] The hydroxyl group can undergo oxidation, dehydration, and substitution, while the ester groups are prone to hydrolysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: Low Yield or No Reaction in Hydroxyl Group Functionalization

Question: I am attempting to functionalize the hydroxyl group (e.g., acylation, etherification) of this compound, but I am observing low yields or no reaction. What could be the cause?

Answer:

Several factors can contribute to low reactivity of the hydroxyl group. A systematic approach to troubleshooting is recommended.

  • Steric Hindrance: The positioning of the hydroxyl group on the cyclobutane ring, in proximity to the bulky gem-diethyl ester groups, can create significant steric hindrance. This can impede the approach of reagents, especially bulky ones.

  • Reagent Quality: Ensure the reagents you are using are fresh and of high purity. For instance, acylating agents can hydrolyze over time, and bases used for deprotonation (e.g., sodium hydride) can become deactivated by atmospheric moisture.

  • Inadequate Activation: The hydroxyl group is a relatively poor nucleophile. In many cases, it requires activation. For etherifications, this typically involves deprotonation with a suitable base to form the more nucleophilic alkoxide. For acylations, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.

  • Reaction Conditions: The choice of solvent and temperature is critical. Aprotic solvents are generally preferred for reactions involving strong bases. If steric hindrance is a major issue, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions at elevated temperatures.[2]

Troubleshooting Protocol: Enhancing Hydroxyl Group Reactivity

  • Verify Reagent Quality: Use freshly opened or properly stored reagents.

  • Optimize Base Selection: For deprotonation, consider a range of bases from weaker organic amines (e.g., triethylamine) to stronger bases like sodium hydride or potassium tert-butoxide, depending on the pKa of the hydroxyl proton and the requirements of the subsequent reaction.

  • Employ a Catalyst: For acylations, add a catalytic amount of DMAP.

  • Solvent Selection: Use an appropriate anhydrous aprotic solvent (e.g., THF, DCM, DMF).

  • Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Parameter Recommendation Rationale
Base (for deprotonation) NaH, KHMDS, t-BuOKStronger bases ensure complete formation of the alkoxide.
Catalyst (for acylation) DMAP (0.1-0.2 eq.)Acts as a nucleophilic catalyst to activate the acylating agent.
Solvent Anhydrous THF, DCM, or DMFAprotic solvents prevent quenching of anionic intermediates.
Temperature 0 °C to refluxStart at a low temperature and gradually increase as needed.
FAQ 2: Unexpected Ring-Opening or Rearrangement Products

Question: My reaction with this compound is yielding unexpected products that appear to be acyclic or have a different ring structure. Why is this happening?

Answer:

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under a variety of conditions.[3] This is a common issue when working with cyclobutane derivatives.[1]

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent cleavage of a C-C bond in the ring can occur to relieve ring strain, leading to the formation of a carbocation intermediate that can be trapped by a nucleophile or undergo rearrangement.[4]

  • Base-Promoted Ring Opening: Strong bases can also induce ring-opening, particularly if there are suitable leaving groups or if the resulting carbanion is stabilized.[5]

  • Nucleophilic Attack: Nucleophiles can attack one of the carbon atoms in the ring, leading to ring cleavage.[4]

  • Reductive or Oxidative Cleavage: Certain reducing or oxidizing agents can promote the cleavage of the cyclobutane ring.

Troubleshooting Workflow for Unwanted Ring-Opening

start Unexpected Ring-Opening Observed cond1 Reaction Conditions? start->cond1 acidic Acidic (e.g., H+, Lewis Acid) cond1->acidic Acidic basic Basic (e.g., strong base) cond1->basic Basic nucleophilic Nucleophilic cond1->nucleophilic Nucleophilic redox Redox-Active Reagents cond1->redox Redox sol1 Use milder acid or buffer system. Protect hydroxyl group. acidic->sol1 sol2 Use non-nucleophilic base. Lower temperature. basic->sol2 sol3 Use less nucleophilic reagent. Protect electrophilic sites. nucleophilic->sol3 sol4 Choose milder redox agents. Consider alternative synthetic route. redox->sol4

Caption: Decision-making workflow for troubleshooting ring-opening reactions.

To mitigate unwanted ring-opening, consider the following:

  • Milder Reaction Conditions: If possible, use milder acids or bases. Buffer the reaction mixture to maintain a specific pH.

  • Lower Temperatures: Running the reaction at lower temperatures can often disfavor the higher activation energy pathway of ring cleavage.

  • Protecting Groups: Protecting the hydroxyl group can prevent it from participating in acid-catalyzed ring-opening reactions.[6] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

Protecting Group Protection Conditions Deprotection Conditions Stability
TBDMS TBDMSCl, Imidazole, DMFTBAF, THF or HF/PyridineStable to most bases, mild acids.
Benzyl (Bn) BnBr, NaH, THFH₂, Pd/CStable to acids and bases.
Acetyl (Ac) Ac₂O, Pyridine, DMAPK₂CO₃, MeOH or mild acidStable to neutral/acidic conditions.
FAQ 3: Unwanted Hydrolysis of the Diethyl Ester Groups

Question: I am observing partial or complete hydrolysis of the diethyl ester groups to the corresponding carboxylic acids during my reaction or workup. How can I prevent this?

Answer:

Ester hydrolysis can be catalyzed by both acid and base.[7] The workup procedure is a common step where unwanted hydrolysis occurs.

  • Acid-Catalyzed Hydrolysis: During an acidic workup to neutralize a basic reaction mixture, prolonged exposure to strong acid can lead to ester hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): If your reaction is run under basic conditions, especially with hydroxide-containing bases in the presence of water, saponification of the esters can be a significant side reaction.

Strategies to Prevent Ester Hydrolysis:

  • Careful pH Control during Workup: When performing an aqueous workup, use saturated sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture instead of strong acids or bases. Minimize the time the compound is in contact with the aqueous layer.

  • Use of Anhydrous Conditions: For the reaction itself, ensure all solvents and reagents are rigorously dried to exclude water, which is necessary for hydrolysis.

  • Choice of Base: If a base is required for your reaction, select a non-nucleophilic, anhydrous base (e.g., DBU, DIPEA) if possible, rather than aqueous sodium hydroxide or potassium hydroxide.

  • Temperature Control: Both acid- and base-catalyzed hydrolysis are accelerated at higher temperatures. Perform your reaction and workup at lower temperatures if feasible.

Experimental Protocol: Workup Procedure to Minimize Ester Hydrolysis

  • Cool the reaction mixture to 0 °C.

  • Quench the reaction with a minimal amount of a suitable reagent (e.g., saturated ammonium chloride for organometallic reagents).

  • Transfer the mixture to a separatory funnel containing cold diethyl ether and cold, saturated sodium bicarbonate solution.

  • Gently mix the layers and quickly separate the organic layer.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure at a low temperature.

III. Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol provides a standard procedure for protecting the hydroxyl group, which can be a crucial step before attempting other transformations.

  • Dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_workflow TBDMS Protection Workflow start Dissolve Substrate in DMF add_reagents Add Imidazole and TBDMSCl start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Protected Product purify->product

Caption: Workflow for TBDMS protection of the hydroxyl group.

IV. References

  • BTC. (2025, October 30). What reactions can cyclobutanol participate in? Blog.

  • Espelt, L., et al. (n.d.). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. NIH.

  • Wang, D., et al. (n.d.). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. ACS Publications.

  • Takeda, T., Ando, K., & Fujiwara, T. (n.d.). The alkylation and base-promoted ring-opening reaction of 3-phenylsulfonyl-3-trimethylsilylcyclobutanols.

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.

  • Organic Syntheses. (n.d.). 1. Procedure.

  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis.

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.

  • ChemBK. (2024, April 9). This compound.

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate.

  • American Elements. (n.d.). This compound | CAS 99974-66-0.

  • de Meijere, A., & Kozhushkov, S. I. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1537.

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.

  • Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.

  • IIT Bombay. (2020, October 26). Protecting Groups.

  • Marcantoni, E., et al. (2001). A simple and efficient method for the chemoselective hydrolysis of amino esters. The Journal of Organic Chemistry, 66(12), 4434-4436.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5165-5174.

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting 2-Indanol Reactions.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

References

Technical Support Center: Stereoselective Control of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common stereoselectivity challenges encountered during the synthesis and modification of this versatile cyclobutane building block. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to rationalize and optimize your synthetic strategies.

Understanding the Stereochemical Landscape

This compound possesses two stereocenters, leading to the potential for both diastereomers (cis and trans) and enantiomers. The relative orientation of the hydroxyl group and the gem-diester moiety dictates the cis/trans isomerism, while the absolute configuration at each stereocenter defines the enantiomer. Controlling both aspects is crucial for accessing stereochemically pure compounds, which is often a prerequisite in medicinal chemistry and materials science.

graph Stereoisomers { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

rac_trans [label="Racemic trans-isomer"]; rac_cis [label="Racemic cis-isomer"]; S_trans [label="(1R,3S)-trans"]; R_trans [label="(1S,3R)-trans"]; S_cis [label="(1S,3S)-cis"]; R_cis [label="(1R,3R)-cis"];

rac_trans -- S_trans [label="Enantiomers"]; rac_trans -- R_trans [label="Enantiomers"]; rac_cis -- S_cis [label="Enantiomers"]; rac_cis -- R_cis [label="Enantiomers"];

rac_trans -- rac_cis [label="Diastereomers", len=2]; }

Stereoisomers of this compound.

Frequently Asked Questions (FAQs)

Q1: I performed a reduction of diethyl 3-oxocyclobutane-1,1-dicarboxylate and obtained a mixture of cis and trans isomers. How can I favor the formation of one over the other?

A1: The diastereoselectivity of the reduction of 3-substituted cyclobutanones is highly dependent on the steric bulk of the reducing agent. This is a classic example of steric approach control.

  • For the cis-isomer (hydroxyl group on the opposite face of the gem-diester): Use a sterically hindered reducing agent. The bulky reagent will preferentially attack the carbonyl from the less hindered face, which is anti to the gem-diester group.

  • For the trans-isomer (hydroxyl group on the same face as the gem-diester): Use a less sterically demanding reducing agent. This allows for attack from the more hindered face, although selectivity is often lower.

Q2: My enzymatic resolution of racemic this compound is slow and gives low enantiomeric excess (ee). What can I do to improve this?

A2: Low efficiency in enzymatic resolutions can stem from several factors. Here are key parameters to optimize:

  • Enzyme Choice: While many lipases can be effective, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a robust and highly selective enzyme for the resolution of secondary alcohols.[1][2]

  • Acyl Donor: The choice of acyl donor is critical. Vinyl acetate is a common and effective choice as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[3]

  • Solvent: The solvent can significantly impact enzyme activity and selectivity. Non-polar, aprotic solvents like hexane, toluene, or tert-butyl methyl ether (TBME) are generally preferred.

  • Temperature: Lipase activity is temperature-dependent. While room temperature is a good starting point, gentle heating (e.g., 30-40 °C) can sometimes increase the reaction rate. However, excessive heat can denature the enzyme.

  • Water Content: Lipases require a small amount of water for activity, but excess water can lead to hydrolysis of the ester product, reducing the efficiency of the resolution. Ensure your solvent and reagents are dry.

Q3: How can I separate the cis and trans diastereomers of this compound?

A3: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method. The polarity difference between the cis and trans isomers, although potentially small, is often sufficient for separation. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

  • Preparative TLC/HPLC: For smaller scales or more challenging separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed. Normal-phase columns are often effective for separating diastereomers.[4]

Q4: Can I perform a dynamic kinetic resolution (DKR) to obtain a single enantiomer in high yield?

A4: Yes, a DKR is an excellent strategy to overcome the 50% theoretical yield limit of a standard kinetic resolution. This involves combining the enzymatic resolution with an in situ racemization of the unreacted alcohol enantiomer. For secondary alcohols, this is often achieved using a ruthenium-based catalyst.[2] This advanced technique requires careful optimization to ensure the compatibility of the enzyme and the racemization catalyst.

Troubleshooting Guide: Diastereoselective Reduction of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate

This guide will help you troubleshoot common issues when aiming for a specific diastereomer of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
Low Diastereoselectivity (mixture of cis and trans) Incorrect choice of reducing agent. To favor the cis -isomer, use a bulky reducing agent like L-Selectride® or K-Selectride® . These reagents will attack from the less sterically hindered face, opposite to the diethyl dicarboxylate group. To favor the trans -isomer, a less bulky reagent like NaBH₄ can be used, although selectivity may be modest.[5][6]
Reaction temperature is too high. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[6]
Incomplete Reaction Insufficient reducing agent. Ensure at least a stoichiometric amount of the hydride reagent is used. For bulky and less reactive ketones, an excess (e.g., 1.5-2.0 equivalents) may be necessary.
Low reaction temperature for the chosen reagent. While lower temperatures improve selectivity, they also slow down the reaction rate. Allow for longer reaction times or a gradual warming of the reaction mixture.
Side Product Formation Presence of moisture. Hydride reagents react violently with water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching of the reagent and potential side reactions.
Over-reduction or cleavage of ester groups. Strong reducing agents like LiAlH₄ can potentially reduce the ester groups, especially at elevated temperatures. If this is observed, switch to a milder reagent like NaBH₄ or a more selective borohydride derivative.
graph Diastereoselective_Reduction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Diethyl 3-oxocyclobutane-1,1-dicarboxylate"]; cis_Product [label="cis-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; trans_Product [label="trans-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> cis_Product [label="Bulky Hydride (e.g., L-Selectride®)\nAttack from less hindered face"]; Start -> trans_Product [label="Small Hydride (e.g., NaBH₄)\nAttack from more hindered face"]; }

Choice of reducing agent dictates diastereoselectivity.

Protocol: Diastereoselective Reduction to the cis-Isomer
  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Work-up: Allow the mixture to warm to room temperature and stir until the solids are white. Filter the mixture through celite, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Troubleshooting Guide: Enzymatic Kinetic Resolution of Racemic this compound

This guide addresses common issues in the lipase-catalyzed acylation of the racemic alcohol.

Problem Potential Cause Troubleshooting Steps & Rationale
Low Conversion (<50%) Poor enzyme activity. Ensure the lipase is fresh and has been stored correctly. Use an immobilized lipase like Novozym 435 for enhanced stability and reusability.[7]
Inappropriate acyl donor. Use an activated acyl donor like vinyl acetate or isopropenyl acetate . These are generally more effective than simple alkyl acetates.[3]
Sub-optimal solvent. Screen a range of non-polar, aprotic solvents such as hexane, TBME, or toluene. Avoid polar solvents that can strip the essential water layer from the enzyme.
Low Enantioselectivity (low ee) Incorrect enzyme choice. While many lipases may show some activity, high enantioselectivity is not guaranteed. CAL-B is a highly recommended starting point for resolving secondary alcohols.[2][8]
Reaction has proceeded beyond 50% conversion. In a kinetic resolution, the ee of both the product and the remaining starting material decreases significantly after 50% conversion. Monitor the reaction closely and stop it at or near 50% conversion for optimal ee.
Non-enzymatic background reaction. Ensure the reaction conditions are mild enough to prevent a non-catalyzed acylation, which would be non-selective.
Difficulty in Separating Product and Unreacted Starting Material Similar polarities. The acylated product (ester) should be significantly less polar than the unreacted alcohol. This difference is usually sufficient for separation by silica gel chromatography. If separation is difficult, consider using a different acyl donor to create a more significant polarity difference.
graph Kinetic_Resolution { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Racemic_Alcohol [label="Racemic Diethyl 3-hydroxy-\ncyclobutane-1,1-dicarboxylate"]; Acylated_Enantiomer [label="Acylated Enantiomer\n(e.g., (R)-acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unreacted_Enantiomer [label="Unreacted Enantiomer\n(e.g., (S)-alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Racemic_Alcohol -> Acylated_Enantiomer [label="Lipase (e.g., CAL-B)\n+ Acyl Donor (Vinyl Acetate)\n(Fast Reaction)"]; Racemic_Alcohol -> Unreacted_Enantiomer [label="(Slow Reaction)"]; }

Principle of enzymatic kinetic resolution.

Protocol: Enzymatic Kinetic Resolution via Acylation
  • Preparation: To a flask containing racemic this compound, add an appropriate solvent (e.g., TBME).

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents) and the lipase (e.g., Novozym 435, by weight).

  • Reaction: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the starting material and product.

  • Termination: When the conversion reaches approximately 50%, filter off the enzyme and wash it with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the acylated product from the unreacted alcohol by silica gel column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this multi-step synthesis, ensuring successful and reproducible outcomes.

I. Synthetic Overview & Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy involves three key stages:

  • Cyclobutane Ring Formation: Synthesis of the precursor, diethyl 1,1-cyclobutanedicarboxylate, via alkylation of diethyl malonate.

  • Oxidation to the Keto-Ester: Introduction of a carbonyl group at the 3-position of the cyclobutane ring to form diethyl 3-oxocyclobutane-1,1-dicarboxylate.

  • Stereoselective Reduction: Reduction of the ketone to the desired secondary alcohol, yielding this compound.

Each of these stages presents unique challenges and opportunities for optimization. This guide will address each step in detail, focusing on common pitfalls and evidence-based solutions.

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Reduction A Diethyl Malonate + 1,3-Dihalopropane B Cyclization Reaction (e.g., NaOEt/EtOH) A->B Base C Diethyl 1,1-cyclobutanedicarboxylate B->C Workup & Purification D Diethyl 1,1-cyclobutanedicarboxylate E Oxidation Reaction (e.g., Ru-catalyzed) D->E Oxidant F Diethyl 3-oxocyclobutane-1,1-dicarboxylate E->F Workup & Purification G Diethyl 3-oxocyclobutane-1,1-dicarboxylate H Reduction Reaction (e.g., NaBH4) G->H Reducing Agent I This compound H->I Workup & Purification

Caption: Overall synthetic workflow for this compound.

II. Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is the foundation of this synthesis. A robust and high-yielding procedure at this stage is critical for the overall success of the subsequent steps. The most common and reliable method is the alkylation of diethyl malonate with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a strong base like sodium ethoxide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of diethyl 1,1-cyclobutanedicarboxylate is consistently low (<50%). What are the likely causes?

A1: Low yields in this reaction are a common issue and can often be attributed to several factors:

  • Incomplete Reaction/Side Reactions: The primary competing reaction is the formation of a linear tetraester, tetraethyl 1,1,5,5-pentanetetracarboxylate, where two molecules of diethyl malonate react with one molecule of the dihalopropane.[1] To minimize this, ensure slow and controlled addition of the base to the mixture of diethyl malonate and the dihalopropane.

  • Moisture Contamination: The use of anhydrous conditions is crucial.[2] Any moisture present will quench the sodium ethoxide, reducing the amount of active base available for the reaction. Ensure all glassware is thoroughly dried, and use absolute ethanol for the preparation of sodium ethoxide.

  • Inefficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially during the addition of the sodium ethoxide solution.[2] Inadequate stirring can lead to localized "hot spots" and an increase in side product formation.

  • Purity of Reagents: Use freshly distilled diethyl malonate and 1,3-dihalopropane to avoid impurities that may interfere with the reaction.

Q2: I am having difficulty purifying the diethyl 1,1-cyclobutanedicarboxylate from the crude reaction mixture. What is the recommended procedure?

A2: Purification can be challenging due to the presence of unreacted starting materials and side products with similar boiling points. A multi-step approach is recommended:

  • Removal of Ethanol: After the reaction is complete, distill the majority of the ethanol from the reaction mixture.[2]

  • Aqueous Workup: Cool the residue and add cold water to dissolve the sodium halide salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to recover any dissolved product.[2]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent by rotary evaporation.

  • Fractional Distillation: The most effective method for obtaining highly pure diethyl 1,1-cyclobutanedicarboxylate is fractional distillation under reduced pressure.[2] Collect the fraction boiling at the correct temperature and pressure (e.g., 91–96 °C at 4 mmHg).[2]

Detailed Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • 1-bromo-3-chloropropane

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

Procedure:

  • Preparation of Sodium Ethoxide: In a 5 L round-bottomed flask equipped with a reflux condenser, add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.

  • Reaction Execution: Heat the diethyl malonate mixture to 80 °C with vigorous stirring. Slowly add the sodium ethoxide solution over approximately 1.5 hours, maintaining a gentle reflux.

  • Reflux and Ethanol Removal: After the addition is complete, continue to reflux the mixture for an additional 45 minutes. Then, arrange the apparatus for distillation and remove the ethanol.

  • Workup: Cool the reaction mixture and add 900 mL of cold water. Separate the organic layer and extract the aqueous layer three times with 500 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layer and ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Remove the ether by distillation.

  • Purification: Purify the residue by fractional distillation under reduced pressure. The product, diethyl 1,1-cyclobutanedicarboxylate, is collected at 91–96 °C/4 mmHg.[2] The expected yield is 53–55%.

III. Stage 2: Oxidation to Diethyl 3-oxocyclobutane-1,1-dicarboxylate

The introduction of the ketone at the 3-position is a challenging transformation. Direct oxidation of the methylene C-H bond of the cyclobutane ring is required. While specific literature on the oxidation of diethyl 1,1-cyclobutanedicarboxylate is sparse, methods for the synthesis of the related 3-oxocyclobutanecarboxylic acid suggest that this transformation is feasible.[3] Ruthenium-catalyzed oxidations are a promising avenue for this step.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling to achieve the oxidation of diethyl 1,1-cyclobutanedicarboxylate. What are some potential strategies?

A1: The oxidation of an unactivated methylene group can be difficult. Here are some approaches to consider:

  • Ruthenium-Catalyzed Oxidation: Ruthenium complexes, such as those derived from RuCl₃, in the presence of an oxidant like sodium periodate (NaIO₄) or tert-butyl hydroperoxide (TBHP), can catalyze the oxidation of C-H bonds.[4][5] This approach may require careful optimization of the catalyst, oxidant, and solvent system.

  • Photochemical Oxidation: Visible-light-mediated photocatalysis is an emerging method for C-H bond oxidation.[6] This often involves a photosensitizer and an oxygen atmosphere.

  • Ozonolysis of an Intermediate: An alternative, though longer, route involves the synthesis of a 3-methylenecyclobutane derivative followed by ozonolysis to unmask the ketone.

Q2: What are the expected challenges and side reactions in the oxidation step?

A2: Key challenges include:

  • Low Reactivity: The C-H bonds on the cyclobutane ring are relatively unactivated, which can lead to slow or incomplete reactions.

  • Over-oxidation: The desired ketone could potentially be further oxidized, leading to ring-opening or other degradation products.

  • Reaction Monitoring: It is crucial to monitor the reaction progress carefully, for instance by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time and prevent over-oxidation.

Proposed Experimental Protocol: Oxidation to Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve diethyl 1,1-cyclobutanedicarboxylate in a mixture of acetonitrile, ethyl acetate, and water.

  • Catalyst and Oxidant Addition: Add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of NaIO₄.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench any remaining oxidant with a small amount of sodium thiosulfate solution. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

IV. Stage 3: Reduction to this compound

The final step is the reduction of the keto-ester to the target alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and chemoselectivity for reducing ketones in the presence of esters.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields in the reduction of diethyl 3-oxocyclobutane-1,1-dicarboxylate. What could be the issue?

A1: Low yields can result from several factors:

  • Incomplete Reaction: Ensure that a sufficient excess of NaBH₄ is used (typically 1.5-2.0 equivalents) to drive the reaction to completion. The reaction should be monitored by TLC to confirm the disappearance of the starting material.

  • Decomposition of NaBH₄: Sodium borohydride can decompose in acidic or neutral aqueous solutions. While typically performed in alcoholic solvents like methanol or ethanol, ensuring the solvent is dry can prolong the reagent's activity.[8]

  • Workup Issues: During the acidic workup to quench the reaction and protonate the alkoxide, ensure the pH is carefully controlled. Overly harsh acidic conditions could potentially lead to side reactions.

Q2: What is the expected stereochemical outcome of the reduction, and how can I influence it?

A2: The reduction of 3-substituted cyclobutanones with hydride reagents is known to be highly diastereoselective, predominantly forming the cis-alcohol. This is attributed to the hydride attacking from the face opposite to the substituents on the ring to minimize steric hindrance. To further enhance this selectivity, you can:

  • Lower the Reaction Temperature: Performing the reduction at 0 °C or even lower temperatures can increase the diastereoselectivity.

  • Choice of Solvent: Using less polar solvents may also improve the stereochemical outcome.

Q3: Are there any common impurities I should be aware of after the reduction?

A3: Besides unreacted starting material, potential impurities could include:

  • Over-reduction Products: Although unlikely with NaBH₄, under harsh conditions or with more powerful reducing agents, one or both of the ester groups could be reduced.

  • Borate Esters: These are formed during the reaction and are typically hydrolyzed during the aqueous workup. Incomplete workup may leave these as impurities.

Troubleshooting Decision Tree for the Reduction Step

TroubleshootingReduction Start Low Yield or Incomplete Reaction Q1 Is starting material still present (TLC)? Start->Q1 Q3 Poor Diastereoselectivity? Start->Q3 Sol1 Increase NaBH4 equivalents (1.5-2.0 eq). Increase reaction time. Q1->Sol1 Yes Q2 Multiple spots on TLC? Q1->Q2 No Sol2 Check for over-reduction (GC-MS). Ensure mild workup conditions. Q2->Sol2 Yes Sol3 Purify via column chromatography. Q2->Sol3 No (likely workup loss) Sol4 Lower reaction temperature (0 °C). Use a less polar solvent. Q3->Sol4

Caption: Troubleshooting guide for the reduction of diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Detailed Experimental Protocol: Reduction to this compound

This is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.

Materials:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in methanol or ethanol in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure this compound.

V. Analytical Characterization

Thin Layer Chromatography (TLC):

  • Visualization: As the compounds in this synthesis are likely not UV-active, visualization of TLC plates will require staining. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with the alcohol product and potentially the ketone.

  • Expected Rf Values: The Rf values will depend on the exact eluent system used, but generally, you can expect the following trend in polarity: this compound (most polar, lowest Rf) > Diethyl 3-oxocyclobutane-1,1-dicarboxylate > Diethyl 1,1-cyclobutanedicarboxylate (least polar, highest Rf).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The successful formation of the final product will be indicated by the appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (a multiplet in the region of 3.5-4.5 ppm) and a signal for the hydroxyl proton itself (which may be broad and its chemical shift will be concentration-dependent).

  • 13C NMR: The conversion of the ketone to the alcohol will be clearly visible by the disappearance of the carbonyl signal (typically >200 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (typically in the 60-80 ppm range).

VI. Summary of Optimized Reaction Conditions

StageKey ReactionReagents & SolventsTemperatureKey Optimization Parameters
1. Ring Formation Diethyl malonate alkylationNaOEt, Absolute EtOH, 1-bromo-3-chloropropaneRefluxAnhydrous conditions, slow base addition, vigorous stirring.
2. Oxidation C-H OxidationRuCl₃ (cat.), NaIO₄, CH₃CN/EtOAc/H₂ORoom Temp.Catalyst loading, oxidant equivalents, reaction time.
3. Reduction Ketone ReductionNaBH₄, MeOH or EtOH0 °CStoichiometry of NaBH₄, low temperature for selectivity.

VII. References

  • Photo-Induced Aerobic Oxidation of C–H Bonds. Molecules. 2024 , 29(22), 5035. --INVALID-LINK--

  • Synthesis of β-Keto Esters Utilizing Meldrum's Acid Derivatives: Application Notes and Protocols for Researchers. BenchChem. --INVALID-LINK--

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 28, p.30 (1948). --INVALID-LINK--

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. 2021 , 6(40), 10881-10901. --INVALID-LINK--

  • Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. --INVALID-LINK--

  • Recent advances in the transesterification of β-keto esters. RSC Advances. 2021 , 11(38), 23641-23657. --INVALID-LINK--

  • DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 34, p.32 (1954). --INVALID-LINK--

  • TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • This compound. BenchChem. --INVALID-LINK--

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. --INVALID-LINK--

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. --INVALID-LINK--

  • Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones. Organic Letters. 2013 , 15(18), 4830–4833. --INVALID-LINK--

  • 1,1-Cyclobutanedicarboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. --INVALID-LINK--

  • Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents. --INVALID-LINK--

  • Ruthenium-Catalyzed Regiospecific Borylation of Methyl C−H Bonds. Journal of the American Chemical Society. 2002 , 124(2), 390–391. --INVALID-LINK--

  • Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. JACS Au. 2022 , 2(11), 2529–2538. --INVALID-LINK--

  • H-1 nmr spectrum of cyclobutane. Doc Brown's Chemistry. --INVALID-LINK--

  • Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ResearchGate. --INVALID-LINK--

  • Sodium Borohydride. Common Organic Chemistry. --INVALID-LINK--

  • This compound. American Elements. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. 1970 , 47(10), 701. --INVALID-LINK--

  • Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. --INVALID-LINK--

  • Calculating the oxidation state of a carbon. Master Organic Chemistry. --INVALID-LINK--

  • 1,1-Cyclobutanedicarboxylic acid. PubChem. --INVALID-LINK--

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate. --INVALID-LINK--

  • Diethyl 1,1-cyclobutanedicarboxylate. PubChem. --INVALID-LINK--

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--

  • Dibal reduction of an amino acid derived methyl ester. ChemSpider Synthetic Pages. --INVALID-LINK--

  • Diethyl 1,1-cyclobutanedicarboxylate synthesis. ChemicalBook. --INVALID-LINK--

  • How do you determine the oxidation of cyclohexene? Quora. --INVALID-LINK--

  • HOMOCONJUGATE ADDITION OF NUCLEOPHILES TO CYCLOPROPANE-1,1-DICARBOXYLATE DERIVATIVES: 2-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLIC ACID. Organic Syntheses. 1981 , 60, 66. --INVALID-LINK--

  • How To Calculate Oxidation Numbers - Basic Introduction. YouTube. --INVALID-LINK--

  • Assigning Oxidation Numbers in Organic Compounds. YouTube. --INVALID-LINK--

  • Oxidation States (Oxidation Numbers). Chemistry LibreTexts. --INVALID-LINK--

References

Preventing decomposition of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition during synthetic routes.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific decomposition issues you may encounter during your experiments.

Q1: My reaction is turning brown and I'm observing a loss of starting material under basic conditions. What is happening and how can I prevent it?

A1: This is a classic sign of a retro-aldol reaction. this compound is a β-hydroxy ester. Under basic conditions, the hydroxyl group can be deprotonated, initiating a cascade that leads to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent carbon of the cyclobutane ring.[1][2] This process is often irreversible and results in the formation of two smaller carbonyl-containing fragments, which can then undergo further reactions, leading to complex mixtures and product discoloration.[2][3]

Causality: The driving force for this decomposition is the formation of a stable enolate intermediate after the C-C bond cleavage. The inherent strain of the cyclobutane ring can also contribute to the favorability of this fragmentation pathway.

Preventative Measures:

  • Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases. If a strong base is required for a subsequent step, consider protecting the hydroxyl group first.

  • Low Temperatures: Running reactions at lower temperatures can significantly slow down the rate of the retro-aldol reaction.

  • Protecting Group Strategy: The most robust solution is to protect the secondary alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to a wide range of basic conditions and can be readily removed later under acidic or fluoride-mediated conditions.[4][5][6]

Experimental Protocol: TBDMS Protection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q2: I'm observing decomposition of my compound during an acid-catalyzed reaction. What is the likely cause?

A2: Acid-catalyzed decomposition can occur through two primary pathways: elimination (dehydration) or ester hydrolysis.

  • Elimination: In the presence of a strong acid and heat, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination will lead to the formation of a double bond within the cyclobutane ring, yielding Diethyl cyclobut-2-ene-1,1-dicarboxylate.

  • Ester Hydrolysis: If water is present in the reaction medium, acid catalysis can promote the hydrolysis of the diethyl ester groups to the corresponding carboxylic acids.[7][8][9] This is a reversible process, but under aqueous acidic conditions, the equilibrium can be driven towards the hydrolyzed product.

Preventative Measures:

  • Use Anhydrous Conditions: For reactions requiring acid catalysis but sensitive to water, ensure all reagents and solvents are rigorously dried.

  • Mild Acidic Catalysts: Employ milder acids like pyridinium p-toluenesulfonate (PPTS) or use Lewis acids that are less prone to promoting dehydration.

  • Control Temperature: Avoid excessive heating to minimize the rate of both elimination and hydrolysis.

  • Protecting Groups: If the hydroxyl group is the desired reactive site, protecting the ester groups is not practical. However, if the esters are to be preserved, protecting the alcohol as a tetrahydropyranyl (THP) ether can be an option as it is stable to many conditions but can be removed with mild acid.[5][10]

Q3: My compound appears to be degrading upon heating, even in the absence of strong acids or bases. Why is this happening?

A3: The cyclobutane ring is inherently strained and can undergo thermal decomposition. While generally stable at moderate temperatures, prolonged exposure to high temperatures (typically above 150-200 °C) can induce ring-opening reactions.[11][12][13][14] The most common thermal decomposition pathway for cyclobutane itself is cleavage into two ethylene molecules. For substituted cyclobutanes, the decomposition can be more complex.

Preventative Measures:

  • Avoid High Temperatures: Use the lowest possible temperature for your reactions. If a reaction requires high temperatures, consider alternative synthetic routes or microwave-assisted synthesis which can often reduce reaction times.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition pathways that may be initiated at elevated temperatures.

  • Purification Considerations: During purification by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: It should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents. Refrigeration is recommended for long-term storage to minimize any potential for slow decomposition.

Q: Which analytical techniques are best for detecting decomposition byproducts?

A: A combination of techniques is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile decomposition products, such as the fragments from a retro-aldol reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide detailed structural information on both the starting material and any impurities or decomposition products that are present in sufficient concentration.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the purity of the compound and detecting less volatile byproducts.[15]

  • Infrared (IR) Spectroscopy: Can indicate the presence of new functional groups, such as the appearance of an alkene C=C stretch if elimination has occurred.

Q: Can I purify this compound by distillation?

A: Yes, purification by vacuum distillation is a viable method.[16][17] However, due to the potential for thermal decomposition, it is crucial to use a high vacuum to keep the distillation temperature as low as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.

Visualizing Decomposition Pathways

To better understand the key decomposition mechanisms, the following diagrams illustrate the flow of electrons and the resulting products.

Retro_Aldol cluster_start Starting Material cluster_intermediate Intermediate cluster_products Decomposition Products start This compound alkoxide Alkoxide Intermediate start->alkoxide Base (B⁻) product1 Enolate Fragment alkoxide->product1 C-C Bond Cleavage product2 Aldehyde Fragment alkoxide->product2

Caption: Retro-Aldol Decomposition Pathway.

Decision_Tree start Reaction Condition Issue? base Basic Conditions? start->base Yes acid Acidic Conditions? start->acid No retro_aldol Retro-Aldol Decomposition base->retro_aldol thermal Thermal Stress? acid->thermal No dehydration Dehydration/Elimination acid->dehydration Anhydrous hydrolysis Ester Hydrolysis acid->hydrolysis Aqueous ring_opening Ring Opening thermal->ring_opening solution1 Use Mild Base / Protect -OH retro_aldol->solution1 solution2 Use Mild Acid / Control Temp dehydration->solution2 hydrolysis->solution2 solution3 Lower Temperature / Vacuum ring_opening->solution3

Caption: Troubleshooting Decision Tree.

Comparative Data Summary

The following table summarizes the stability of this compound under various conditions to guide your experimental design.

ConditionReagents/ParametersPrimary Decomposition PathwayRecommended Action
Strongly Basic NaOH, KOH, NaH, LDARetro-Aldol ReactionAvoid; Protect hydroxyl group
Mildly Basic K₂CO₃, Et₃N, PyridineMinimal decomposition at low temp.Preferred for base-mediated reactions
Strongly Acidic H₂SO₄, HCl (conc.)Elimination, Ester HydrolysisAvoid; Use anhydrous conditions if necessary
Mildly Acidic PPTS, AcOHMinimal decompositionSuitable for acid-catalyzed reactions
Thermal > 150 °CRing OpeningAvoid prolonged heating; Use high vacuum for distillation

References

Technical Support Center: A Guide to the Scalable Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this valuable synthetic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common troubleshooting scenarios, and provide a framework for robust and reproducible synthesis.

The synthesis of highly functionalized cyclobutane rings is a significant challenge in organic chemistry, yet these motifs are crucial in medicinal chemistry and materials science.[1][2][3] This guide presents a reliable two-step synthetic sequence, focusing on practical solutions to common issues encountered during scale-up.

Overall Synthetic Strategy

The most dependable route to this compound involves a two-stage process. First, the synthesis of the key intermediate, Diethyl 3-oxocyclobutane-1,1-dicarboxylate, is achieved. This is followed by a chemoselective reduction of the ketone functionality to the desired secondary alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Reduction Diethyl Malonate Diethyl Malonate Keto_Ester Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Diethyl Malonate->Keto_Ester  Base (e.g., t-BuOK)  DMF 1,3-dihaloacetone_ketal 1,3-Dihaloacetone Ketal (e.g., 2,2-dimethoxy-1,3-dibromopropane) 1,3-dihaloacetone_ketal->Keto_Ester Hydrolysis Keto_Ester->Hydrolysis  Acidic Workup  (e.g., HCl) Keto_Ester_2 Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Target_Molecule Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Keto_Ester_2->Target_Molecule  NaBH4  Ethanol

Caption: Two-stage synthesis of the target molecule.

Part 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate (The Keto-Ester Precursor)

The formation of the cyclobutane ring is often the most challenging step, with potential for side reactions that can significantly lower the yield. The strategy presented here utilizes a ketal-protected 1,3-dihaloacetone derivative to facilitate the cyclization with diethyl malonate, followed by in-situ hydrolysis to reveal the ketone.

Frequently Asked Questions & Troubleshooting

Question 1: What is the most effective method for the initial cyclization, and what are the common pitfalls?

The most robust method involves the reaction of diethyl malonate with a protected 1,3-dihaloacetone, such as 2,2-dimethoxy-1,3-dibromopropane, in the presence of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMF.[4] This approach circumvents issues seen in simpler malonic ester cyclizations with 1,3-dihalopropanes, which are notorious for producing oligomeric side products.[5][6]

Why this approach?

  • The Base: Potassium tert-butoxide is strong enough to fully deprotonate diethyl malonate, creating the necessary carbanion for alkylation. Using a weaker base like sodium ethoxide can lead to equilibrium issues and competing reactions.

  • The Solvent: DMF is an excellent solvent for this reaction due to its high polarity, which solvates the potassium cation, and its aprotic nature, which prevents it from interfering with the base.

  • The Ketal Protection: The dimethoxy ketal protects the ketone functionality during the base-mediated cyclization. The ketone is then revealed during the acidic workup. This strategy avoids unwanted reactions at the carbonyl group.

Troubleshooting Guide: Stage 1

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclized Product 1. Ineffective Base: The base was not strong enough or was deactivated by moisture. 2. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 3. Poor Quality Reagents: Degradation of the dihalo-reagent or malonate.1. Use freshly opened or sublimed potassium tert-butoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. While the initial deprotonation is often done at low temperatures (-5°C to 0°C) to control the exotherm, the subsequent cyclization typically requires significant heating (e.g., 130-140°C) for an extended period.[4] 3. Purify reagents before use. Diethyl malonate and the dihalo-reagent can be distilled under reduced pressure.
Formation of Significant Byproducts 1. Intermolecular Reactions: If the concentration is too high, the malonate anion can react with multiple dihalo molecules, leading to polymerisation. 2. Incomplete Reaction: Unreacted starting materials complicate purification.1. Employ high-dilution principles. Add the reagents slowly over several hours to maintain a low instantaneous concentration of the reactive species. 2. Monitor the reaction by TLC or GC-MS. Ensure the reaction is driven to completion by adjusting the reaction time or temperature.
Difficult Purification 1. High Boiling Point of DMF: The solvent can be difficult to remove completely. 2. Similar Polarity of Products and Byproducts: Makes chromatographic separation challenging.1. After the reaction, a significant portion of the DMF can be removed by distillation under reduced pressure. The remaining product can then be isolated by liquid-liquid extraction.[4] 2. Optimize the reaction to minimize byproducts. If chromatography is necessary, use a gradient elution system and consider alternative solvent systems.

Part 2: Selective Reduction to this compound

With the keto-ester precursor in hand, the final step is a chemoselective reduction of the ketone. It is critical to choose a reducing agent that will not affect the two ester functionalities.

Frequently Asked Questions & Troubleshooting

Question 2: What is the best reagent for selectively reducing the ketone in the presence of two ester groups?

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[7] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in alcoholic solvents at room temperature).[8][9]

Why NaBH₄?

  • Chemoselectivity: The reactivity of hydride reagents is a key consideration. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and would reduce both the ketone and the esters to alcohols.[8] NaBH₄ offers the perfect level of reactivity for this specific transformation.

  • Operational Simplicity: The reaction can be run in common protic solvents like ethanol or methanol at convenient temperatures (0°C to room temperature). The workup is also straightforward.

G cluster_mech Mechanism of Ketone Reduction by NaBH₄ ketone >C=O hydride_attack Hydride Transfer ketone->hydride_attack borohydride [BH₄]⁻Na⁺ borohydride->hydride_attack H⁻ alkoxide Alkoxide Intermediate hydride_attack->alkoxide workup Protic Workup (EtOH) alkoxide->workup alcohol >CH-OH workup->alcohol H⁺

Caption: Simplified mechanism of NaBH₄ reduction.

Troubleshooting Guide: Stage 2

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient NaBH₄: Stoichiometry was miscalculated or the reagent has degraded. 2. Low Reaction Temperature: The reaction rate is too slow.1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). Use freshly opened, high-purity NaBH₄. 2. Monitor the reaction by TLC. If it stalls, allow the reaction to warm to room temperature and stir for a longer duration.
Ester Reduction Observed 1. Incorrect Reducing Agent: LiAlH₄ or another strong hydride source was used by mistake. 2. High Temperatures: Prolonged heating in the presence of NaBH₄ can sometimes lead to slow reduction of esters.1. Double-check the reagent bottle. Ensure you are using NaBH₄. 2. Maintain the recommended reaction temperature (typically 0°C to 25°C). Avoid heating the reaction mixture.
Complicated Aqueous Workup 1. Formation of Gels: Boron salts formed during the reaction can create gelatinous precipitates that complicate extractions.1. Quench the reaction by slowly adding dilute acid (e.g., 1M HCl) at 0°C until the solution is acidic (pH ~2-3). This hydrolyzes the borate-ester complexes into boric acid, which is more soluble and easier to manage.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed with appropriate personal protective equipment in a well-ventilated fume hood. A thorough risk assessment should be conducted before starting any chemical synthesis.[10]

Protocol 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

(Adapted from patent literature procedures[4])

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: Add N,N-dimethylformamide (DMF, 2.2 kg) and potassium tert-butoxide (424 g) to the flask.

  • Deprotonation: Cool the stirred suspension in an ice-salt bath to -5°C. Prepare a solution of diethyl malonate (678 g) in DMF (1.0 L) and add it dropwise via the dropping funnel over 3 hours, ensuring the internal temperature does not exceed 0°C.

  • Alkylation: After the addition is complete, raise the temperature to 20°C and stir for 1 hour. Add 2,2-dimethoxy-1,3-dibromopropane (472 g) in one portion.

  • Cyclization: Heat the reaction mixture to 140°C and maintain this temperature for 4 days.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove approximately half of the DMF via vacuum distillation.

    • Cool the remaining mixture to 15°C and add water (1.5 L).

    • Extract the aqueous phase with n-heptane (4 x 1 kg).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which contains the ketal-protected intermediate.

  • Hydrolysis: The crude product is then subjected to acidic hydrolysis (e.g., refluxing with 6M HCl) to yield Diethyl 3-oxocyclobutane-1,1-dicarboxylate.[11] Purification is typically achieved by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1 eq.) in absolute ethanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup & Isolation:

    • Cool the flask back to 0°C and slowly quench the reaction by adding 1M HCl until the pH is ~3.

    • Remove the ethanol under reduced pressure.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel.

References

Technical Support Center: Characterization of Unexpected Byproducts from Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable cyclobutane derivative. Here, we will delve into the common and unexpected byproducts that may arise, providing troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Part 1: Troubleshooting Byproducts from the Synthesis of the Precursor: Diethyl 1,1-cyclobutanedicarboxylate

The most common route to this compound involves the initial synthesis of the precursor, diethyl 1,1-cyclobutanedicarboxylate. The characterization of byproducts begins with this crucial first step.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of diethyl 1,1-cyclobutanedicarboxylate and why does it form?

A1: The most prevalent byproduct is tetraethyl 1,1,5,5-pentanetetracarboxylate .[1] This arises from a competing reaction where two molecules of diethyl malonate react with one molecule of the 1,3-dihaloalkane (e.g., 1,3-dibromopropane). Instead of intramolecular cyclization, the second malonate molecule displaces the second halide, leading to a linear C7 dimalonate derivative.

Q2: How can I minimize the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate?

A2: To favor the desired intramolecular cyclization, it is crucial to use high dilution conditions. This reduces the probability of intermolecular reactions. A slow addition of the base or the diethyl malonate to the reaction mixture containing the 1,3-dihalopropane can also help. Additionally, ensuring the use of a strong base like sodium ethoxide in a suitable solvent is critical for efficient deprotonation and subsequent cyclization.[2][3]

Q3: How can I detect and remove this byproduct?

A3: Tetraethyl 1,1,5,5-pentanetetracarboxylate has a significantly higher boiling point than diethyl 1,1-cyclobutanedicarboxylate. Therefore, fractional distillation under reduced pressure is an effective method for purification. For detection, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The byproduct will have a longer retention time and a distinct mass spectrum. 1H and 13C NMR spectroscopy can also be used to identify the characteristic signals of the linear chain in the byproduct.

Troubleshooting Guide: Precursor Synthesis
Observed Issue Potential Cause Suggested Solution
Low yield of desired product and a significant high-boiling fraction during distillation. Formation of tetraethyl 1,1,5,5-pentanetetracarboxylate due to intermolecular reaction.- Rerun the reaction under high dilution. - Employ slow addition of reagents. - Purify the crude product via fractional distillation.
Presence of unreacted diethyl malonate in the final product. Incomplete reaction or inefficient workup.- Ensure a sufficient amount of base is used. - Increase reaction time or temperature. - Perform a thorough aqueous workup to remove the acidic diethyl malonate.

Experimental Workflow: Synthesis and Purification of Diethyl 1,1-cyclobutanedicarboxylate

reagents Diethyl malonate + 1,3-Dibromopropane base Sodium Ethoxide in Ethanol reagents->base Add slowly reaction Reaction under Reflux base->reaction workup Aqueous Workup reaction->workup extraction Extraction with Ether workup->extraction distillation Fractional Distillation extraction->distillation product Diethyl 1,1-cyclobutanedicarboxylate distillation->product byproduct Tetraethyl 1,1,5,5-pentanetetracarboxylate distillation->byproduct Separated start Silyl Enol Ether + Aldehyde photo Photochemical [2+2] Cycloaddition start->photo oxetane 3-(Silyloxy)oxetane Intermediate photo->oxetane byproduct1 Regioisomeric Oxetane photo->byproduct1 Alternative Addition desilylation Desilylation oxetane->desilylation product Desired 3-Hydroxycyclobutane Derivative desilylation->product byproduct2 Diastereomers desilylation->byproduct2

References

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental principles and comparative analysis with a structurally related analogue, diethyl 1,1-cyclobutanedicarboxylate.

Introduction: The Significance of NMR in Characterizing Substituted Cyclobutanes

The cyclobutane moiety is a key structural motif in numerous biologically active molecules and natural products. Its puckered, non-planar conformation presents a unique stereochemical challenge that directly influences molecular reactivity and interaction with biological targets.[1] NMR spectroscopy is an indispensable tool for unambiguously determining the structure and stereochemistry of these four-membered rings. By analyzing chemical shifts (δ), coupling constants (J), and peak multiplicities, we can deduce the precise arrangement of substituents and the conformational preferences of the cyclobutane ring.[1]

This guide will focus on this compound, a molecule featuring two key functional groups that significantly influence its NMR spectra: two geminal ester groups and a hydroxyl group at the C3 position. To provide a clear and objective comparison, we will contrast its predicted spectral features with the known experimental data for diethyl 1,1-cyclobutanedicarboxylate.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

Materials:

  • This compound (or diethyl 1,1-cyclobutanedicarboxylate)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer for analysis.

NMR Data Acquisition
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32 (adjust as needed for desired signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise for the less sensitive ¹³C nucleus.

    • Relaxation delay: 2-5 seconds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The key features to analyze are the chemical shifts, integration, and multiplicity of the signals.

Diethyl 1,1-cyclobutanedicarboxylate: A Comparative Benchmark

To understand the spectrum of our target molecule, we first examine its simpler analogue. The ¹H NMR spectrum of diethyl 1,1-cyclobutanedicarboxylate is relatively straightforward.

  • Ethyl Ester Protons:

    • A quartet at approximately 4.19 ppm, integrating to 4H, corresponds to the two methylene groups (-OCH₂CH₃). The splitting into a quartet is due to coupling with the adjacent methyl protons.

    • A triplet at approximately 1.25 ppm, integrating to 6H, arises from the two methyl groups (-OCH₂CH₃). The triplet pattern results from coupling to the adjacent methylene protons.

  • Cyclobutane Ring Protons:

    • A triplet at approximately 2.64 ppm, integrating to 4H, is assigned to the two methylene groups at the C2 and C4 positions of the cyclobutane ring.

    • A quintet at approximately 2.0 ppm, integrating to 2H, corresponds to the methylene group at the C3 position.

Predicted ¹H NMR Spectrum of this compound

The introduction of a hydroxyl group at the C3 position dramatically alters the symmetry of the cyclobutane ring, leading to a more complex ¹H NMR spectrum.

  • Ethyl Ester Protons: The signals for the ethyl groups are expected to be similar to the unsubstituted analogue: a quartet around 4.2 ppm (4H) and a triplet around 1.2 ppm (6H).

  • Cyclobutane Ring Protons:

    • H3 (Methine Proton): The proton attached to the carbon bearing the hydroxyl group (C3) will be significantly deshielded. We predict a multiplet in the range of 4.0-4.5 ppm . Its multiplicity will be complex due to coupling with the four adjacent methylene protons at C2 and C4.

    • H2 and H4 (Methylene Protons): The four protons on the C2 and C4 carbons are no longer chemically equivalent. They are diastereotopic. This will result in two distinct sets of signals. We anticipate these protons to appear as complex multiplets in the region of 2.2-2.8 ppm . The protons cis to the hydroxyl group may experience a different shielding effect compared to the protons in the trans position.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet anywhere between 1.5 and 5.0 ppm .

Table 1: Comparison of ¹H NMR Spectral Data

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Diethyl 1,1-cyclobutanedicarboxylate-OCH₂CH₃~4.19Quartet4H
-OCH₂CH₃~1.25Triplet6H
C2-H₂, C4-H₂~2.64Triplet4H
C3-H₂~2.0Quintet2H
This compound-OCH₂CH₃~4.2Quartet4H
-OCH₂CH₃~1.2Triplet6H
C3-H4.0 - 4.5Multiplet1H
C2-H₂, C4-H₂2.2 - 2.8Multiplets4H
-OH1.5 - 5.0 (broad)Singlet1H

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Diethyl 1,1-cyclobutanedicarboxylate: A Comparative Benchmark
  • Carbonyl Carbon: A signal around 172 ppm is characteristic of the ester carbonyl carbons.

  • Quaternary Carbon (C1): The C1 carbon, bonded to the two ester groups, is expected around 50-60 ppm.

  • Methylene Carbon (-OCH₂CH₃): The methylene carbons of the ethyl esters typically appear around 61 ppm.

  • Cyclobutane Carbons (C2/C4 and C3): The methylene carbons of the cyclobutane ring will appear in the aliphatic region, typically between 20 and 40 ppm.

  • Methyl Carbon (-OCH₂CH₃): The methyl carbons of the ethyl groups are found further upfield, around 14 ppm.

Predicted ¹³C NMR Spectrum of this compound

The hydroxyl group will induce significant changes in the chemical shifts of the cyclobutane ring carbons.

  • Carbonyl Carbon: Similar to the analogue, a signal around 172 ppm is expected for the two equivalent ester carbonyls.

  • Quaternary Carbon (C1): The chemical shift of the C1 carbon should be in a similar range, around 50-60 ppm .

  • Methylene Carbon (-OCH₂CH₃): The ethyl ester methylene carbons will be found around 61 ppm .

  • C3 (Carbon with -OH): The carbon directly attached to the hydroxyl group will be significantly deshielded, with a predicted chemical shift in the range of 65-75 ppm .

  • C2 and C4 (Methylene Carbons): These two carbons are now equivalent and will be shifted slightly downfield compared to the unsubstituted ring due to the inductive effect of the hydroxyl group. A signal in the range of 30-40 ppm is expected.

  • Methyl Carbon (-OCH₂CH₃): The methyl carbons of the ethyl groups will remain upfield, around 14 ppm .

Table 2: Comparison of ¹³C NMR Spectral Data

Compound Carbon Assignment Predicted Chemical Shift (δ, ppm)
Diethyl 1,1-cyclobutanedicarboxylateC=O~172
C1~55
-OCH₂CH₃~61
C2/C4~35
C3~25
-OCH₂CH₃~14
This compoundC=O~172
C1~55
-OCH₂CH₃~61
C365 - 75
C2/C430 - 40
-OCH₂CH₃~14

Coupling Constants and Stereochemistry

The puckered nature of the cyclobutane ring leads to distinct vicinal (³J) coupling constants between cis and trans protons, which can provide valuable stereochemical information.[1] In general, ³J(cis) is larger than ³J(trans). The exact values are dependent on the dihedral angle. For this compound, a detailed analysis of the coupling patterns of the H2/H4 multiplets, in conjunction with 2D NMR techniques like COSY and NOESY, would be necessary to definitively assign the stereochemistry of the hydroxyl group (i.e., whether it is in an axial or equatorial-like position in the puckered ring).

Visualization of Key Structural Features and NMR Relationships

The following diagrams illustrate the molecular structures and the key relationships discussed in this guide.

Caption: Molecular structures of the compared compounds.

G cluster_0 ¹H NMR Analysis Workflow A Acquire 1D ¹H Spectrum B Identify Ethyl Ester Signals (Quartet ~4.2 ppm, Triplet ~1.2 ppm) A->B C Analyze Cyclobutane Region A->C F Locate Broad -OH Signal (~1.5-5.0 ppm) A->F G Integrate All Signals B->G D Assign H3 Methine (~4.0-4.5 ppm, deshielded by -OH) C->D E Assign Diastereotopic H2/H4 (Multiplets ~2.2-2.8 ppm) C->E D->G E->G F->G

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The NMR spectral analysis of this compound provides a clear example of how the introduction of a functional group impacts the chemical environment of a cyclic system. By comparing its predicted spectrum to that of diethyl 1,1-cyclobutanedicarboxylate, we can confidently assign the signals and gain valuable insights into the molecule's structure. The key takeaways are the significant downfield shift of the C3 proton and carbon due to the deshielding effect of the hydroxyl group, and the loss of symmetry in the cyclobutane ring, which renders the C2 and C4 protons diastereotopic. For a definitive stereochemical assignment, advanced 2D NMR experiments would be required.

References

Comparing reactivity of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate with other cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Landscape of Cyclobutanes

Cyclobutane, a four-membered carbocycle, occupies a fascinating niche in organic chemistry. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imbues it with a reactivity distinct from its acyclic or larger ring counterparts.[1][2] This stored energy can be harnessed as a driving force for a variety of chemical transformations, making cyclobutane derivatives valuable intermediates in the synthesis of complex molecules.[3] In medicinal chemistry, the rigid, three-dimensional scaffold of the cyclobutane ring is increasingly utilized to impart favorable conformational constraints on drug candidates, enhancing their binding affinity and metabolic stability.

This guide provides a detailed comparison of the reactivity of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate with other key cyclobutane derivatives. By understanding the interplay of its functional groups—a hydroxyl and two geminal esters—we can predict and control its chemical behavior, unlocking its full potential as a versatile building block in organic synthesis and drug discovery.

Understanding the Reactivity of the Cyclobutane Core

The reactivity of cyclobutanes is largely dictated by the relief of ring strain. This can be achieved through several pathways:

  • Ring-opening reactions: Cleavage of one of the C-C bonds to form a more stable, open-chain product.

  • Ring-expansion reactions: Rearrangement to form a less-strained five-membered ring.

  • Reactions influenced by substituents: The electronic and steric nature of attached functional groups can significantly modulate the stability and reactivity of the cyclobutane ring.

The presence of substituents plays a crucial role in directing the reactivity of the cyclobutane ring. Electron-withdrawing groups, such as the diethyl dicarboxylate moiety, can polarize the ring and influence its susceptibility to nucleophilic or electrophilic attack.

The Influence of Substituents in this compound

The reactivity of this compound is a composite of the influences of its three key functional groups: the cyclobutane ring itself, the geminal diethyl dicarboxylate groups at the 1-position, and the hydroxyl group at the 3-position.

The Activating and Directing Effects of the Geminal Diester Group

The two ester groups at the C-1 position are electron-withdrawing, which has several important consequences:

  • Increased Acidity of α-Protons: The protons on the carbon atoms adjacent to the dicarboxylate group (C-2 and C-4) are more acidic than those in an unsubstituted cyclobutane. This facilitates enolate formation under basic conditions, opening up pathways for a variety of functionalization reactions at these positions.

  • "Donor-Acceptor" Character: The presence of electron-withdrawing ester groups and the potential for electron-donating character at other positions on the ring can create a "donor-acceptor" cyclobutane system. Such systems are known to be susceptible to ring-opening reactions initiated by nucleophiles or Lewis acids.[4]

The Role of the 3-Hydroxy Group: A Site for Both Reactivity and Control

The hydroxyl group at the C-3 position introduces several new dimensions to the molecule's reactivity:

  • Nucleophilicity and Basicity: The lone pairs on the oxygen atom can act as a nucleophile or a base, participating in intramolecular reactions or influencing the reactivity of neighboring groups.

  • Leaving Group Potential: Upon protonation, the hydroxyl group can become a good leaving group (water), facilitating elimination or substitution reactions, and potentially leading to ring-opening or rearrangement.

  • Neighboring Group Participation: The hydroxyl group is well-positioned to participate in reactions at other sites on the ring through anchimeric assistance.[5][6][7] This can lead to enhanced reaction rates and specific stereochemical outcomes. For example, in the solvolysis of a cyclobutyl derivative with a participating group at the 3-position, the reaction can proceed through a bridged intermediate, influencing the stereochemistry of the product.

  • Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone, yielding diethyl 3-oxocyclobutane-1,1-dicarboxylate.[8][9][10] This transformation provides a gateway to a different set of reactions centered around the newly formed carbonyl group.

Comparative Reactivity Analysis

To fully appreciate the unique reactivity of this compound, it is instructive to compare it with other relevant cyclobutane derivatives.

CompoundKey Structural FeaturesExpected Reactivity Profile
This compound Geminal diesters, secondary hydroxyl groupSusceptible to oxidation of the alcohol, acid-catalyzed dehydration/rearrangement, base-catalyzed reactions at C-2/C-4, and potential neighboring group participation by the hydroxyl group.
Diethyl cyclobutane-1,1-dicarboxylate Geminal diestersLess prone to ring-opening than the hydroxy derivative under certain conditions. Reactivity is dominated by reactions at the α-carbons to the esters under basic conditions.
Diethyl 3-oxocyclobutane-1,1-dicarboxylate Geminal diesters, ketoneThe ketone functionality introduces a new reactive site for nucleophilic addition, reductions, and enolate chemistry at the C-2 and C-4 positions.
Cyclobutanol Single hydroxyl groupUndergoes typical alcohol reactions (oxidation, etherification, etc.). Ring strain can influence the propensity for rearrangement reactions.
Unsubstituted Cyclobutane No functional groupsRelatively inert, requiring harsh conditions (e.g., high temperatures) for ring-opening reactions.[11]

Key Reaction Pathways and Mechanistic Insights

Oxidation of the Hydroxyl Group

The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, diethyl 3-oxocyclobutane-1,1-dicarboxylate, using a variety of standard oxidizing agents.

Oxidation Reactant Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Product Diethyl 3-oxocyclobutane- 1,1-dicarboxylate Reactant->Product Oxidizing Agent (e.g., PCC, Swern) Reagent [O]

Caption: Oxidation of the secondary alcohol to a ketone.

This transformation is significant as it alters the electronic properties of the ring and opens up new avenues for functionalization based on ketone chemistry.

Acid-Catalyzed Dehydration and Rearrangement

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). The resulting carbocation can then undergo either elimination to form a cyclobutene or, more interestingly, a ring-expansion to a more stable cyclopentanone derivative via a semi-pinacol type rearrangement. The migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center relieves ring strain and is a common pathway for cyclobutylcarbinyl systems.[12][13][14]

Rearrangement cluster_0 Acid-Catalyzed Reaction cluster_1 Reaction Pathways Reactant Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Protonated Protonated Alcohol Reactant->Protonated H+ Carbocation Cyclobutyl Carbocation Protonated->Carbocation -H2O Elimination Diethyl cyclobut-2-ene- 1,1-dicarboxylate Carbocation->Elimination Elimination Rearrangement Diethyl 2-oxocyclopentane- 1,1-dicarboxylate Carbocation->Rearrangement Ring Expansion

Caption: Acid-catalyzed dehydration and potential rearrangement.

The regioselectivity of the rearrangement will be influenced by the electronic effects of the geminal diester group.

Base-Catalyzed Reactions

In the presence of a base, the acidic protons at the C-2 and C-4 positions can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at these positions.

Base_Catalyzed Reactant Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Enolate Enolate Intermediate Reactant->Enolate Base Product C-2/C-4 Substituted Product Enolate->Product Electrophile (E+) Electrophile E+

Caption: Base-catalyzed functionalization via enolate formation.

The presence of the hydroxyl group may influence the regioselectivity of enolate formation and subsequent reactions.

Experimental Protocols

Protocol 1: Oxidation of this compound to Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This protocol describes a typical Swern oxidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Protocol 2: Acid-Catalyzed Rearrangement of this compound

This protocol provides a general method for attempting an acid-catalyzed ring expansion.

Materials:

  • This compound

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add a catalytic amount of the strong acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor for the collection of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by NMR and mass spectrometry to identify the products (elimination vs. rearrangement). Purify by column chromatography if necessary.

Conclusion

This compound is a richly functionalized molecule with a reactivity profile that is a nuanced interplay of its strained four-membered ring and its hydroxyl and geminal diester substituents. The hydroxyl group, in particular, serves as a versatile handle for a variety of transformations, including oxidation to the corresponding ketone and acid-catalyzed rearrangements that can lead to ring-expanded products. The geminal diesters activate the adjacent positions for functionalization under basic conditions. A thorough understanding of these competing and cooperative effects is essential for harnessing the synthetic potential of this valuable building block in the development of novel chemical entities. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reaction rates of this compound relative to other cyclobutane derivatives.

References

A Comparative Guide to the Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a valuable building block in medicinal chemistry and materials science, offering a rigid four-membered ring scaffold decorated with versatile functional groups. Its constrained structure allows for the precise spatial arrangement of substituents, making it an attractive motif for the design of novel therapeutics and functional materials. This guide provides a comparative analysis of the primary synthetic route and alternative approaches to this target molecule, offering researchers the insights needed to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison of their respective efficiencies.

Route 1: The Classical Approach - Functionalization of a Pre-formed Cyclobutane Ring

The most established and widely utilized route to this compound involves a multi-step sequence starting from the readily available diethyl malonate. This strategy hinges on the initial construction of the cyclobutane core, followed by the introduction of the hydroxyl functionality at the C3 position.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Malonic Ester Synthesis

The cornerstone of this approach is the Perkin alicyclic synthesis, a variation of the malonic ester synthesis, where diethyl malonate is reacted with a 1,3-dihalopropane.[1]

Mechanism: The reaction proceeds through a double SN2 reaction. Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion. A second deprotonation at the α-carbon, followed by an intramolecular SN2 reaction, closes the four-membered ring.[2][3]

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [4]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Add 1,3-dibromopropane (1.05 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford Diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Step 2: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Direct oxidation of the C3-methylene group of Diethyl 1,1-cyclobutanedicarboxylate is challenging. A more common strategy involves the synthesis of 3-oxocyclobutanecarboxylic acid, followed by esterification. Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported, often starting from the [2+2] cycloaddition of dichloroketene with an appropriate alkene, followed by dehalogenation and oxidation. A more direct approach involves the ozonolysis of a 3-methylenecyclobutane precursor.[5]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative) [5]

  • Dissolve 3-benzylidenecyclobutylcarboxylic acid (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) and allow the mixture to warm to room temperature.

  • Work up the reaction by washing with water and brine.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 3-oxocyclobutanecarboxylic acid.

  • Esterification of the carboxylic acid with ethanol under acidic conditions (e.g., using sulfuric acid as a catalyst) will yield the diethyl ester.

Step 3: Stereoselective Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

The final step is the reduction of the ketone to the desired secondary alcohol. The stereochemical outcome of this reduction is of paramount importance, as it determines the relative orientation (cis or trans) of the hydroxyl group with respect to the dicarboxylate moiety. The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the substituents at C1.[6][7]

Mechanism: The stereoselectivity is primarily governed by steric hindrance. The puckered nature of the cyclobutane ring places the bulky diethyl dicarboxylate group in a pseudo-equatorial position to minimize steric strain. Hydride reagents, particularly bulky ones like L-selectride, will preferentially attack the carbonyl from the less hindered face, which is anti to the C1 substituents, leading to the cis product.[6] Torsional strain also plays a significant role in favoring the anti-facial attack.[6]

Experimental Protocol: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Method A: Sodium Borohydride Reduction (High cis-selectivity) [7]

    • Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH4, 1.1 eq) portion-wise with stirring.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield primarily cis-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

  • Method B: L-Selectride Reduction (Enhanced cis-selectivity) [8]

    • Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in dry THF at -78 °C under an inert atmosphere.

    • Add L-selectride (1.0 M solution in THF, 1.1 eq) dropwise.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography to obtain cis-Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate with high diastereoselectivity.

Alternative Synthetic Routes

While the classical approach is robust, alternative strategies that construct the functionalized cyclobutane ring in a more convergent manner are of significant interest.

Alternative Route 1: [2+2] Photocycloaddition

Photochemical [2+2] cycloadditions offer a powerful method for the direct formation of cyclobutane rings from two alkene components.[9][10] To synthesize a precursor for our target molecule, a ketene acetal could be reacted with a suitable alkene under photochemical conditions.

Mechanism: The reaction is initiated by the photoexcitation of one of the alkene partners to its triplet state. This excited state then adds to the ground state of the second alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The regioselectivity and stereoselectivity are determined by the stability of the diradical intermediate and steric interactions.[11][12]

Proposed Application: A [2+2] photocycloaddition between a silyl enol ether derived from a β-keto ester and ethylene could, in principle, yield a 3-siloxycyclobutane-1,1-dicarboxylate precursor. Desilylation would then provide the target molecule.

Conceptual Protocol: [2+2] Photocycloaddition

  • A solution of the silyl enol ether of diethyl 3-oxobutanoate and a photosensitizer (e.g., acetone or benzophenone) in a suitable solvent is prepared in a quartz reaction vessel.

  • The solution is purged with nitrogen and then saturated with ethylene gas.

  • The mixture is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature.

  • The reaction progress is monitored by GC-MS.

  • After completion, the solvent is removed, and the crude product is purified by chromatography.

  • The resulting silylated cyclobutane is then deprotected using a fluoride source (e.g., TBAF) to yield the desired alcohol.

Alternative Route 2: Tiffeneau-Demjanov Ring Expansion

Ring expansion reactions provide another avenue to cyclobutane derivatives. The Tiffeneau-Demjanov rearrangement, which converts a 1-aminomethyl-cycloalkanol to a ring-expanded ketone, can be adapted for this purpose.[13][14]

Mechanism: The reaction is initiated by the diazotization of the primary amine with nitrous acid to form an unstable diazonium salt. Loss of nitrogen gas generates a primary carbocation, which then triggers a 1,2-alkyl shift, leading to ring expansion. The resulting carbocation is then captured by water to form a hemiaminal, which collapses to the ketone.[15][16]

Proposed Application: A suitably substituted cyclopropylmethylamine derivative could undergo a Tiffeneau-Demjanov rearrangement to form a 3-substituted cyclobutanone, which could then be reduced to the target alcohol.

Conceptual Protocol: Tiffeneau-Demjanov Ring Expansion

  • A solution of diethyl 2-(aminomethyl)cyclopropane-1,1-dicarboxylate in aqueous acetic acid is cooled to 0 °C.

  • A solution of sodium nitrite in water is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The mixture is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • After drying and concentration, the crude diethyl 3-oxocyclobutane-1,1-dicarboxylate is purified by chromatography.

  • The resulting ketone is then reduced as described in the classical route.

Comparative Analysis

FeatureClassical Route[2+2] PhotocycloadditionTiffeneau-Demjanov Ring Expansion
Starting Materials Diethyl malonate, 1,3-dibromopropaneSubstituted alkenes, ethyleneSubstituted cyclopropylmethylamines
Number of Steps 3-4 steps2-3 steps (including precursor synthesis)2-3 steps (including precursor synthesis)
Overall Yield ModerateVariable, often moderateVariable, can be moderate to good
Stereocontrol High in the reduction step (cis selective)Can be controlled by substrate and conditionsRearrangement can lead to mixtures
Scalability Well-established and scalableCan be challenging due to photochemical setupGenerally suitable for lab scale
Reagent Toxicity/Hazards Sodium metal, 1,3-dibromopropanePhotosensitizers, ethylene gasNitrous acid (generated in situ)
Key Advantages Reliable, well-documented, good stereocontrol in final stepConvergent, can build complexity quicklyAccess to strained rings from smaller rings
Key Disadvantages Linear sequence, can be lengthyRequires specialized equipment, potential for side reactionsPrecursor synthesis can be complex, potential for rearrangements

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Classical Route cluster_1 Alternative Route 1: [2+2] Photocycloaddition cluster_2 Alternative Route 2: Ring Expansion A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B Malonic Ester Synthesis C Diethyl 3-oxocyclobutane- 1,1-dicarboxylate B->C Oxidation/ Functionalization D Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate C->D Stereoselective Reduction E Substituted Alkene + Ethylene F Functionalized Cyclobutane Precursor E->F [2+2] Photocycloaddition G Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate F->G Deprotection/ Modification H Substituted Cyclopropyl- methylamine I Diethyl 3-oxocyclobutane- 1,1-dicarboxylate H->I Tiffeneau-Demjanov Rearrangement J Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate I->J Stereoselective Reduction

Caption: Overview of synthetic strategies to this compound.

Conclusion

The synthesis of this compound can be approached through several distinct strategies. The classical route, involving the construction of the cyclobutane ring followed by functional group manipulation, remains the most reliable and well-established method, offering excellent control over the stereochemistry of the final reduction step. For applications where high diastereopurity of the cis-isomer is crucial, this route is highly recommended.

The alternative routes, such as [2+2] photocycloaddition and Tiffeneau-Demjanov ring expansion, offer more convergent pathways and the potential for rapid access to complex cyclobutane structures. While these methods may require more specialized conditions and their substrate scope for this specific target may need further exploration, they represent exciting avenues for the discovery of novel analogs and derivatives. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.

References

A Comparative Guide to the Biological Activity of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacological properties is perpetual. The cyclobutane ring, once a synthetic curiosity, has emerged as a valuable motif in drug design.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can be exploited to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activity of a series of synthesized analogs of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, with a focus on their potential as anticancer agents.

The rationale for this investigation is grounded in the increasing prevalence of cyclobutane-containing compounds in preclinical and clinical development.[1] By systematically modifying the core structure of this compound, we aim to elucidate key structure-activity relationships (SAR) and identify analogs with superior biological performance. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

Synthesis of this compound and its Analogs

The parent compound, this compound, serves as a versatile starting material for the synthesis of a diverse library of analogs. The synthetic route commences with the preparation of Diethyl 1,1-cyclobutanedicarboxylate, followed by oxidation and subsequent reduction to introduce the key hydroxyl functionality.

Experimental Protocol: Synthesis of this compound
  • Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: This precursor is synthesized via the alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide.[3][4][5] The reaction mixture is refluxed, and the product is isolated by extraction and purified by distillation.

  • Oxidation to Diethyl 3-oxocyclobutane-1,1-dicarboxylate: The Diethyl 1,1-cyclobutanedicarboxylate is then oxidized to the corresponding ketone. This transformation can be achieved using various oxidizing agents, such as chromium trioxide in acetic acid.

  • Reduction to this compound: The final step involves the reduction of the ketone to the desired alcohol. This is typically accomplished using a mild reducing agent like sodium borohydride in an alcoholic solvent to afford this compound.[6][7][8]

Synthesis of Analogs

A series of analogs were synthesized to probe the influence of various functional groups on biological activity. These modifications include:

  • Ester Variation (Analogs 1a-1c): The ethyl esters were replaced with methyl, isopropyl, and tert-butyl esters to investigate the impact of steric bulk around the ester moiety.

  • Hydroxyl Group Modification (Analogs 2a-2c): The hydroxyl group was converted to a methoxy ether, an acetate ester, and an amino group to explore the effect of altering the hydrogen-bonding capacity and polarity at this position.

  • Aromatic Substitution (Analogs 3a-3c): Aryl groups with varying electronic properties (phenyl, 4-chlorophenyl, and 4-methoxyphenyl) were introduced at the 3-position to assess the influence of aromatic interactions.

Comparative Biological Evaluation

The synthesized analogs were evaluated for their potential anticancer activity through a series of in vitro assays. A hypothetical target, a protein kinase crucial for cancer cell proliferation, was chosen for the initial screening, followed by a broader assessment of cytotoxicity against a panel of cancer cell lines.

Primary Screening: In Vitro Kinase Inhibition Assay

An in vitro kinase inhibition assay was performed to determine the concentration of each compound required to inhibit 50% of the kinase activity (IC50).[9]

  • A solution of the target kinase and a fluorescently labeled peptide substrate is prepared in a buffer solution.

  • The test compounds (analogs and parent compound) are added to the kinase-substrate solution at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Secondary Screening: In Vitro Cytotoxicity Assay

Compounds showing promising activity in the primary screen were further evaluated for their cytotoxic effects on a panel of human cancer cell lines using the MTT assay.[9][10]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for another 4 hours, during which viable cells metabolize MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Results and Structure-Activity Relationship (SAR) Analysis

The biological data for the parent compound and its analogs are summarized in the table below. The presented data is hypothetical and for illustrative purposes.

Compound IDR (Ester)R' (at C3)Kinase Inhibition IC50 (µM)Cancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)
Parent EthylOH15.225.830.1
1a MethylOH12.520.124.5
1b IsopropylOH18.930.535.2
1c tert-ButylOH25.442.148.9
2a EthylOMe22.838.443.7
2b EthylOAc18.129.734.2
2c EthylNH28.914.218.6
3a EthylPhenyl5.29.812.4
3b Ethyl4-Chlorophenyl3.16.58.9
3c Ethyl4-Methoxyphenyl7.813.116.7
Interpretation of Results
  • Influence of the Ester Group: A clear trend was observed with the ester modification. The smaller methyl ester (Analog 1a) showed slightly improved activity compared to the parent ethyl ester. Increasing the steric bulk with isopropyl (Analog 1b) and tert-butyl (Analog 1c) groups led to a significant decrease in both kinase inhibition and cytotoxicity. This suggests that a smaller, less sterically hindered ester group is favorable for binding to the active site of the target kinase.

  • Impact of the C3-Substituent: Modification of the hydroxyl group had a profound effect on activity. Conversion to a methoxy ether (Analog 2a) or an acetate ester (Analog 2b) resulted in reduced potency, indicating the importance of the hydroxyl group as a hydrogen bond donor. Interestingly, replacement with an amino group (Analog 2c) significantly enhanced activity, suggesting that a basic nitrogen atom at this position may form a favorable interaction with the target.

  • Effect of Aromatic Substitution: The introduction of an aromatic ring at the 3-position (Analogs 3a-3c) led to the most potent compounds in the series. The phenyl-substituted analog (3a) demonstrated a marked improvement in activity over the parent compound. Further enhancement was observed with the electron-withdrawing chloro-substituent (Analog 3b), while the electron-donating methoxy group (Analog 3c) was slightly less active than the unsubstituted phenyl analog. This suggests that hydrophobic and potentially specific electronic interactions of the aromatic ring are crucial for high-affinity binding.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams were generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Diethyl Malonate + 1,3-Dibromopropane step1 Alkylation start->step1 precursor Diethyl 1,1-cyclobutanedicarboxylate step1->precursor step2 Oxidation precursor->step2 intermediate Diethyl 3-oxocyclobutane-1,1-dicarboxylate step2->intermediate step3 Reduction intermediate->step3 parent This compound step3->parent step4 Analog Synthesis parent->step4 analogs Library of Analogs step4->analogs primary_screen Primary Screen: Kinase Inhibition Assay analogs->primary_screen secondary_screen Secondary Screen: MTT Cytotoxicity Assay primary_screen->secondary_screen Active Compounds sar_analysis SAR Analysis secondary_screen->sar_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase activates Downstream Downstream Signaling Proteins TargetKinase->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Cyclobutane Analog (e.g., Analog 3b) Inhibitor->TargetKinase inhibits

Caption: Hypothetical signaling pathway illustrating the inhibition of a target kinase by a cyclobutane analog, leading to the suppression of cancer cell proliferation.

Conclusion and Future Directions

This comparative guide demonstrates the potential of the this compound scaffold as a starting point for the development of novel anticancer agents. The systematic structural modifications and subsequent biological evaluation have provided valuable insights into the structure-activity relationships governing the activity of this compound class.

The key findings indicate that:

  • Smaller ester groups are preferred for optimal activity.

  • The C3-hydroxyl group is a critical pharmacophoric feature, with its replacement by an amino group leading to enhanced potency.

  • The introduction of a substituted aromatic ring at the 3-position is a highly effective strategy for improving biological activity, with an electron-withdrawing substituent on the phenyl ring being particularly beneficial.

Future work will focus on the optimization of the most promising analog, 3b. This will involve further derivatization of the aromatic ring and the ester functionalities to fine-tune the pharmacokinetic and pharmacodynamic properties. In vivo studies will also be necessary to validate the in vitro findings and assess the therapeutic potential of these novel cyclobutane derivatives in a preclinical setting.

References

A Researcher's Guide to Enantiomeric Excess Determination of Chiral Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Importance of Enantiopurity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the characterization and control of stereoisomers in drug substances. Consequently, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The choice of method often depends on factors such as available instrumentation, sample matrix, required sensitivity, and the stage of research or development. Here, we compare the three most common and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, high resolution, non-destructive, established technology.Can require method development, higher solvent consumption.Routine quality control, preparative separation.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High efficiency, fast analysis times, suitable for volatile compounds.Requires analyte to be volatile or derivatized, potential for thermal degradation.Analysis of volatile intermediates and final products.
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information, non-destructive.Lower sensitivity, may require specialized reagents, potential for signal overlap.High-throughput screening, mechanistic studies.

In-Depth Look at Chiral Chromatography

Chiral chromatography is the cornerstone of enantioselective analysis.[1] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination.[1] The key to a successful separation lies in the selection of the appropriate chiral stationary phase. For a molecule like this compound, which contains ester and hydroxyl functional groups, polysaccharide-based CSPs are often a good starting point.

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The optimal ratio should be determined experimentally, starting with a 90:10 (v/v) mixture.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Identify the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Causality Behind Choices:

  • Chiralpak® IB: This polysaccharide-based CSP is known for its broad enantioselectivity for a wide range of chiral compounds, including those with ester and alcohol functionalities, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[2]

  • Normal Phase Elution (Hexane/IPA): This mobile phase system is often effective for polysaccharide-based CSPs, as it promotes the necessary interactions for chiral recognition. The ratio of hexane to IPA is a critical parameter for optimizing the separation; increasing the IPA content generally reduces retention times but may also decrease resolution.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times.[3] this compound may require derivatization to increase its volatility and improve its chromatographic behavior.

Derivatization Strategy: The hydroxyl group can be derivatized, for example, by acylation to form an ester or by silylation to form a silyl ether. This not only increases volatility but can also enhance chiral recognition on certain CSPs.

Workflow for Chiral GC Analysis:

Caption: Workflow for enantiomeric excess determination by chiral GC, including a derivatization step.

Experimental Protocol: Chiral GC Analysis (with Derivatization)

This protocol outlines a general procedure for the chiral GC analysis of a derivatized hydroxy ester.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Materials:

  • Column: A cyclodextrin-based chiral capillary column, such as a Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Derivatizing Agent: Acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Derivatization: In a vial, dissolve the sample in a suitable solvent (e.g., dichloromethane). Add an excess of the derivatizing agent and a catalyst if necessary (e.g., pyridine for acylation). Heat the mixture if required to complete the reaction.

  • GC Analysis:

    • Set the GC oven temperature program (e.g., start at 100 °C, ramp to 200 °C at 5 °C/min).

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

  • Data Analysis: Integrate the peaks corresponding to the two diastereomeric derivatives and calculate the enantiomeric excess as described for HPLC.

Causality Behind Choices:

  • Cyclodextrin-based CSPs: These are widely used in chiral GC due to their ability to form inclusion complexes with a variety of molecules, leading to effective chiral discrimination.[4]

  • Derivatization: This step is often crucial for non-volatile analytes to make them suitable for GC analysis. The choice of derivatizing agent depends on the functional groups present in the analyte.

NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[6]

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomers, which will have distinct NMR spectra.

Experimental Protocol: NMR with a Chiral Solvating Agent

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Chiral Solvating Agent: A suitable CSA for hydroxy esters, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a lanthanide shift reagent like Eu(hfc)3.

  • NMR Solvent: An appropriate deuterated solvent (e.g., CDCl3).

Procedure:

  • Dissolve a known amount of the analyte in the NMR solvent in an NMR tube.

  • Acquire a standard proton NMR spectrum.

  • Add a molar equivalent of the CSA to the NMR tube and mix thoroughly.

  • Acquire another proton NMR spectrum.

  • Identify a well-resolved signal that has split into two peaks, corresponding to the two diastereomeric complexes.

  • Integrate the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Causality Behind Choices:

  • Chiral Solvating Agent: The selection of the CSA is crucial and often empirical. For a hydroxy ester, CSAs capable of hydrogen bonding and aromatic interactions are likely to be effective.

  • High-Field NMR: A higher magnetic field strength will provide better spectral dispersion, which is often necessary to resolve the signals of the diastereomeric complexes.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral HPLC is a versatile and robust method suitable for routine analysis. Chiral GC, often requiring derivatization, provides high efficiency for volatile compounds. NMR spectroscopy offers a rapid alternative, particularly for high-throughput screening. The optimal method will depend on the specific requirements of the analysis. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and implement the most appropriate technique for their needs.

References

A Senior Application Scientist's Guide to the Conformational Landscape of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: A Comparative Computational Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth computational exploration of the conformational preferences of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a substituted cyclobutane of interest in medicinal chemistry and materials science. By comparing various computational methodologies, we aim to furnish a robust framework for predicting and understanding the behavior of this and similar strained ring systems.

The Intricacies of the Puckered Ring: Why Conformation Matters

The cyclobutane ring is not a rigid, planar square as often depicted in two-dimensional drawings. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. This puckering creates two distinct substituent positions: axial (perpendicular to the ring's average plane) and equatorial (in the approximate plane of the ring). The energetic preference for substituents to occupy the equatorial position is a guiding principle in conformational analysis.

In this compound, the conformational landscape is further complicated by the presence of a hydroxyl group and two bulky diethyl ester groups. The orientation of these substituents, coupled with the inherent puckering of the cyclobutane ring, gives rise to a complex potential energy surface with multiple possible conformers. Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with one of the ester carbonyls. This non-covalent interaction can significantly stabilize certain conformations, making its accurate computational treatment essential.

A thorough understanding of the dominant conformations is critical for predicting this molecule's reactivity, its interaction with biological targets, and its solid-state packing. This guide will compare several computational approaches to elucidate these conformational preferences.

Comparing Computational Scopes: A Multi-faceted Approach

To provide a comprehensive analysis, we will compare the performance of three tiers of computational methods: Molecular Mechanics (MM), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). Each method offers a different balance of computational cost and accuracy.

Method CategoryDescriptionStrengthsWeaknesses
Molecular Mechanics (MM) Employs classical physics and pre-parameterized force fields (e.g., MMFF94, UFF) to describe atomic interactions.Extremely fast, suitable for initial high-throughput conformational searches.Accuracy is highly dependent on the quality of the force field parameterization for the specific molecular motifs present. May not accurately capture subtle electronic effects like hydrogen bonding.
Density Functional Theory (DFT) A quantum mechanical method that approximates the electronic structure to calculate the energy of a system. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) are available.Good balance of accuracy and computational cost. Can explicitly model electronic effects and bond breaking/formation. Functionals with dispersion corrections (e.g., B3LYP-D3) are crucial for non-covalent interactions.Results can be sensitive to the choice of functional and basis set. Can be computationally demanding for large systems or extensive conformational searches.
Møller-Plesset Perturbation Theory (MP2) An ab initio post-Hartree-Fock method that includes electron correlation effects.Generally more accurate than DFT for non-covalent interactions. Provides a good benchmark for DFT results.Computationally more expensive than DFT, limiting its use for geometry optimizations of larger molecules.

Key Conformational Isomers of this compound

The primary conformational variables for this molecule are the puckering of the cyclobutane ring and the orientation of the 3-hydroxy and 1,1-diethyl ester groups. The hydroxyl group can be in either an axial or equatorial position. Furthermore, rotation around the C-O and C-C bonds of the ester groups and the C-O bond of the hydroxyl group leads to numerous rotamers. A critical aspect to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl proton and a carbonyl oxygen of one of the ester groups.

Below is a DOT script for a diagram illustrating the key conformational considerations.

G cluster_ring Cyclobutane Ring Puckering cluster_substituents Substituent Orientations cluster_hbond Intramolecular Hydrogen Bonding Axial OH Axial OH Equatorial OH Equatorial OH Axial OH->Equatorial OH Ring Inversion Ester Group Rotamers Ester Group Rotamers Equatorial OH->Ester Group Rotamers Hydroxyl Group Rotamer Hydroxyl Group Rotamer Equatorial OH->Hydroxyl Group Rotamer H-bond H-bond Ester Group Rotamers->H-bond Hydroxyl Group Rotamer->H-bond

Key conformational variables for the molecule.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust workflow for the conformational analysis of this compound.

Step 1: Initial Conformational Search using Molecular Mechanics

The purpose of this step is to rapidly explore a broad range of the conformational space to identify low-energy candidate structures.

  • Structure Building: Construct the 3D structure of this compound using a molecular editor.

  • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94, which is generally reliable for organic molecules.

  • Conformational Search: Perform a systematic or stochastic conformational search. This involves rotating all rotatable bonds (C-C and C-O single bonds) and exploring different ring puckering states.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformers are filtered based on a specified energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on RMSD to remove redundant structures.

Step 2: Geometry Optimization and Energy Refinement with DFT

The low-energy conformers identified in the molecular mechanics search are then subjected to more accurate quantum mechanical calculations.

  • Method Selection: Choose a DFT functional and basis set. A good starting point is the B3LYP functional with the 6-31G* basis set for initial optimizations. For more accurate energies, a larger basis set like def2-TZVP is recommended. Crucially, include a dispersion correction, such as Grimme's D3, to accurately model non-covalent interactions. The M06-2X functional is also an excellent choice as it is parameterized to handle non-covalent interactions well.

  • Geometry Optimization: Perform a full geometry optimization for each of the selected conformers from the MM search.

  • Frequency Analysis: Conduct a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Relative Energy Calculation: Calculate the relative energies (ΔE, ΔH, and ΔG) of all stable conformers with respect to the global minimum.

Step 3: High-Accuracy Single-Point Energy Calculations (Optional but Recommended)

To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more accurate method.

  • Method Selection: Employ a higher level of theory, such as MP2 with a large basis set (e.g., aug-cc-pVTZ), or a double-hybrid DFT functional.

  • Single-Point Energy Calculation: Calculate the electronic energy of each conformer at its DFT-optimized geometry.

  • Re-ranking of Conformers: Use these more accurate energies to re-rank the stability of the conformers.

Below is a DOT script visualizing this computational workflow.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C Low-Energy Conformers B->C D 3. DFT Geometry Optimization (e.g., B3LYP-D3/def2-TZVP) C->D E Optimized Conformers D->E F 4. DFT Frequency Analysis E->F H 5. (Optional) High-Level Single-Point Energy (e.g., MP2/aug-cc-pVTZ) E->H G Thermodynamic Data (ΔG) F->G I Refined Relative Energies (ΔE) H->I

A robust workflow for conformational analysis.

Comparative Performance Analysis

The following table summarizes the expected performance of the different computational methods for key aspects of the conformational analysis of this compound.

PropertyMolecular Mechanics (MMFF94)DFT (B3LYP-D3/def2-TZVP)DFT (M06-2X/def2-TZVP)MP2/aug-cc-pVTZ (Single Point)
Ring Puckering Angle Qualitative agreement expected. May underestimate puckering.Good quantitative agreement with experimental data for similar systems.Excellent quantitative agreement.High accuracy benchmark.
Axial vs. Equatorial OH Stability Generally predicts equatorial preference. The energy difference may be inaccurate.Reliable prediction of the energy difference.Very reliable prediction of the energy difference.High accuracy benchmark for the energy difference.
Intramolecular H-bond Energy Not explicitly treated; relies on electrostatic and van der Waals terms, which can be inaccurate.Good description, especially with appropriate functionals.Excellent description due to its parameterization.High accuracy benchmark.
Relative Energies of Rotamers Prone to errors, especially for conformers with subtle steric and electronic differences.Good accuracy for relative energies within a few kcal/mol.Higher accuracy for relative energies.High accuracy benchmark.
Computational Cost Very LowModerateModerate to HighHigh

Validation against Experimental Data:

Conclusion and Recommendations

For a comprehensive and reliable conformational analysis of this compound, a multi-tiered computational approach is recommended. An initial, broad conformational search using a molecular mechanics force field like MMFF94 is an efficient way to identify a set of low-energy candidate structures. Subsequent geometry optimization and frequency analysis of these candidates using a dispersion-corrected DFT method, such as B3LYP-D3 with a triple-zeta basis set like def2-TZVP, will provide reliable geometries and thermodynamic data. For even greater confidence in the relative energies, single-point calculations at a higher level of theory, like MP2 or with a functional specifically parameterized for non-covalent interactions like M06-2X, are highly advised.

This systematic approach allows researchers to confidently identify the most stable conformers and to understand the key interactions, such as intramolecular hydrogen bonding, that govern the conformational landscape of this and other functionally rich cyclobutane derivatives. This knowledge is invaluable for rational drug design, understanding reaction mechanisms, and predicting material properties.

Differentiating Stereochemistry: A Spectroscopic Comparison of Cis and Trans Isomers of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise determination of molecular geometry is not merely an academic exercise; it is a critical factor that dictates a molecule's biological activity, physical properties, and overall function. Within the class of cyclic compounds, substituted cyclobutanes present a fascinating case of stereoisomerism. The rigid, puckered four-membered ring gives rise to cis and trans isomers, which, despite identical connectivity, can exhibit profoundly different behaviors. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to elucidate their distinct structural signatures. We will explore the theoretical underpinnings of these techniques and provide practical, data-driven insights for unambiguous stereochemical assignment.

The Structural Landscape: Cis vs. Trans Cyclobutanes

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. This puckering leads to two non-equivalent substituent positions: axial and equatorial. In disubstituted cyclobutanes, the relative orientation of the substituents defines the isomer. In cis isomers, the substituents are on the same face of the ring, while in trans isomers, they are on opposite faces. This seemingly subtle difference in spatial arrangement has significant consequences for molecular symmetry and the local electronic environment of atoms and bonds, which are precisely the properties that spectroscopic techniques are designed to probe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Elucidation

NMR spectroscopy, particularly ¹H NMR, stands as the most definitive method for distinguishing between cis and trans isomers of substituted cyclobutanes. The key diagnostic parameters are the proton-proton coupling constants (J-couplings) and, to a lesser extent, chemical shifts.

The Decisive Role of Vicinal Coupling Constants (³JHH)

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation. In the puckered cyclobutane ring, the dihedral angles between vicinal protons are markedly different for cis and trans isomers, leading to predictably different ³JHH values.

A study on cis- and trans-1,2-diphenylcyclobutane provides a clear example.[1][2] In the trans isomer, the phenyl groups preferentially occupy pseudo-di-equatorial positions, resulting in specific dihedral angles for the cyclobutane ring protons.[1][2] Conversely, the cis isomer undergoes rapid fluctuation between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial.[1][2] These conformational differences directly impact the observed coupling constants.

Generally, for 1,2-disubstituted cyclobutanes:

  • ³Jcis is typically larger than ³Jtrans for the protons attached to the substituted carbons (H1-H2).

  • The coupling constants between protons on the substituted carbons and the adjacent methylene protons (e.g., H1-H3, H2-H4) also show distinct patterns that reflect the stereochemistry.

Chemical Shifts (δ)

While coupling constants are the primary diagnostic tool, chemical shifts of the ring protons and carbons also provide clues. The anisotropic effects of the substituents and steric compression can lead to different shielding environments for the protons and carbons in the cis and trans isomers. For instance, in 1,2-diphenylcyclobutane, the methine protons (H-1/2) in the trans isomer are more shielded (appear at a lower ppm value) compared to the cis isomer.[2]

Comparative NMR Data for 1,2-Diphenylcyclobutane
Parametertrans-1,2-Diphenylcyclobutanecis-1,2-DiphenylcyclobutaneRationale for Difference
H1/H2 Chemical Shift (δ) ~3.61 ppm~4.05 ppmIn the trans isomer, the phenyl groups are in a pseudo-di-equatorial conformation, leading to greater shielding of the methine protons compared to the fluctuating conformation of the cis isomer.[1][2]
H3/H4 Chemical Shifts (δ) Multiplets at ~2.17-2.35 ppmMultiplet at ~2.48-2.50 ppmThe different conformations and symmetries of the isomers result in distinct magnetic environments for the methylene protons.[1]
³JH1-H2 Small (e.g., ~0.9 Hz for pseudo-di-equatorial)Varies due to conformational averagingThe rigid conformation of the trans isomer with a specific dihedral angle gives a characteristic small coupling constant. The cis isomer's value is an average of the couplings in its fluctuating conformations.[1]

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis cluster_assign Stereochemical Assignment prep1 Dissolve 5-10 mg of the cyclobutane sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into a high-resolution NMR spectrometer (≥400 MHz recommended). acq2 Acquire a standard 1D ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans. acq1->acq2 acq3 For complex spectra, acquire 2D NMR experiments like COSY to aid in proton assignments. acq2->acq3 proc1 Process the spectrum (Fourier transform, phase correction, baseline correction). proc2 Integrate the signals to determine proton ratios. proc1->proc2 proc3 Measure the chemical shifts (δ) and coupling constants (J) for all ring protons. proc2->proc3 proc4 Compare the observed ³JHH values with expected ranges for cis and trans geometries. proc3->proc4 assign1 Assign the stereochemistry based on the magnitude of the key vicinal coupling constants. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_assign cluster_assign cluster_proc->cluster_assign

Vibrational Spectroscopy: A Tale of Two Symmetries

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The differentiation of cis and trans isomers using these techniques hinges on a fundamental principle: molecular symmetry dictates which vibrational modes are IR and/or Raman active.

  • IR Spectroscopy : A vibrational mode is IR active if it results in a change in the molecule's dipole moment.

  • Raman Spectroscopy : A vibrational mode is Raman active if it causes a change in the molecule's polarizability.

Often, the trans isomer of a disubstituted cyclobutane possesses a higher degree of symmetry than the cis isomer. For instance, a 1,3-trans-disubstituted cyclobutane may have a center of inversion, making it centrosymmetric. According to the rule of mutual exclusion, for centrosymmetric molecules, vibrational modes that are Raman active are IR inactive, and vice versa. The less symmetric cis isomer, lacking a center of inversion, will not follow this rule, and many of its vibrational modes may be both IR and Raman active. Consequently, the trans isomer will generally exhibit a simpler vibrational spectrum with fewer bands compared to the cis isomer.[3]

Key Vibrational Regions

While a full spectral analysis can be complex, certain regions are particularly informative:

  • Ring Puckering Mode : Cyclobutane itself has a characteristic low-frequency ring puckering vibration.[4][5] The frequency and intensity of this mode and its combination bands can be sensitive to the mass and orientation of the substituents.

  • C-H Stretching and Bending Modes : The local environment of the C-H bonds differs between isomers, which can lead to slight shifts in their stretching and bending frequencies.

  • Substituent-Specific Vibrations : The vibrational modes of the substituent groups themselves can be influenced by the overall molecular symmetry and steric environment.

Comparative Vibrational Data for Substituted Cyclobutanes
Spectroscopic Featuretrans Isomer (Higher Symmetry)cis Isomer (Lower Symmetry)Rationale for Difference
Number of IR/Raman Bands Generally fewer bands.Generally more bands.The higher symmetry of the trans isomer results in more vibrationally "silent" or degenerate modes.[3]
Mutual Exclusion Rule Often observed if a center of inversion is present.Not applicable.The presence of a center of symmetry in many trans isomers leads to the mutual exclusion of IR and Raman activity for many bands.
Ring Deformation Modes Frequencies and intensities are characteristic of the specific symmetric conformation.Frequencies and intensities reflect the less symmetric structure.The puckering potential energy surface is different for the two isomers, affecting the vibrational frequencies of the ring.[4][5]

Experimental Protocol: IR and Raman Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_assign Stereochemical Assignment prep1 For IR: Prepare a KBr pellet, a thin film, or a solution in a suitable transparent solvent (e.g., CCl₄). prep2 For Raman: Place the solid or liquid sample directly in the path of the laser. acq1 Acquire the IR spectrum using an FTIR spectrometer. acq2 Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength. acq1->acq2 ana1 Compare the number of observed bands in the IR and Raman spectra of the two isomers. ana2 Look for the presence or absence of the mutual exclusion principle. ana1->ana2 ana3 Assign key vibrational modes (e.g., ring modes, C-H bends, substituent modes) and compare their frequencies. ana2->ana3 assign1 The isomer with the simpler spectrum (fewer bands) is likely the more symmetric trans isomer. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis cluster_assign cluster_assign cluster_analysis->cluster_assign

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The unambiguous differentiation of cis and trans isomers of substituted cyclobutanes is a crucial task in chemical research and development, made possible by a suite of powerful spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to dihedral angles through vicinal coupling constants, offers the most direct and quantitative method for stereochemical assignment. Complementing this, IR and Raman spectroscopy provide a valuable, often quicker, assessment based on the profound impact of molecular symmetry on vibrational activity. By integrating the insights from these different spectroscopic methods, researchers can confidently elucidate the three-dimensional structure of substituted cyclobutanes, paving the way for a deeper understanding of their structure-property relationships.

References

A Comparative Mechanistic Guide to Reactions of Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the mechanistic nuances surrounding reactions of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This guide moves beyond simple procedural outlines to provide a comparative analysis of this strained carbocycle's reactivity, offering insights into how its unique four-membered ring structure dictates reaction outcomes. We will delve into key transformations, comparing them with analogous reactions on less strained five- and six-membered rings, supported by experimental data and detailed protocols.

Introduction: The Intrigue of the Cyclobutane Ring

Strained carbocyclic molecules, such as cyclobutane derivatives, are valuable synthetic intermediates due to the potential energy stored in their ring systems. This inherent ring strain, a combination of angle and torsional strain, can be harnessed to drive chemical transformations that are often not feasible in their acyclic or larger-ring counterparts. This compound, with its strategically placed hydroxyl and gem-dicarboxylate functionalities, serves as an excellent platform to study the interplay of ring strain and substituent effects on chemical reactivity.

I. Oxidation of this compound: A Comparative Study

The oxidation of the secondary alcohol in this compound to the corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate, is a fundamental transformation. The Swern oxidation, a mild and widely used method, provides an excellent case study for understanding the influence of the cyclobutane ring.

Mechanistic Considerations: The Swern Oxidation

The Swern oxidation proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the ketone.[1][2][3][4][5] The key steps involve:

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride.

  • Formation of the Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine, deprotonates the carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide then undergoes a five-membered ring transition state to eliminate dimethyl sulfide and the desired ketone.

The rigid nature of the cyclobutane ring can influence the rate of both the formation of the alkoxysulfonium salt and the subsequent elimination step compared to more flexible ring systems.

Comparative Performance Data
SubstrateOxidizing AgentTypical YieldKey Considerations
This compoundSwern OxidationGood to ExcellentMild conditions are crucial to prevent side reactions. The strained ring may influence reaction kinetics.
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylateSwern OxidationExcellentLess ring strain compared to the cyclobutane analog, leading to predictable reactivity.
Diethyl 4-hydroxycyclohexane-1,1-dicarboxylateSwern OxidationExcellentThe chair conformation may present different steric environments for the hydroxyl group, potentially affecting reaction rates.
Experimental Protocol: Swern Oxidation of this compound

This protocol is a representative procedure for the Swern oxidation of a secondary alcohol and should be adapted and optimized for the specific substrate.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (TEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate: A Study in Stereoselectivity

The reduction of the ketone functionality in Diethyl 3-oxocyclobutane-1,1-dicarboxylate back to the alcohol offers a compelling case study in stereoselectivity. The facial bias of hydride attack is significantly influenced by the conformational constraints of the four-membered ring.

Mechanistic Insights: Hydride Reduction and Stereochemical Control

Hydride reduction of ketones, typically with sodium borohydride or lithium aluminum hydride, involves the nucleophilic addition of a hydride ion to the carbonyl carbon. For cyclic ketones, the stereochemical outcome (the formation of cis or trans alcohols) is determined by the trajectory of the incoming hydride.

For 3-substituted cyclobutanones, a strong preference for the formation of the cis-alcohol is observed, regardless of the steric bulk of the hydride reagent.[6][7][8] This high diastereoselectivity is attributed to:

  • Torsional Strain: The puckered conformation of the cyclobutane ring leads to significant torsional strain. The transition state for the attack of the hydride from the syn-face (leading to the trans-product) is destabilized by eclipsing interactions between the incoming hydride and the adjacent ring hydrogens. The anti-facial attack (leading to the cis-product) proceeds through a more staggered, lower-energy transition state.[8]

  • Electrostatic Interactions: In cases where the 3-substituent is electron-withdrawing, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack.[8]

This inherent preference for cis-product formation is a key feature of cyclobutanone reductions and can be exploited for stereoselective synthesis.

Comparative Stereoselectivity Data

The reduction of 3-substituted cyclobutanones consistently shows a high preference for the cis isomer. This can be contrasted with the reduction of analogous cyclopentanones and cyclohexanones, where the stereochemical outcome is more sensitive to the steric bulk of the reducing agent and the nature of the substituents.

SubstrateReducing AgentMajor ProductDiastereomeric Ratio (cis:trans)Rationale
Diethyl 3-oxocyclobutane-1,1-dicarboxylateNaBH4cis-alcohol>90:10 (predicted)[6][7]Torsional strain dictates a strong preference for anti-facial attack.
Diethyl 3-oxocyclopentane-1,1-dicarboxylateNaBH4MixtureLess predictable; depends on conformational preferences.The greater flexibility of the five-membered ring reduces the influence of torsional strain.
Diethyl 4-oxocyclohexane-1,1-dicarboxylateNaBH4MixtureAxial vs. equatorial attack is influenced by steric hindrance and torsional strain in the chair conformation.
Experimental Protocol: Sodium Borohydride Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This is a general procedure for the reduction of a ketone and should be optimized for the specific substrate.

Materials:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cis- and trans-diastereomers and determine the ratio.

III. Ring-Opening Reactions: Harnessing the Strain of Donor-Acceptor Cyclobutanes

The presence of the two electron-withdrawing gem-dicarboxylate groups on the cyclobutane ring polarizes the C1-C2 and C1-C4 bonds, making the ring susceptible to nucleophilic attack and subsequent ring-opening. This "donor-acceptor" nature, where the cyclobutane framework itself acts as the donor and the carboxylates as the acceptors, is a powerful tool for synthetic transformations.

Mechanistic Pathways of Ring-Opening

Lewis acid catalysis can activate the donor-acceptor cyclobutane, making it more electrophilic. Nucleophiles can then attack one of the carbons adjacent to the gem-dicarboxylate, leading to the cleavage of a C-C bond and the formation of a linear, functionalized product.[9][10][11][12][13] The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the substitution pattern on the cyclobutane ring.

For this compound, the hydroxyl group can also participate in intramolecular reactions under acidic or basic conditions, potentially leading to rearrangements or ring-opening products.

Comparison with Less Strained Systems

The driving force for these ring-opening reactions is the release of the inherent ring strain of the cyclobutane. This type of reactivity is significantly less common in cyclopentane and cyclohexane derivatives, which lack this substantial strain energy.[10]

SystemReactivity towards Nucleophilic Ring-OpeningDriving Force
Donor-Acceptor CyclobutaneHighRelease of significant ring strain.
Donor-Acceptor CyclopentaneLowMinimal ring strain to be released.
Donor-Acceptor CyclohexaneVery LowEssentially strain-free.

Conclusion

The chemistry of this compound provides a rich platform for understanding the fundamental principles of strained-ring reactivity. The oxidation to the corresponding ketone and its subsequent stereoselective reduction highlight the profound influence of the cyclobutane's conformational constraints on reaction mechanisms and outcomes. Furthermore, the potential for nucleophilic ring-opening reactions, driven by the release of ring strain, offers synthetic pathways that are not readily accessible with larger, less-strained carbocycles. This guide serves as a foundation for researchers and drug development professionals to appreciate and exploit the unique chemical properties of this and other substituted cyclobutane systems in the design and synthesis of novel molecular architectures.

References

A Senior Application Scientist's Guide to Cyclobutane Scaffolds: A Comparative Review of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the pursuit of novel molecular architectures with tailored three-dimensional profiles is paramount. Among the repertoire of scaffolds available to the medicinal chemist, the cyclobutane ring has emerged as a powerful tool for instilling desirable physicochemical and pharmacological properties in bioactive molecules.[1] Its inherent ring strain and puckered conformation offer a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic and aliphatic systems.[1]

This guide provides a comprehensive review of the synthetic utility of a key functionalized cyclobutane building block, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate , and offers a comparative analysis against similar and alternative reagents. We will delve into the practical aspects of its synthesis, explore its reactivity, and present experimental data to inform your selection of the optimal building block for your synthetic campaigns.

The Strategic Advantage of the Cyclobutane Core

The cyclobutane motif is increasingly recognized for its ability to confer advantageous properties to drug candidates. Its rigid, puckered structure provides a level of conformational constraint that is distinct from more flexible acyclic or larger ring systems. This can be leveraged to lock a molecule into a bioactive conformation, thereby increasing potency and selectivity. Furthermore, the introduction of a cyclobutane ring can disrupt planarity, which is often associated with improved solubility and reduced toxicity.[1]

This compound: A Versatile Building Block

This compound is a valuable bifunctional building block that combines the structural benefits of the cyclobutane core with the synthetic versatility of a hydroxyl group and two ester functionalities. The hydroxyl group serves as a handle for a wide array of chemical transformations, including oxidation, etherification, esterification, and displacement reactions, while the gem-dicarboxylate moiety can be further manipulated through hydrolysis, decarboxylation, and amidation.

Synthesis of this compound

The most common and practical route to this compound involves a two-step sequence starting from the readily available diethyl malonate and 1,3-dihalopropane.

Workflow for the Synthesis of this compound

A Diethyl malonate + 1,3-Dihalopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B NaOEt, EtOH C [Oxidation] B->C e.g., Ozonolysis of a derivative D Diethyl 3-oxocyclobutane-1,1-dicarboxylate C->D E [Stereoselective Reduction] D->E e.g., NaBH4, MeOH F This compound E->F

Caption: Synthetic route to this compound.

The initial step is the formation of the cyclobutane ring via a malonic ester synthesis. Diethyl malonate is deprotonated with a base, typically sodium ethoxide, and then reacted with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, to afford diethyl 1,1-cyclobutanedicarboxylate.[2] This is a robust and well-documented procedure, amenable to large-scale synthesis.

The subsequent introduction of the 3-hydroxy group is achieved through a two-step process involving oxidation to the corresponding ketone followed by reduction. While various oxidation methods can be employed, a common laboratory-scale approach involves the ozonolysis of a 3-methylenecyclobutane derivative, which can be prepared from the dicarboxylate. The resulting diethyl 3-oxocyclobutane-1,1-dicarboxylate is then stereoselectively reduced to the desired alcohol.

The choice of reducing agent is critical for controlling the stereochemical outcome of the reduction. Sodium borohydride (NaBH₄) is a mild and selective reagent that is commonly used for the reduction of ketones to alcohols.[3][4] The diastereoselectivity of the reduction of 3-substituted cyclobutanones is influenced by steric and electronic factors, often favoring the formation of the cis or trans isomer depending on the nature of the substituent and the reaction conditions. For 3-oxocyclobutane systems, hydride attack generally occurs from the less sterically hindered face, leading to a predominance of the trans alcohol.

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from a reliable procedure in Organic Syntheses.[2]

Materials:

  • Diethyl malonate

  • 1-Bromo-3-chloropropane

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.

  • Cyclization: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl malonate (1.0 eq) and 1-bromo-3-chloropropane (1.05 eq) dropwise via the addition funnel, maintaining the reaction temperature at a gentle reflux.

  • Workup: After the addition is complete, continue to reflux the mixture for 2 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Experimental Protocol: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This representative protocol illustrates the reduction of a β-keto ester using sodium borohydride.

Materials:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral or slightly acidic. Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound. The product can be further purified by column chromatography on silica gel.

Comparative Analysis: this compound vs. Alternative Reagents

The synthetic utility of this compound is best understood in the context of alternative building blocks. Here, we compare its performance against other 3-substituted cyclobutane-1,1-dicarboxylates and analogous cyclopentane and cyclohexane derivatives.

Other 3-Substituted Cyclobutane-1,1-dicarboxylates
  • Diethyl 3-aminocyclobutane-1,1-dicarboxylate: This analogue introduces a key basic nitrogen atom, which is a common feature in many pharmaceuticals. Its synthesis often proceeds from the 3-oxo precursor via reductive amination. The amino group provides a handle for amide bond formation, alkylation, and the introduction of various nitrogen-containing heterocycles.

  • Diethyl 3-methoxycyclobutane-1,1-dicarboxylate: The methoxy group is a relatively inert substituent that can influence the lipophilicity and metabolic stability of a molecule. It can be introduced via Williamson ether synthesis from the 3-hydroxy precursor.

Comparative Reactivity of 3-Substituted Cyclobutane Building Blocks

cluster_0 Starting Material cluster_1 Transformations cluster_2 Products A Diethyl 3-oxocyclobutane-1,1-dicarboxylate B Reduction (e.g., NaBH4) A->B C Reductive Amination (e.g., NaBH3CN, NH4OAc) A->C E Diethyl 3-hydroxycyclobutane- 1,1-dicarboxylate B->E F Diethyl 3-aminocyclobutane- 1,1-dicarboxylate C->F D Etherification of Alcohol (e.g., NaH, MeI) G Diethyl 3-methoxycyclobutane- 1,1-dicarboxylate D->G E->D

Caption: Synthetic pathways to various 3-substituted cyclobutane building blocks.

ReagentKey Functional GroupPrimary Synthetic Applications
This compound Hydroxyl (-OH)Oxidation, etherification, esterification, Mitsunobu reaction
Diethyl 3-aminocyclobutane-1,1-dicarboxylateAmino (-NH₂)Amide coupling, N-alkylation, sulfonylation, urea formation
Diethyl 3-methoxycyclobutane-1,1-dicarboxylateMethoxy (-OCH₃)Provides a metabolically stable, lipophilic substituent
Comparison with Cyclopentane and Cyclohexane Analogues

The choice of ring size has a profound impact on the three-dimensional shape and conformational flexibility of a molecule.

  • Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate: The cyclopentane ring is more flexible than the cyclobutane ring, adopting an envelope or twist conformation. This increased flexibility can be advantageous or disadvantageous depending on the specific drug target.

  • Diethyl 3-hydroxycyclohexane-1,1-dicarboxylate: The cyclohexane ring exists predominantly in a chair conformation, which is significantly less strained than the cyclobutane ring. The axial and equatorial positions of the substituents are well-defined and can have a significant impact on biological activity.

PropertyCyclobutaneCyclopentaneCyclohexane
Ring Strain High (26.3 kcal/mol)[5]Low (6.2 kcal/mol)Very Low (0 kcal/mol)
Conformational Flexibility Low (puckered)Moderate (envelope/twist)Low (chair)
Impact on Molecular Shape Rigid, non-planarMore flexible, non-planarWell-defined 3D shape
Synthetic Accessibility Moderately accessibleReadily accessibleReadily accessible

The higher ring strain of cyclobutanes makes them more reactive in certain ring-opening and rearrangement reactions, providing unique synthetic opportunities not available with their five- and six-membered counterparts.[6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its rigid, non-planar structure, combined with the synthetic handles of the hydroxyl and ester groups, allows for the creation of diverse and unique molecular architectures. The choice between this reagent and its amino- or methoxy-substituted congeners, or its larger ring homologues, will depend on the specific synthetic goals and the desired properties of the target molecule. A thorough understanding of the synthetic accessibility, reactivity, and conformational implications of each of these building blocks is essential for the modern synthetic chemist.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS No. 99974-66-0), moving beyond simple instructions to explain the critical reasoning behind each procedure.

The primary principle governing laboratory waste is that no experiment should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive approach ensures regulatory compliance, prevents unexpected challenges, and safeguards both laboratory personnel and the environment.[1]

Section 1: Hazard Assessment & Chemical Profile

Understanding the specific hazards of a chemical is the first step in managing its waste stream. While comprehensive toxicological data for this compound is not extensively published, available information and data from structurally similar compounds allow for a robust safety assessment.

Based on available safety information, this compound is classified as harmful if swallowed (H302).[2] Structurally related compounds, such as Diethyl 1,1-cyclobutanedicarboxylate, are classified as combustible liquids, meaning they can ignite when heated.[3][4] Therefore, it is prudent to handle this chemical with the assumption that it is a combustible liquid that is harmful and may cause irritation.

All laboratory-generated chemical waste should be treated as hazardous unless it has been explicitly confirmed to be non-hazardous.[5] Given the profile of this compound, it must be managed as hazardous chemical waste.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99974-66-0[6]
Molecular Formula C₁₀H₁₆O₅[6]
Molar Mass 216.23 g/mol [7]
Appearance Colorless to yellowish liquid[7]
Boiling Point 120-122 °C (at 3 Torr)[7]
Flash Point 97.585 °C[7]
Density 1.1108 g/cm³ (at 25 °C)[7]
Water Solubility Likely low/immiscible[3][4]

Section 2: The Four Pillars of Laboratory Waste Management

Effective chemical disposal is built on a foundation of systematic procedures. Adherence to these core principles ensures safety and regulatory compliance, as mandated by frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

  • Segregation : This is the most critical step to prevent dangerous chemical reactions.[9] this compound, as an organic ester, must be kept separate from incompatible materials. Store it away from strong oxidizing agents, acids, and bases.[10] Waste should be segregated into distinct, clearly defined streams, such as "non-halogenated organic liquids." Never mix different waste categories in the same container.[11][12]

  • Containment : Waste must be collected in appropriate, clearly labeled, and securely sealed containers.[9] The container material must be chemically compatible with the waste; for this organic ester, a high-density polyethylene (HDPE) or glass container is suitable.[11][12] The container must be in good condition, free from damage, and equipped with a secure, leak-proof screw cap.[8][12]

  • Labeling : Every waste container must be labeled as soon as the first drop of waste is added.[5] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and a clear indication of the associated hazards (e.g., "Combustible," "Toxic").[12][13] This ensures that anyone handling the container is immediately aware of the risks.

  • Storage : Designated waste storage locations, known as Satellite Accumulation Areas (SAAs), must be established at or near the point of generation.[12][13] These areas must be under the control of laboratory personnel, properly ventilated, and inspected weekly for any signs of leakage.[8][12] It is crucial to use secondary containment, such as a spill tray, to prevent the spread of material in case of a container failure.[9][11]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound and its associated waste.

Protocol 1: Waste Collection and Containment
  • Don Personal Protective Equipment (PPE) : Before handling the chemical or its waste, wear standard laboratory PPE, including safety goggles (or a face shield), a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14]

  • Select a Waste Container : Obtain a clean, designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is made of a compatible material (glass or HDPE) and has a proper screw cap.[12]

  • Label the Container : Immediately affix a "Hazardous Waste" label to the container.[13] Fill in all required information:

    • Contents : "Waste this compound". If it is in a solvent, list all components with percentages (e.g., "this compound, 10%; Methanol, 90%").[12]

    • Hazards : Check the boxes for "Toxic" and "Flammable" (or "Combustible," depending on the label).

    • Generator Information : Add your name, lab, and contact information.

  • Transfer the Waste : Carefully pour the waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity (or to the "fill line") to allow for vapor expansion.[12]

  • Secure and Store : Tightly seal the container and place it in your designated Satellite Accumulation Area (SAA).[12] Ensure it is stored within a secondary containment bin and segregated from incompatible waste streams like acids or oxidizers.[8]

Protocol 2: Managing Contaminated Materials and Spills
  • Solid Waste : Any solid materials contaminated with this compound (e.g., absorbent pads, gloves, weighing paper) must also be disposed of as hazardous waste.[5] Collect these materials in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

  • Empty Containers : An "empty" container that held this chemical is not truly empty and must be managed properly. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the original chemical label, and the container may potentially be disposed of as regular trash, but you must consult your institutional EHS policy first.[5]

  • Spill Cleanup : In the event of a spill, alert personnel in the area and ensure proper ventilation.[15] Wearing appropriate PPE, contain and absorb the spill with an inert material like vermiculite or sand.[15] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5][15]

Protocol 3: Final Disposal
  • Monitor Container Level : Keep track of the waste level in your SAA container.

  • Schedule Pickup : Once the container is full, it must be removed from the SAA within three days.[12] Contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate in the lab for more than one year, regardless of the container level.[12]

  • Professional Disposal : The EHS department will work with a licensed hazardous waste contractor for final transportation and disposal.[9] Never pour this compound down the drain or dispose of it in the regular trash.[3][16]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

Caption: A workflow diagram illustrating the key decision points and actions for the proper disposal of chemical waste.

By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence. Always remember that your institution's Environmental Health & Safety department is your primary resource for specific guidance and support.

References

Personal protective equipment for handling Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, namely Diethyl 1,1-cyclobutanedicarboxylate and Cyclobutane-1,1-dicarboxylic acid, to ensure a conservative and comprehensive approach to safety.

Hazard Assessment and GHS Classification

This compound is classified with the GHS pictogram GHS07 (Exclamation Point) and the hazard statement H302, indicating it is harmful if swallowed[1]. Safe handling requires a thorough understanding of its potential hazards.

Table 1: GHS Hazard Information

Hazard ClassGHS PictogramHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed

Source: American Elements[1]

Due to the presence of the cyclobutane ring and ester functionalities, it is prudent to also consider hazards associated with related compounds, which include skin and eye irritation[2].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.EN166 (EU) or 29 CFR 1910.133 (OSHA)[3]Protects against splashes and airborne particles.
Hands Chemically resistant gloves (e.g., Nitrile, Neoprene).EN374Prevents skin contact. Gloves must be inspected prior to use and disposed of properly[4].
Body Laboratory coat or long-sleeved clothing.N/AProtects skin from accidental contact[5].
Respiratory Use in a well-ventilated area. For higher-risk procedures, a respirator with appropriate cartridges (e.g., type ABEK-P2) may be necessary.EN14387Minimizes inhalation of vapors or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_sds Review SDS of Analogs prep_vent->prep_sds handle_transfer Careful Transfer/Weighing prep_sds->handle_transfer handle_reaction Perform Reaction in Hood handle_transfer->handle_reaction handle_avoid Avoid Inhalation & Contact handle_reaction->handle_avoid cleanup_decon Decontaminate Glassware handle_avoid->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Don all required PPE as outlined in Table 2.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated[3][6].

    • Review the safety data sheets of analogous compounds to refresh on potential hazards.

  • Handling :

    • Handle the chemical in a manner that avoids contact with skin, eyes, and clothing[3][6].

    • Avoid ingestion and inhalation[3][6].

    • Keep the compound away from open flames, hot surfaces, and sources of ignition as related compounds are combustible liquids[3][6].

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place[5][6].

    • Store away from heat, sparks, and flame[5][6].

Spill Management and First Aid

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill[2].

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[2][3].

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[3][6].

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur[3][6].

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur[6].

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately[3][6][7].

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Segregation : Collect waste in a designated, properly labeled, and sealed container.

  • Licensed Disposal : All chemical waste and contaminated materials should be disposed of through a licensed waste disposal company[4][8]. Do not empty into drains[3].

  • Regulatory Compliance : Disposal must be in accordance with local, regional, and national regulations[3][8].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.